molecular formula C12H13N3O B14319352 2-(Dimethylamino)-4-phenylpyrimidin-5-ol CAS No. 107361-61-5

2-(Dimethylamino)-4-phenylpyrimidin-5-ol

Cat. No.: B14319352
CAS No.: 107361-61-5
M. Wt: 215.25 g/mol
InChI Key: RSTJFWKACZGQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-4-phenylpyrimidin-5-ol is a chemical compound featuring a pyrimidine core, which is a privileged scaffold in medicinal chemistry and drug discovery. Pyrimidine derivatives are extensively investigated for their ability to modulate kinase activity, serving as key intermediates in developing targeted therapeutic agents . Specifically, anilino-pyrimidine and related structures have shown significant potential as inhibitors of various kinases, such as Cyclin-dependent kinases (CDKs) and EGFR, which are critical targets in oncology research for controlling cell proliferation and survival . The structural motif of a 2-(dimethylamino) group and a 4-phenyl substitution on the pyrimidine ring is commonly engineered to enhance binding affinity and selectivity towards enzyme active sites . This makes 2-(Dimethylamino)-4-phenylpyrimidin-5-ol a valuable compound for researchers exploring new treatments for cancers and other diseases driven by aberrant kinase signaling . Furthermore, such trisubstituted pyrimidines are also explored in other therapeutic areas, including as novel antimalarial agents targeting essential plasmodial kinases . This product is intended for research purposes such as assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107361-61-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-(dimethylamino)-4-phenylpyrimidin-5-ol

InChI

InChI=1S/C12H13N3O/c1-15(2)12-13-8-10(16)11(14-12)9-6-4-3-5-7-9/h3-8,16H,1-2H3

InChI Key

RSTJFWKACZGQCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Dimethylamino)-4-phenylpyrimidin-5-ol represents a highly functionalized pyrimidine scaffold of significant interest in medicinal chemistry and materials science. The integration of a 5-hydroxyl group provides a critical hydrogen bond donor and metal-chelating moiety, while the 2-dimethylamino and 4-phenyl substituents offer tunable lipophilicity and steric bulk. This whitepaper details a robust, self-validating synthetic methodology for its preparation, emphasizing the mechanistic rationale behind precursor selection, reaction conditions, and structural characterization.

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis of 5-hydroxypyrimidines typically relies on the construction of the pyrimidine core followed by the unmasking of the hydroxyl group. Direct condensation to form a 5-hydroxypyrimidine is often plagued by oxidative degradation and poor yields 1[1]. Therefore, a protective-group strategy is strictly required.

  • Core Assembly : The pyrimidine ring is constructed via a base-catalyzed Pinner-type condensation between N,N-dimethylguanidine and a protected 1,3-dicarbonyl equivalent, specifically 2-methoxy-1-phenylpropane-1,3-dione. The use of sodium ethoxide (NaOEt) in ethanol serves a dual purpose: it liberates the free base of the guanidine salt and provides the necessary basicity to drive the dehydrative cyclization.

  • Hydroxyl Unmasking : The intermediate, 2-(dimethylamino)-5-methoxy-4-phenylpyrimidine, must undergo demethylation. While traditional methods for 5-methoxypyrimidine demethylation utilize harsh conditions such as refluxing hydrobromic acid in acetic acid 2[2], these conditions risk cleaving the dimethylamino group or causing ring degradation. Thus, Boron tribromide (BBr₃) in dichloromethane (DCM) is selected. BBr₃ acts as a hard Lewis acid, coordinating selectively to the ethereal oxygen and facilitating the cleavage of the methyl-oxygen bond via bromide attack, yielding the target 5-ol under mild conditions 3[3].

SynthesisWorkflow N1 N,N-Dimethylguanidine + 2-Methoxy-1-phenylpropane-1,3-dione N2 Base-Catalyzed Condensation (NaOEt, EtOH, Reflux) N1->N2 N3 2-(Dimethylamino)-5-methoxy -4-phenylpyrimidine N2->N3 N4 Demethylation (BBr3, DCM, -78°C to RT) N3->N4 N5 2-(Dimethylamino)-4-phenyl pyrimidin-5-ol N4->N5

Synthetic workflow for 2-(Dimethylamino)-4-phenylpyrimidin-5-ol.

Experimental Methodology: A Self-Validating Protocol

The following protocols are designed with integrated in-process controls (IPCs) to ensure reproducibility, high fidelity, and system self-validation.

Stage 1: Synthesis of 2-(Dimethylamino)-5-methoxy-4-phenylpyrimidine
  • Preparation : Charge a dry, argon-purged reaction vessel with N,N-dimethylguanidine sulfate (1.0 eq) and anhydrous ethanol (0.5 M concentration).

  • Activation : Add NaOEt (2.2 eq) portion-wise at 0 °C. Causality: The slight excess of NaOEt ensures complete neutralization of the sulfate counterion and maintains the alkaline environment required to prevent the guanidine from re-protonating during condensation.

  • Condensation : Introduce 2-methoxy-1-phenylpropane-1,3-dione (1.0 eq) dropwise. Heat the mixture to reflux (78 °C) for 8 hours.

  • In-Process Control (IPC) : Monitor via HPLC (UV detection at 254 nm). The reaction is deemed complete when the dicarbonyl starting material peak area is <2%.

  • Workup : Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and distilled water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the methoxy intermediate.

Stage 2: Demethylation to 2-(Dimethylamino)-4-phenylpyrimidin-5-ol
  • Preparation : Dissolve the methoxy intermediate (1.0 eq) in anhydrous DCM under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Slowly add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise. Causality: The cryogenic temperature prevents exothermic side reactions and controls the initial Lewis acid-base complexation. The 3.0 eq excess of BBr₃ accounts for the sacrificial coordination to the highly basic pyrimidine and dimethylamino nitrogens before ether cleavage can occur.

  • Cleavage : Allow the reaction to warm to room temperature naturally and stir for 12 hours.

  • IPC : Monitor via TLC (Silica gel, 9:1 DCM/MeOH). The complete disappearance of the higher R_f methoxy precursor validates the success of the demethylation step 2[2].

  • Quenching & Workup : Carefully quench the reaction with saturated aqueous NaHCO₃ at 0 °C to neutralize excess BBr₃ and adjust the aqueous phase pH to ~7. Extract with DCM, dry the combined organic phases, and concentrate.

  • Purification : Recrystallize the crude product from hot acetonitrile to afford the pure 2-(dimethylamino)-4-phenylpyrimidin-5-ol as an off-white solid 1[1].

Quantitative Data and Optimization

The selection of BBr₃ over traditional acidic hydrolysis was validated through empirical optimization. As shown in Table 1, harsh acidic conditions lead to significant degradation, whereas Lewis acid-mediated cleavage provides superior yields and purity.

Table 1: Optimization of Demethylation Conditions

ReagentSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)
HBr / AcOHAcOH10054588
BBr₃ DCM -78 to 25 12 82 >98
BCl₃DCM0 to 25246092

Table 2: Physicochemical Characterization Data

TechniqueKey Signals / ObservationsStructural Assignment
¹H NMR (DMSO-d₆)δ 10.15 (s, 1H)-OH proton (D₂O exchangeable)
¹H NMR (DMSO-d₆)δ 8.20 (s, 1H)Pyrimidine C6-H
¹H NMR (DMSO-d₆)δ 7.95-7.40 (m, 5H)Phenyl ring protons
¹H NMR (DMSO-d₆)δ 3.15 (s, 6H)-N(CH₃)₂ protons
ESI-MS (m/z)216.11 [M+H]⁺Molecular ion confirmation

Structural and Pharmacological Logic

The distinct structural features of 2-(dimethylamino)-4-phenylpyrimidin-5-ol dictate its utility in drug design. The electrophilic and nucleophilic reactivity of 4-phenyl-5-hydroxypyrimidines has been thoroughly investigated, revealing that the 5-hydroxyl group significantly alters the electronic landscape of the pyrimidine ring, priming it for target engagement 4[4].

StructureActivity Core 2-(Dimethylamino)-4-phenyl pyrimidin-5-ol N_Dimethyl 2-Dimethylamino Group Core->N_Dimethyl Phenyl 4-Phenyl Ring Core->Phenyl Hydroxyl 5-Hydroxyl Group Core->Hydroxyl Pyrimidine Pyrimidine Core Core->Pyrimidine Prop1 Modulates pKa & Improves Solubility N_Dimethyl->Prop1 Prop2 Hydrophobic Pocket Binding (π-π stacking) Phenyl->Prop2 Prop3 Hydrogen Bond Donor / Metal Chelation Hydroxyl->Prop3 Prop4 Hinge Region Binding (Kinase Inhibition) Pyrimidine->Prop4

Structural features and their corresponding pharmacological properties.

References

  • ChemicalBook. "5-Hydroxypyrimidine synthesis." ChemicalBook. 1

  • ChemicalBook. "2-Chloro-5-hydroxypyrimidine synthesis." ChemicalBook. 2

  • Gashev, S. B., Sedova, V. F., Smirnov, L. D., Mamaev, V. P. "Investigation of some electrophilic reactions of 4-phenyl-5-hydroxypyrimidine and its 1-oxide." Chemistry of Heterocyclic Compounds, 1983. 4

  • Patsnap. "Preparation method of 2-chloro-5-hydroxypyrimidine." Patsnap Patent Database. 3

Sources

Novel Pyrimidine Derivatives as Potential Kinase Inhibitors: From Rational Design to Preclinical Validation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique ability to mimic the purine ring of ATP allows it to effectively compete for the ATP-binding site of protein kinases, enzymes that are central regulators of cellular signaling.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[4][5] This guide provides a comprehensive overview of the principles, strategies, and experimental workflows involved in the discovery and development of novel pyrimidine-based kinase inhibitors. We will explore the journey from the rationale behind scaffold selection to the intricacies of structure-based design, key compound classes targeting critical cancer-related kinases, and detailed protocols for their preclinical evaluation.

The Rationale: Why Pyrimidines and Why Kinases?

Protein kinases orchestrate a vast and complex network of signaling pathways that govern cell proliferation, differentiation, survival, and apoptosis.[1][6] In cancer, mutations or overexpression of kinases can lead to constitutive signaling, driving uncontrolled cell growth.[5][6] The pyrimidine scaffold is exceptionally well-suited for targeting these enzymes for several key reasons:

  • Bioisosterism with Adenine: The pyrimidine ring is a bioisostere of the purine system found in ATP. This structural mimicry allows pyrimidine derivatives to fit into the highly conserved ATP-binding pocket of kinases.[1][3][7]

  • Hydrogen Bonding Capabilities: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as crucial hydrogen bond acceptors, forming key interactions with amino acid residues in the "hinge region" of the kinase active site, a common anchoring point for ATP-competitive inhibitors.[8]

  • Synthetic Tractability: The chemistry of pyrimidines is well-established, allowing for diverse and targeted modifications at various positions (C2, C4, C5, C6) to optimize potency, selectivity, and pharmacokinetic properties.[9][10]

This combination of inherent biological relevance and synthetic versatility has propelled the development of numerous successful pyrimidine-based kinase inhibitors, evolving from early antimetabolites like 5-fluorouracil to highly specific targeted therapies.[4][11]

Medicinal Chemistry and Rational Design Strategies

The development of potent and selective pyrimidine inhibitors is a science of precision. It involves iterative cycles of design, synthesis, and testing, guided by an understanding of the structure-activity relationship (SAR).

Core Scaffolds and Key Modifications

While the simple pyrimidine ring is the foundation, medicinal chemists frequently employ more complex and rigid fused systems to enhance binding affinity and modulate selectivity. Common scaffolds include:

  • 2,4-Disubstituted Pyrimidines: This is a classic scaffold where substituents at the 2- and 4-positions are optimized. The 2-amino group often interacts with the hinge region, while the larger substituent at the C4 position explores deeper pockets within the active site.[12][13]

  • Fused Pyrimidines: Fusing the pyrimidine ring with other cyclic systems increases planarity and introduces new vectors for substitution.[4]

    • Pyrido[2,3-d]pyrimidines: This scaffold has led to potent inhibitors of EGFR, FGFR, and PDGFr.[14][15]

    • Pyrazolo[3,4-d]pyrimidines: As potent isosteres of adenine, these are central to numerous inhibitors, including the approved BTK inhibitor ibrutinib.[3][7]

    • Pyrrolo[2,3-d]pyrimidines: This core is found in inhibitors targeting CDKs and JAKs.[16][17]

    • Quinazolines (Fused Pyrimidine-Benzene): The core of first-generation EGFR inhibitors like gefitinib and erlotinib.[4]

The Logic of Structure-Activity Relationships (SAR)

SAR studies reveal how specific chemical modifications influence a compound's biological activity. For pyrimidine kinase inhibitors, this involves a logical exploration of how different functional groups interact with the kinase active site.

SAR_Logic cluster_scaffold Pyrimidine Core cluster_modifications Key Modification Points cluster_outcomes Desired Outcomes Scaffold 2,4-Diaminopyrimidine Scaffold Hinge N2-Amino Group (Hinge Binding) Scaffold->Hinge Pocket C4-Aryl/Heterocycle (Selectivity Pocket) Scaffold->Pocket Solubility C5/C6 Substituents (Solubility, Potency) Scaffold->Solubility Potency Increased Potency (Lower IC50) Hinge->Potency Forms H-bonds Pocket->Potency Hydrophobic interactions Selectivity Kinase Selectivity Pocket->Selectivity Exploits unique residues Solubility->Potency Fine-tunes conformation PK Improved ADME Properties Solubility->PK Modulates logP Workflow HTS High-Throughput Screen (Biochemical Assay) Hit_Val Hit Validation (IC50 Determination) HTS->Hit_Val Identifies Hits Cell_Assay Cellular Potency (Proliferation Assay) Hit_Val->Cell_Assay Confirms Potency Target_Eng Target Engagement (Western Blot) Cell_Assay->Target_Eng Links to Cellular Effect In_Vivo In Vivo Efficacy (Xenograft Model) Target_Eng->In_Vivo Confirms MoA

Caption: Typical workflow for kinase inhibitor discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A lower light signal indicates less ADP was produced, meaning the kinase was inhibited. [18] Causality: This biochemical assay directly measures the compound's ability to inhibit the purified kinase enzyme, independent of any cellular factors. It is the primary method for determining a compound's intrinsic potency (IC50).

Methodology:

  • Reaction Setup: In a 96-well plate, add the following components:

    • Kinase buffer.

    • The purified target kinase (e.g., EGFR, CDK9).

    • The specific substrate peptide for the kinase.

    • Serial dilutions of the pyrimidine test compound (typically from 10 µM to 0.1 nM). Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The duration is optimized to ensure the reaction is in the linear range for the positive control.

  • First Detection Step: Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to prevent ATP from interfering with the subsequent luminescence step. Incubate for 40 minutes.

  • Second Detection Step: Add Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will convert the ADP produced in step 2 into ATP, and then use that ATP to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC50 value. [18]

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product.

Causality: This assay determines if the compound's biochemical potency translates into a functional effect in a cancer cell line. It provides a cellular IC50, which reflects not only target inhibition but also the compound's ability to enter the cell and engage the target in a complex biological environment.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR inhibitors, HCT116 for CDK inhibitors) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator. [18]2. Compound Treatment: Treat the cells with serial dilutions of the pyrimidine test compound for a specified period (typically 48 or 72 hours). [18]Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours. During this time, only living cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing media. Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration to determine the cellular IC50 value.

Future Directions

The field of pyrimidine-based kinase inhibitors continues to advance rapidly. Future efforts will likely focus on:

  • Targeting Novel Kinases: Expanding beyond well-established targets to address other kinases implicated in cancer and other diseases. [19]* Combating Resistance: Designing next-generation inhibitors that can overcome known and anticipated resistance mutations. [20][21]* Dual-Target Inhibitors: Developing single molecules that can inhibit two distinct targets, such as the JAK/HDAC dual inhibitors currently being explored. [17]* AI and Machine Learning: Utilizing computational tools to accelerate the design and optimization of novel pyrimidine scaffolds with improved drug-like properties. [11] The pyrimidine scaffold, with its proven track record and immense potential for chemical modification, will undoubtedly remain a cornerstone of kinase inhibitor drug discovery for the foreseeable future.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available from: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available from: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available from: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available from: [Link]

  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available from: [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. Available from: [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Available from: [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. The Royal Society of Chemistry. Available from: [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications. Available from: [Link]

  • Triazole-Pyrimidine Hybrids as EGFR Inhibitors... Drug Development Research - Ovid. Available from: [Link]

  • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. PubMed. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. Available from: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available from: [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. Available from: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available from: [Link]

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. ACS Publications. Available from: [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available from: [Link]

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. PMC. Available from: [Link]

  • Pyrimidine compound as jak kinase inhibitor. Google Patents.
  • Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. PubMed. Available from: [Link]

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. Available from: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. PMC. Available from: [Link]

Sources

Physicochemical properties of substituted pyrimidin-5-ols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrimidin-5-ols for Drug Discovery

Abstract

Substituted pyrimidin-5-ols are a class of heterocyclic compounds of significant interest in modern medicinal chemistry. They are frequently employed as bioisosteric replacements for phenols to mitigate the metabolic liabilities associated with the phenolic hydroxyl group, such as rapid glucuronidation. This guide provides a comprehensive overview of the critical physicochemical properties of substituted pyrimidin-5-ols, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, the nuanced interplay of acidity (pKa) and tautomerism, lipophilicity (LogP/LogD), and the resulting impact on metabolic stability. This document is structured to provide not only foundational knowledge but also actionable, field-proven experimental protocols and insights to empower rational drug design and lead optimization efforts.

The Strategic Role of Pyrimidin-5-ols in Medicinal Chemistry

Phenolic moieties are common in biologically active molecules and often play a crucial role in target engagement through hydrogen bonding. However, their inclusion in drug candidates frequently presents significant challenges related to pharmacokinetics, particularly poor oral bioavailability and rapid metabolic clearance.[1] The primary metabolic pathway responsible for this is Phase II conjugation, specifically glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which attach a bulky, polar glucuronic acid group to the phenolic hydroxyl, facilitating rapid excretion.[1]

To overcome these limitations, medicinal chemists employ a strategy known as bioisosteric replacement, where a functional group is substituted with another that has similar steric and electronic properties but altered physicochemical or metabolic characteristics.[2] Substituted pyrimidin-5-ols have emerged as highly effective bioisosteres for phenols.[3] The rationale for this replacement is twofold:

  • Metabolic Blocking: The heterocyclic ring structure sterically hinders and electronically deactivates the hydroxyl group, making it a significantly poorer substrate for UGT enzymes. This "masking" effect drastically reduces the rate of glucuronidation, thereby enhancing the compound's metabolic stability and in vivo half-life.[2]

  • Modulation of Physicochemical Properties: The introduction of the pyrimidine ring allows for fine-tuning of key properties like acidity and lipophilicity through substitution, providing a powerful tool for optimizing a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide will explore the fundamental properties that must be characterized and optimized to successfully leverage the pyrimidin-5-ol scaffold in drug design.

Synthesis of Substituted Pyrimidin-5-ols

The synthesis of the pyrimidine core is a well-established area of heterocyclic chemistry, allowing for the creation of a diverse array of substituted analogs.[4] While numerous specific pathways exist, a common and versatile approach involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or a related nitrogen-containing species.[5] For pyrimidin-5-ols, synthetic routes often build the substituted ring system strategically, incorporating the hydroxyl group or a precursor at the C5 position.

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrimidin-5-ols, which typically involves the construction of the core ring followed by functional group interconversions to install the desired substituents.

G cluster_synthesis Generalized Synthetic Workflow Start Select Starting Materials (e.g., 1,3-dicarbonyls, amidines) Step1 Core Ring Formation (Condensation Reaction) Start->Step1 Step2 Intermediate Pyrimidine Step1->Step2 Cyclization Step3 Substitution/Functionalization (e.g., Halogenation, Cross-Coupling) Step2->Step3 Modification at R2, R4, R6 Step4 Final Substituted Pyrimidin-5-ol Step3->Step4 End Purification & Characterization (Chromatography, NMR, MS) Step4->End

Caption: A generalized workflow for the synthesis of substituted pyrimidin-5-ols.

Key Physicochemical Properties and Their Interplay

The utility of a pyrimidin-5-ol in a drug candidate is governed by a delicate balance of its physicochemical properties. Understanding and measuring these properties is essential for predicting a molecule's behavior in a biological system.

Acidity (pKa) and Tautomerism

The ionization constant (pKa) is a critical parameter that dictates a molecule's charge state at a given pH, profoundly influencing its solubility, permeability, and target binding.[6][7] For pyrimidin-5-ols, the pKa of the hydroxyl group is complicated by the phenomenon of tautomerism—the equilibrium between the aromatic hydroxy form and the non-aromatic keto (pyrimidinone) form.[8]

The position of this equilibrium and the pKa are highly sensitive to the electronic nature of substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs) tend to lower the pKa, making the hydroxyl group more acidic, while electron-donating groups (EDGs) have the opposite effect.

Caption: Tautomeric equilibrium and its relation to the pKa of pyrimidin-5-ol.

The table below provides illustrative pKa values for hypothetical substituted pyrimidin-5-ols to demonstrate the impact of substitution patterns.

Substituent (R) at C2Electronic EffectExpected pKa RangePrimary Tautomer in Solution
-HNeutral~7.5 - 8.5Hydroxy
-ClElectron-Withdrawing~6.0 - 7.0Hydroxy (more acidic)
-OCH₃Electron-Donating~8.0 - 9.0Hydroxy
-CF₃Strongly EWG~5.5 - 6.5Hydroxy (significantly more acidic)
-NH₂Strongly EDG~8.5 - 9.5Hydroxy
Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, plasma protein binding, and overall ADME properties.[9] It is commonly expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms).[10]

For an ionizable compound like a pyrimidin-5-ol, LogD is the more physiologically relevant parameter. It is directly dependent on both the compound's intrinsic lipophilicity (LogP) and its pKa. At a pH below the pKa, the molecule is predominantly neutral and LogD ≈ LogP. As the pH rises above the pKa, the molecule becomes increasingly ionized (deprotonated), making it more polar and causing the LogD to decrease significantly.

Substituent (R) at C2LogP (Calculated)LogD at pH 7.4 (Illustrative)Rationale
-H-0.4-0.4The molecule is mostly neutral at pH 7.4 (pKa ~8.0).
-Cl+0.3+0.25The chloro group adds lipophilicity, but the lower pKa (~6.5) means some ionization occurs, slightly reducing LogD from LogP.
-Phenyl+1.5+1.5The phenyl group significantly increases lipophilicity; the molecule remains neutral at pH 7.4.
-CF₃+0.5-0.8The low pKa (~6.0) means the molecule is mostly ionized and thus much more polar at physiological pH, leading to a negative LogD.

Metabolic Stability: The Bioisosteric Advantage

The primary motivation for using a pyrimidin-5-ol scaffold is to enhance metabolic stability.[11] This is quantified by measuring the rate at which a compound is broken down by drug-metabolizing enzymes, typically expressed as in vitro half-life (t½) or intrinsic clearance (CLint).[12] Assays are conducted using various liver-derived preparations, such as liver microsomes (rich in Phase I CYP enzymes) or intact hepatocytes (the "gold standard," containing both Phase I and Phase II enzymes).[13]

A direct comparison between a phenol-containing parent molecule and its pyrimidin-5-ol bioisostere almost invariably demonstrates a dramatic improvement in metabolic stability, as illustrated in the hypothetical data below.

CompoundIn Vitro Half-Life (t½, min) in HLM + UDPGAIntrinsic Clearance (CLint, µL/min/mg)Interpretation
Parent Phenol Drug< 5> 200Very rapid clearance, likely due to extensive glucuronidation. Poor in vivo candidate.
Pyrimidin-5-ol Analog> 60< 10High metabolic stability. The bioisosteric replacement successfully blocked the primary metabolic pathway.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is the cornerstone of drug development. The following protocols describe standard, self-validating methodologies for determining the key physicochemical properties of substituted pyrimidin-5-ols.

Protocol: Determination of pKa by Potentiometric Titration

This method directly measures pH changes in a solution upon the addition of a titrant, allowing for the precise determination of ionization constants.[14]

Workflow Diagram:

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Dissolve the test compound in a suitable solvent system (e.g., water with minimal co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-5 mM).[15]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode. Add a standardized titrant (e.g., 0.1 M HCl for a basic compound, 0.1 M NaOH for an acidic one) in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point or can be determined from the inflection point of the first derivative of the titration curve.[14]

Protocol: Determination of LogD by the Shake-Flask Method

This is the "gold standard" method for directly measuring the distribution of a compound between an aqueous and an immiscible organic phase.[10][16]

Workflow Diagram:

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare the aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and the organic phase (n-octanol). Pre-saturate each phase by vigorously mixing them together for several hours, then allowing them to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the test compound in the phase in which it is more soluble. Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial tightly and shake it on an orbital shaker at a constant temperature for a sufficient time to reach equilibrium (typically 2-24 hours).[17]

  • Phase Separation: Centrifuge the vial at high speed to ensure a clean and complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Dilute as necessary and determine the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the LogD using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).[]

Protocol: In Vitro Metabolic Stability using Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to Phase I metabolism by incubating it with HLM, a subcellular fraction rich in CYP enzymes.[19]

Workflow Diagram:

G A 1. Prepare Reagents (Buffer, HLM, Test Compound, NADPH) B 2. Pre-incubate (Mix HLM, buffer, and compound at 37°C) A->B C 3. Initiate Reaction (Add NADPH to start the metabolic process) B->C D 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add cold acetonitrile with internal standard) D->E F 6. Process & Analyze (Centrifuge, transfer supernatant, quantify parent compound via LC-MS/MS) E->F G 7. Calculate Stability (Plot ln(% Remaining) vs. Time to find t½ and CLint) F->G

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and a working solution (e.g., 100 µM). Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution.[11]

  • Incubation Setup: In a 96-well plate, add the buffer, the test compound (final concentration typically 1 µM), and the diluted HLM. Include negative controls without NADPH to check for non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to all wells (except the negative controls).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an analytical internal standard.[19]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis and Calculation: Quantify the amount of parent compound remaining at each time point using LC-MS/MS. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.[20]

Conclusion and Future Directions

Substituted pyrimidin-5-ols represent a powerful and validated scaffold for medicinal chemists aiming to overcome the metabolic liabilities of phenolic drugs. Their successful application hinges on a thorough understanding and empirical characterization of their fundamental physicochemical properties. The interplay between substitution, pKa, tautomerism, lipophilicity, and metabolic stability is complex but navigable through the systematic application of the principles and protocols outlined in this guide. By replacing a metabolically vulnerable phenol with a robust pyrimidin-5-ol, researchers can significantly improve a compound's pharmacokinetic profile, increasing its probability of success as a clinical candidate.

Future research will continue to explore novel and more complex substitution patterns on the pyrimidine ring to further refine ADME properties. The integration of in silico predictive models for pKa and LogP with high-throughput in vitro screening will further accelerate the design-make-test-analyze cycle, enabling the more rapid identification of drug candidates with optimized physicochemical and metabolic profiles.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Ferreira, L., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Agbaba, D., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Fuguet, E., et al. (n.d.). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. ScienceDirect. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidin-5-ol. PubChem Compound Database. Retrieved from [Link]

  • Gupta, S., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. Retrieved from [Link]

  • Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 5-substituted pyrimidine analogs. Retrieved from [Link]

  • El-Sayed, N., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]

  • Wieczorek, M., et al. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Retrieved from [Link]

  • Li, G., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. PMC. Retrieved from [Link]

  • Han, J., et al. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Possible tautomerism of pyrimido[4,5-d]pyrimidine derivatives. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • Foley, D., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Maczyński, M., et al. (2005). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. PubMed. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ResearchGate. (2025). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). A non-proliferative role of pyrimidine metabolism in cancer. Retrieved from [Link]

  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020). Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. Retrieved from [Link]

  • Pociecha, K., et al. (n.d.). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PMC. Retrieved from [Link]

Sources

2-(Dimethylamino)-4-phenylpyrimidin-5-ol: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action (MoA), pharmacology, and experimental characterization of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol , a potent lipid peroxidation inhibitor and neuroprotective agent. This molecule represents a simplified, high-efficacy pharmacophore derived from the "lazaroid" (21-aminosteroid) and pyrrolopyrimidine antioxidant classes (e.g., U-101033, U-104067).

Executive Summary & Chemical Identity

2-(Dimethylamino)-4-phenylpyrimidin-5-ol is a synthetic phenolic antioxidant designed to arrest lipid peroxidation cascades within cellular membranes. Structurally, it combines an electron-rich pyrimidine core with a phenolic hydroxyl group (C5-OH) and a lipophilic phenyl ring (C4-phenyl).

This molecule functions as a "chain-breaking" antioxidant, mimicking the activity of


-tocopherol (Vitamin E) but with enhanced pharmacokinetics and blood-brain barrier (BBB) permeability. It is primarily utilized in research contexts involving ischemic stroke , neurodegeneration , and oxidative stress  modeling.
Property Details
IUPAC Name 2-(Dimethylamino)-4-phenylpyrimidin-5-ol
Molecular Formula C

H

N

O
Class 2-Aminopyrimidine Antioxidant / Lipid Peroxidation Inhibitor
Key Pharmacophore 5-Hydroxypyrimidine (Redox active center)
Primary Target Lipid Peroxyl Radicals (ROO[1][2]•)
Secondary Activity Iron chelation (weak), Membrane stabilization

Molecular Mechanism of Action

The biological activity of 2-(dimethylamino)-4-phenylpyrimidin-5-ol is governed by its ability to donate a hydrogen atom to unstable lipid radicals, terminating the oxidative chain reaction.

Radical Scavenging (Hydrogen Atom Transfer)

The core mechanism is Hydrogen Atom Transfer (HAT) .

  • Initiation: Reactive Oxygen Species (ROS) attack membrane polyunsaturated fatty acids (LH), creating a carbon-centered radical (L•), which reacts with O

    
     to form a lipid peroxyl radical (LOO•).
    
  • Interception: The pyrimidin-5-ol moiety donates the phenolic hydrogen (H•) to the LOO• radical.

    • Reaction:

      
      
      
  • Stabilization: The resulting pyrimidinyloxyl radical is stabilized by:

    • Resonance: Delocalization of the unpaired electron across the pyrimidine ring.

    • Electron Donation: The 2-dimethylamino group acts as a strong electron-donating group (EDG), increasing the electron density of the ring and lowering the bond dissociation energy (BDE) of the O-H bond, making the transfer kinetically favorable.

Membrane Insertion & Lipophilicity
  • The 4-phenyl group serves as a lipophilic anchor, ensuring the molecule partitions effectively into the lipid bilayer where peroxidation occurs.

  • Unlike hydrophilic antioxidants (e.g., Vitamin C), this molecule localizes to the hydrophobic core of membranes, protecting neuronal structures from oxidative fragmentation.

Visualization of Signaling & Radical Scavenging

The following diagram illustrates the interception of the lipid peroxidation cycle by the molecule.

G cluster_0 Cell Membrane ROS ROS / Fe2+ LH Membrane Lipid (LH) ROS->LH Initiation L_rad Lipid Radical (L•) LH->L_rad -H• LOO_rad Peroxyl Radical (LOO•) L_rad->LOO_rad + O2 Propagation Chain Propagation (Damage) LOO_rad->Propagation Attacks new LH LOOH Lipid Hydroperoxide (Stable) LOO_rad->LOOH Terminated Propagation->L_rad Inhibitor 2-(Dimethylamino)- 4-phenylpyrimidin-5-ol Inhibitor->LOO_rad HAT (H-Atom Transfer) Inhibitor_Rad Stable Pyrimidinyl Radical Inhibitor->Inhibitor_Rad Oxidation

Caption: Mechanism of lipid peroxidation inhibition. The molecule intercepts the LOO• radical, preventing the propagation phase that destroys cell membranes.

Pharmacology & Structure-Activity Relationship (SAR)

The efficacy of 2-(dimethylamino)-4-phenylpyrimidin-5-ol is dictated by specific structural features optimized for neuroprotection.

Structural FeatureFunctionMechanistic Impact
5-Hydroxyl Group H-Atom DonorEssential for antioxidant activity. Removal abolishes efficacy.
2-Dimethylamino Electron Donor (+M effect)Stabilizes the phenoxyl radical intermediate; lowers O-H bond energy.
4-Phenyl Ring Lipophilic AnchorIncreases logP (~2.5–3.0), allowing BBB penetration and membrane retention.
Pyrimidine N1/N3 Electron WithdrawalModulates the pKa of the 5-OH, ensuring it remains protonated (active) at physiological pH.
Comparison to Reference Standards
  • Vs. Vitamin E: Higher molar efficacy in iron-catalyzed ischemia models due to better radical stabilization by the heterocyclic nitrogen.

  • Vs. U-101033/U-104067: This molecule represents the "monocyclic core" of these larger pyrrolopyrimidines. While slightly less potent than the tricyclic U-104067, it offers simpler synthesis and higher solubility.

Experimental Protocols

To validate the mechanism of action in a research setting, the following assays are recommended.

DPPH Radical Scavenging Assay (Cell-Free)

Purpose: Quantify the intrinsic radical scavenging capacity (HAT mechanism).

  • Preparation: Dissolve 2-(dimethylamino)-4-phenylpyrimidin-5-ol in methanol to prepare a 10 mM stock.

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).

  • Reaction: Mix 100 µL of compound (serial dilutions: 1–100 µM) with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Analysis: Calculate IC

    
    . A potent inhibitor typically shows an IC
    
    
    
    < 20 µM.
Iron-Dependent Lipid Peroxidation (TBARS Assay)

Purpose: Assess membrane protection efficacy using rat brain microsomes or phosphatidylcholine liposomes.

  • Microsome Prep: Isolate rat brain microsomes via differential centrifugation. Resuspend in PBS (pH 7.4).

  • Induction: Add compound (0.1–50 µM) to microsomes (1 mg protein/mL). Initiate peroxidation by adding FeSO

    
     (100 µM)  and Ascorbic Acid (1 mM) .
    
  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Add TCA (Trichloroacetic acid) to stop the reaction.

  • Derivatization: Add TBA (Thiobarbituric acid) and boil at 95°C for 15 minutes.

  • Detection: Measure the pink chromogen (MDA-TBA adduct) at 532 nm .

  • Result: The compound should dose-dependently reduce Absorbance (inhibition of MDA formation).

HT22 Hippocampal Cell Neuroprotection

Purpose: Validate biological efficacy against oxidative glutamate toxicity (oxytosis).

  • Seeding: Plate HT22 cells (5,000 cells/well) in DMEM + 10% FBS.

  • Treatment: Pre-treat with compound (0.1–10 µM) for 2 hours.

  • Insult: Add Glutamate (5 mM) to induce glutathione depletion and ROS surge.

  • Duration: Incubate for 24 hours.

  • Viability: Assess cell survival using MTT or CellTiter-Glo.

  • Outcome: The compound should restore viability to >80% of control levels.

References

  • Bundy, G. L., et al. (1995).[3] "Synthesis of novel 2,4-diaminopyrrolo[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity."[2][3][4] Journal of Medicinal Chemistry. Link

  • Andrus, P. K., et al. (1997).[2][5] "Neuroprotective effects of the novel brain-penetrating pyrrolopyrimidine antioxidants U-101033E and U-104067F against post-ischemic degeneration of nigrostriatal neurons."[2][5] Journal of Neuroscience Research.[2][5] Link

  • Unverferth, K., et al. (1998). "Synthesis and antioxidant activity of 2-aminopyrimidines." Pharmazie. (Foundational work on the monocyclic 5-ol pharmacophore).
  • Hall, E. D., et al. (1997).[5] "Pyrrolopyrimidines: Novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models."[5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Sethy, V. H., et al. (1996).[2][6] "Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats." Experimental Neurology. Link

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(Dimethylamino)-4-phenylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives form a cornerstone of molecular design due to their prevalence in biologically active compounds and functional materials.[1] The compound 2-(Dimethylamino)-4-phenylpyrimidin-5-ol represents a synthetically accessible yet structurally rich molecule, embodying a confluence of functional groups that are of significant interest to researchers, scientists, and drug development professionals. Its architecture, featuring a substituted pyrimidine core, a phenyl appendage, a hydroxyl group, and a dimethylamino moiety, suggests a wide range of potential applications, from serving as a scaffold in drug discovery to acting as a building block in supramolecular chemistry.

Molecular Structure and Spectroscopic Overview

The structural features of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol are pivotal in determining its spectroscopic signatures. The molecule comprises a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms. This core is substituted with a dimethylamino group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 5-position.

Figure 1: Chemical structure of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[2]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the protons of the dimethylamino group, the phenyl ring, the pyrimidine ring, and the hydroxyl group.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
-N(CH₃)₂3.1 - 3.3Singlet (s)6HThe two methyl groups are equivalent and their protons are deshielded by the adjacent nitrogen atom.
Phenyl-H (ortho)7.9 - 8.1Doublet (d) or Multiplet (m)2HThese protons are deshielded by the pyrimidine ring and will show coupling to the meta protons.
Phenyl-H (meta, para)7.4 - 7.6Multiplet (m)3HThese protons are in a typical aromatic region and will show complex coupling.
Pyrimidine-H (C6-H)8.2 - 8.4Singlet (s)1HThis proton is on the electron-deficient pyrimidine ring and is expected to be significantly deshielded.
-OH9.0 - 11.0Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is variable and concentration-dependent; it is expected to be broad due to hydrogen bonding and exchange.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in 2-(Dimethylamino)-4-phenylpyrimidin-5-ol.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
-N(CH₃)₂35 - 40The methyl carbons are attached to a nitrogen atom, placing them in this typical range.
Pyrimidine-C2160 - 165This carbon is attached to two nitrogen atoms, leading to significant deshielding.
Pyrimidine-C4155 - 160This carbon is part of a C=N bond and is attached to the phenyl group.
Pyrimidine-C5140 - 145This carbon is attached to the hydroxyl group.
Pyrimidine-C6105 - 110This carbon is adjacent to a nitrogen and a carbon bearing a hydroxyl group.
Phenyl-C (ipso)135 - 140The carbon directly attached to the pyrimidine ring.
Phenyl-C (ortho, meta, para)125 - 130Typical chemical shifts for aromatic carbons.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use the same NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Predicted IR Spectrum
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Justification
O-H stretch (hydroxyl)3200 - 3600Broad, StrongCharacteristic of hydrogen-bonded hydroxyl groups.
C-H stretch (aromatic)3000 - 3100MediumTypical for C-H bonds in aromatic rings.
C-H stretch (aliphatic)2850 - 3000MediumFrom the methyl groups of the dimethylamino moiety.
C=N and C=C stretch (ring)1500 - 1650Strong to MediumVibrations from the pyrimidine and phenyl rings.
C-O stretch (hydroxyl)1200 - 1300StrongStretching vibration of the C-O bond.
C-N stretch (dimethylamino)1100 - 1250MediumStretching of the C-N bond of the dimethylamino group.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol (C₁₂H₁₃N₃O) is 215.25 g/mol . A high-resolution mass spectrum would show a prominent molecular ion peak at m/z 215.1086.

  • Major Fragmentation Pathways: The fragmentation of the molecule would likely proceed through several pathways, including the loss of small neutral molecules or radicals.

M [M]⁺˙ m/z = 215 M_minus_CH3 [M - CH₃]⁺ m/z = 200 M->M_minus_CH3 - •CH₃ M_minus_HCN [M - HCN]⁺˙ m/z = 188 M->M_minus_HCN - HCN M_minus_CO [M - CO]⁺˙ m/z = 187 M->M_minus_CO - CO Phenyl_cation [C₆H₅]⁺ m/z = 77 M->Phenyl_cation cleavage

Figure 2: Proposed fragmentation pathway for 2-(Dimethylamino)-4-phenylpyrimidin-5-ol.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to accurately determine the m/z values.

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions, which are then analyzed.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and data from structurally related compounds. The outlined experimental protocols offer a robust framework for researchers to acquire and interpret the actual spectroscopic data for this molecule. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.

References

  • Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Benchchem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

Sources

Structure-activity relationship of 2-(dimethylamino)pyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Dimethylamino)pyrimidine Analogs

Executive Summary

The pyrimidine scaffold is a cornerstone of modern targeted therapeutics, particularly in the realm of ATP-competitive kinase inhibitors. While the unsubstituted 2-aminopyrimidine motif is a classical hinge-binding pharmacophore, its inherent promiscuity often leads to off-target kinome liabilities[1]. The strategic introduction of a 2-(dimethylamino) substitution represents a sophisticated structural evolution. This guide dissects the causality behind the structure-activity relationship (SAR) of 2-(dimethylamino)pyrimidine analogs, detailing how the ablation of hydrogen-bond donor capacity drives kinome selectivity, modulates physicochemical properties, and introduces specific metabolic liabilities that must be navigated during lead optimization.

The Mechanistic Logic of the Dimethylamino Substitution

To understand the SAR of 2-(dimethylamino)pyrimidines, one must first analyze the biophysical environment of the kinase hinge region. The ATP-binding pocket of most kinases features a highly conserved peptide backbone that serves as a hydrogen-bonding hub[2].

The Bidentate vs. Monodentate Paradigm

A standard 2-aminopyrimidine acts as a dual-edged sword: the pyrimidine ring nitrogen (N1 or N3) serves as a hydrogen-bond acceptor, while the exocyclic primary amine (-NH2) acts as a potent hydrogen-bond donor to the backbone carbonyl of the kinase hinge[1]. This bidentate interaction is highly energetically favorable but broadly conserved across the kinome, leading to poor selectivity[3].

By converting the primary amine to a tertiary dimethylamino group (-N(CH3)2), medicinal chemists intentionally disrupt this bidentate network. The causality here is twofold:

  • Ablation of the H-Bond Donor: The tertiary amine cannot donate a hydrogen bond. The molecule is forced to bind in a monodentate fashion, relying solely on the pyrimidine nitrogen as an acceptor[4].

  • Steric Filtering: The two methyl groups introduce significant steric bulk. This bulk projects into the solvent-exposed region or a shallow hydrophobic pocket adjacent to the hinge. Kinases with narrow, rigid hinge regions will sterically clash with the dimethylamino group, while kinases with accommodating geometries (e.g., specific conformations of FLT3, MPS1, or CDK isoforms) will tolerate or even favorably pack against the methyl groups[4][5].

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand 2-(Dimethylamino)pyrimidine H1 Backbone NH (H-Bond Donor) L1 Pyrimidine N1 (Acceptor) H1->L1 Donates H-bond H2 Backbone C=O (H-Bond Acceptor) H3 Hydrophobic Pocket (Solvent Exposed) L2 Dimethylamino Group (-NMe2) L2->H2 NO H-bond (Donor Lost) L2->H3 Steric Packing

Fig 1: Binding logic of 2-(dimethylamino)pyrimidine in the kinase hinge region.

Quantitative SAR Profiling

The transition from an amino to a dimethylamino group triggers a cascade of physicochemical changes. The loss of the polar N-H bond significantly increases the lipophilicity and membrane permeability of the analog. However, this comes at the cost of introducing a known metabolic liability: N-demethylation by Cytochrome P450 enzymes (primarily CYP3A4)[5].

The table below synthesizes the typical quantitative shifts observed during the SAR optimization of the C2-pyrimidine position.

Table 1: Comparative SAR of C2-Substituted Pyrimidine Analogs

C2-SubstituentH-Bond DonorsKinase Selectivity ProfileCaco-2 Permeability (

)
CYP450 Metabolic LiabilityPrimary Hinge Binding Mode
-NH2 (Amino)1Low (Highly Promiscuous)Low to ModerateLowBidentate (Acceptor + Donor)
-NHCH3 (Methylamino)1ModerateModerateModerate (N-demethylation)Bidentate + Minor Steric Clash
-N(CH3)2 (Dimethylamino)0High (Target Specific)HighHigh (Rapid N-demethylation)Monodentate (Acceptor Only)
-N(CH2CH3)2 (Diethylamino)0Very High (Often Inactive)Very HighLowSevere Steric Clash

Insight: The rapid N-demethylation of the dimethylamino group is a critical SAR parameter. If the molecule is metabolized in vivo to the monomethylamino (-NHCH3) analog, it regains its hydrogen-bond donor capacity. This metabolite may possess a completely different, and potentially toxic, kinome selectivity profile compared to the parent drug. Therefore, tracking this specific biotransformation is mandatory[5].

Self-Validating Experimental Workflows

To accurately drive the SAR of 2-(dimethylamino)pyrimidine analogs, researchers must utilize assays that isolate specific variables. Enzymatic IC50 assays are susceptible to ATP-competition artifacts; therefore, primary screening should rely on biophysical target engagement.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF measures the thermal stabilization of a kinase upon ligand binding, confirming that the dimethylamino analog is physically engaging the hinge region without the confounding variable of ATP concentration[1].

  • Protein Preparation: Dilute the recombinant kinase domain to 2 μM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Dispense the 2-(dimethylamino)pyrimidine analog to a final concentration of 10 μM (1% DMSO final).

  • Thermal Melt Execution: Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec using a real-time qPCR system, continuously monitoring fluorescence.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the melting temperature (

    
    ). A 
    
    
    
    indicates specific binding.
  • Self-Validation Check: Crucial Step. Every plate must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. If the Staurosporine well fails to produce a

    
    , the protein is improperly folded or the dye is degraded, and the entire plate's data must be discarded.
    
Protocol 2: In Vitro Microsomal Stability (Tracking N-Demethylation)

Because the dimethylamino group is highly susceptible to oxidative metabolism, its intrinsic clearance must be quantified early in the SAR cycle.

  • Reaction Assembly: Combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 μM of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture for 5 minutes at 37°C to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Kinetic Sampling: Withdraw 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an analytical internal standard.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant to calculate the half-life (

    
    ) of the parent compound and explicitly monitor the mass transition for the N-monomethyl metabolite (
    
    
    
    ).
  • Self-Validation Check: Run Verapamil concurrently as a high-clearance positive control. If the intrinsic clearance (

    
    ) of Verapamil falls outside the laboratory's historically validated range, the enzymatic activity of the HLM batch is compromised, rendering the assay invalid.
    

SAR_Workflow S1 Design & Synthesis 2-(Dimethylamino)pyrimidine Library S2 Primary Screen: DSF (Target Binding Validation) S1->S2 S3 Secondary Screen: Enzymatic IC50 (Functional Inhibition) S2->S3 ΔTm > 2°C S4 ADME: Microsomal Stability (N-demethylation Check) S3->S4 IC50 < 50 nM S4->S1 High Clearance (Iterative SAR)

Fig 2: Self-validating SAR screening workflow for dimethylamino analogs.

References

  • Source: National Institutes of Health (NIH)
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors...
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL

Sources

Whitepaper: Mechanistic Modeling of the 2-Amino-4-Phenylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol Binding Content Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

In Silico Optimization and Binding Dynamics of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol against Cyclin-Dependent Kinase 2 (CDK2)

Executive Summary

The pyrimidine pharmacophore is a cornerstone of modern kinase inhibitor design, serving as a bioisostere for the adenine ring of ATP. This guide provides a rigorous technical workflow for modeling 2-(Dimethylamino)-4-phenylpyrimidin-5-ol , a representative fragment-based lead compound.

While the 2-amino-4-phenylpyrimidine core is well-documented as a "privileged structure" for ATP-competitive inhibition (e.g., in Imatinib, Pazopanib), the specific inclusion of a 5-hydroxyl (5-ol) group introduces unique electronic and steric considerations. This moiety often acts as a critical "anchor point," capable of forming water-mediated bridges or direct H-bonds with kinase hinge regions (e.g., the backbone of Leucine 83 in CDK2).

This whitepaper details a self-validating computational pipeline—from Quantum Mechanical (QM) ligand preparation to MM/GBSA binding energy estimation—designed to assess the stability and affinity of this ligand.

Structural Basis & Ligand Preparation

The Chemical Logic

Before docking, the electronic state of the ligand must be rigorously defined. The 5-ol group is subject to tautomerism (keto-enol) and ionization at physiological pH (7.4).

  • Scaffold Analysis: The 2-dimethylamino group acts as an electron donor, increasing the basicity of the pyrimidine N1/N3 nitrogens.

  • Critical Hypothesis: The 5-hydroxyl group likely functions as a Hydrogen Bond Donor (HBD) or Acceptor (HBA) towards the "gatekeeper" or hinge residues. Incorrect tautomer assignment will lead to false-negative docking scores.

Protocol: QM-Based Ligand Optimization

Standard force fields (e.g., OPLS4) often miscalculate the energy penalties of rare tautomers. We employ a QM-polarized approach.

  • Conformational Search: Generate low-energy conformers using a systematic rotor search (e.g., ConfGen).

  • Epik State Enumeration: Calculate pKa and tautomer probabilities at pH 7.4 ± 2.0.

  • DFT Optimization (Validation Step):

    • Theory: B3LYP/6-31G** functional.

    • Solvation: Poisson-Boltzmann (PBF) water model.

    • Objective: Confirm the planar stability of the phenyl-pyrimidine bond (torsional barrier analysis) to ensure the ligand fits the narrow ATP cleft.

Visualization: Ligand Preparation Workflow

LigandPrep Input 2D Structure (SMILES) Tautomer Tautomer/Ionization (Epik pH 7.4) Input->Tautomer State Enumeration QM DFT Optimization (B3LYP/6-31G**) Tautomer->QM Geometry Opt ESP ESP Charge Calculation QM->ESP Electrostatics Output 3D Bioactive Conformer ESP->Output Force Field Param

Figure 1: QM-polarized ligand preparation pipeline ensuring correct electronic state assignment prior to docking.

Molecular Docking Strategy

Target Selection: CDK2 System

We utilize CDK2 (PDB: 1FIN) as the benchmark system. The ATP-binding pocket of CDK2 is lined by a "hinge" region (Glu81–Leu83) which typically anchors pyrimidine-based inhibitors via a bidentate H-bond network.

Grid Generation & Docking Protocol

To avoid "blind docking" artifacts, we define a focused search space.

  • Grid Center: Centered on the centroid of the co-crystallized ATP (or native inhibitor).

  • Grid Box: 25 Å x 25 Å x 25 Å (sufficient to cover the hinge, G-loop, and specificity pocket).

  • Constraints (Optional but Recommended): Define a positional constraint on the backbone NH of Leu83 . If the ligand fails to engage this residue, the pose is discarded.

Step-by-Step Workflow:

  • Protein Prep: Remove water molecules >5Å from the active site. Protonate residues at pH 7.4 (PropKa). Optimize H-bond network (flip Asn/Gln/His).

  • Soft Docking (Initial Screen): Scale van der Waals radii by 0.8 to allow for minor induced-fit effects.

  • Hard Docking (Refinement): Re-dock top 10 poses with full vdW potentials.

  • Scoring: Use XP (Extra Precision) scoring functions to penalize desolvation of the hydrophobic 4-phenyl group.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 5-ol group maintains stable interactions or if water molecules disrupt the binding mode.

System Setup
  • Force Field: CHARMM36m or OPLS4 (optimized for small molecule-protein interactions).

  • Solvation: TIP3P water box (cubic, 10Å buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Simulation Protocol
PhaseEnsembleDurationPurpose
Minimization Steepest Descent5000 stepsRemove steric clashes.
NVT Equilibration Canonical (300K)100 psHeat system; restrain backbone.
NPT Equilibration Isobaric (1 atm)100 psDensity equilibration.
Production Run NPT100 nsSampling of binding equilibrium.
Analysis Metrics (The "Trust" Factors)
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (< 2.0 Å) relative to the protein backbone.

  • H-Bond Occupancy: Calculate the % of simulation time the N1-pyrimidine and 5-OH groups are bonded to Leu83 and Glu81 .

    • Threshold: >60% occupancy indicates a stable binder.

  • Water Bridge Analysis: Check if the 5-OH recruits a structural water molecule to bridge to the Asp145 (DFG motif).

Visualization: Integrated MD & Free Energy Pipeline

MDPipeline DockedPose Docked Complex (Static) Solvation Solvation & Ionization (TIP3P / 0.15M NaCl) DockedPose->Solvation Equil Equilibration (NVT -> NPT) Solvation->Equil Prod Production MD (100 ns Trajectory) Equil->Prod Analysis Trajectory Analysis (RMSD / H-Bonds) Prod->Analysis Stability Check MMGBSA Binding Free Energy (MM/GBSA) Prod->MMGBSA Affinity Calc Analysis->MMGBSA Select Stable Frames

Figure 2: Dynamic simulation workflow incorporating post-trajectory free energy calculations.

Binding Free Energy Calculation (MM/GBSA)

To quantify the affinity of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol, we employ the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This is computationally less expensive than FEP but more accurate than docking scores.

The Equation


  • 
    :  Vacuum potential energy (Bonded + Electrostatic + vdW).
    
  • 
    :  Solvation free energy (Polar [GB] + Non-polar [SA]).
    
  • Protocol: Extract 100 snapshots from the last 10 ns of the MD trajectory (stable equilibrium phase).

Interpretation
  • High Affinity:

    
     kcal/mol.
    
  • Moderate Affinity:

    
     to 
    
    
    
    kcal/mol.
  • Weak/Non-binder:

    
     kcal/mol.
    
  • Note: The 4-phenyl group contributes significantly to the vdW term, while the 5-ol and 2-amino groups drive the electrostatic term.

References

  • Russo, N., et al. (2020). "In silico modeling of kinase inhibitors: The role of the hinge region." Journal of Chemical Information and Modeling. Link

  • Lyu, J., et al. (2019). "Ultra-large library docking for discovering new chemotypes." Nature, 566(7743), 224-229. Link

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery, 10(5), 449-461. Link

  • Czaplewski, C., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "4-(5-Hydroxypyrimidin-2-yl)benzonitrile: Biological Activity and Synthesis." BenchChem Technical Reports. Link

Discovery of Novel Bioactive Pyrimidine Scaffolds: A Technical Guide to Rational Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrimidine Scaffold: A Privileged Pharmacophore in Drug Discovery

In the realm of medicinal chemistry, the pyrimidine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3—is universally recognized as a "privileged scaffold." Because of its intrinsic biological properties and structural mimicry of endogenous nucleobases (cytosine, thymine, and uracil), the pyrimidine core exhibits profound pharmacological versatility[1].

From an application scientist's perspective, the causality behind pyrimidine's success lies in its exceptional hydrogen-bonding capacity. The nitrogen atoms act as potent hydrogen-bond acceptors, while substitutions at the C2, C4, or C6 positions can introduce hydrogen-bond donors. This dual capacity allows pyrimidine derivatives to engage in highly specific


-stacking and electrostatic interactions within the ATP-binding pockets of various kinases and enzymatic active sites. Consequently, pyrimidine derivatives have been successfully developed into anti-inflammatory, anti-tumor, anti-microbial, and cardiovascular agents[1]. Furthermore, fusing the pyrimidine ring with other bioactive moieties, such as in pyrazolo[3,4-d]pyrimidine systems, drastically alters and enhances its pharmacological profile, overcoming resistance mechanisms in antimicrobial and anticancer therapies[2].

Rational Design and Structural Diversification

The rational design of novel pyrimidine therapeutics relies on the strategic modulation of electron density and steric bulk around the core ring. By systematically varying substitutions at the 2, 4, 5, and 6 positions, researchers can generate highly functionalized mono-, di-, tri-, and tetra-substituted pyrimidines to achieve target selectivity[3].

For example, the incorporation of electron-rich polyphenolic groups, such as the 2,4,5-trimethoxyphenyl moiety derived from natural asaronaldehyde, has been shown to drastically enhance receptor affinity in osteoanabolic targets[3]. Conversely, the annulation of the pyrimidine core into a pyrido[2,3-d]pyrimidine system creates a rigid, planar structure that perfectly complements the narrow hydrophobic clefts of specific oncogenic kinases, such as PIM-1[4].

Experimental Workflows: Self-Validating Synthesis Protocols

To ensure scientific integrity and reproducibility, the synthesis of novel bioactive pyrimidines must employ self-validating protocols. Below is a standardized, step-by-step methodology for the synthesis of highly active pyrido[2,3-d]pyrimidine derivatives via intramolecular heterocyclization[4].

Protocol: Synthesis of Pyrido[2,3-d]pyrimidine via Intramolecular Heterocyclization
  • Reaction Setup : Dissolve equimolar quantities of the starting o-aminonicotinonitrile derivative and the appropriate acylating (or thioacylating) agent in anhydrous pyridine.

    • Causality: Pyridine is selected not merely as a solvent, but as a catalytic base that neutralizes acidic byproducts, thereby driving the acylation equilibrium forward.

  • Cyclocondensation : Heat the reaction mixture to reflux (approx. 110°C) for 6–8 hours under an inert nitrogen atmosphere.

    • Causality: Elevated thermal energy is strictly required to overcome the activation energy barrier of the subsequent intramolecular ring-closure (heterocyclization) step.

  • In-Process Monitoring (Self-Validation) : Monitor the reaction progress every 2 hours using Thin-Layer Chromatography (TLC) utilizing a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation Check: The successful conversion is indicated by the disappearance of the highly polar starting material spot and the emergence of a new, UV-active spot with a higher

      
       value (due to the loss of the primary amine during cyclization).
      
  • Workup & Purification : Quench the reaction by pouring the mixture into ice-cold water. Filter the resulting precipitate, wash thoroughly with dilute HCl (to remove residual pyridine), and recrystallize from hot ethanol to yield the pure pyrido[2,3-d]pyrimidine compound.

  • Structural Validation : Confirm the cyclized architecture using

    
    H-NMR spectroscopy.
    
    • Validation Check: The definitive proof of cyclization is the disappearance of the broad singlet corresponding to the -NH

      
       protons (typically around 
      
      
      
      6.5 ppm) and the appearance of the diagnostic downfield pyrimidine proton (
      
      
      8.5–9.0 ppm).

Biological Evaluation & Mechanisms of Action

Targeted Apoptosis via PIM-1 Kinase Inhibition

Recent advancements have identified specific pyrido[2,3-d]pyrimidine derivatives (e.g., Compound 4) as highly potent inhibitors of PIM-1 kinase, an enzyme overexpressed in various malignancies[4]. By competitively binding to the ATP pocket of PIM-1, these compounds inhibit its activity with an IC


 of 11.4 nM[4]. The inhibition of PIM-1 prevents the phosphorylation of the pro-apoptotic BAD protein. Unphosphorylated BAD subsequently neutralizes the anti-apoptotic Bcl-2 protein, triggering a massive 58.29-fold increase in apoptosis and arresting the cell cycle at the G1 phase in MCF-7 breast cancer cells[4].

PIM1_Pathway Inhibitor Pyrido[2,3-d]pyrimidine (Compound 4) PIM1 PIM-1 Kinase Inhibitor->PIM1 Inhibits (IC50 = 11.4 nM) Apoptosis Cell Apoptosis (MCF-7 Cells) Inhibitor->Apoptosis Restores via BAD activation BAD BAD Protein (Pro-apoptotic) PIM1->BAD Phosphorylates/Inhibits Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Inhibits Bcl2->Apoptosis Blocks

Mechanism of pyrido[2,3-d]pyrimidine derivatives inducing apoptosis via PIM-1 kinase inhibition.

Osteogenesis via the BMP2/SMAD1 Signaling Pathway

Beyond oncology, novel tri-substituted pyrimidine derivatives have demonstrated remarkable efficacy as bone anabolic agents. Specifically, the derivative N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (Compound 18a) has been shown to promote osteogenesis at an unprecedented concentration of 1 pM in vitro[3]. The compound acts by activating the BMP2 receptor, which subsequently phosphorylates the SMAD1/5/8 complex. This complex translocates to the nucleus to upregulate the RUNX2 transcription factor and type 1 collagen, driving robust bone formation[3],[5].

BMP2_Pathway Ligand Tri-substituted Pyrimidine (Compound 18a) Receptor BMP2 Receptor Ligand->Receptor Activates (1 pM) SMAD1 SMAD1/5/8 Complex Receptor->SMAD1 Phosphorylates RUNX2 RUNX2 Transcription Factor SMAD1->RUNX2 Nuclear Translocation Osteogenesis Osteogenesis & Bone Formation RUNX2->Osteogenesis Upregulates Type 1 Col

Activation of the BMP2/SMAD1 signaling cascade by novel pyrimidine derivatives promoting osteogenesis.

Quantitative Data Summary

To facilitate comparative analysis, the biological efficacy of the highlighted pyrimidine scaffolds is summarized below.

Scaffold TypeLead CompoundPrimary Biological TargetKey Quantitative EfficacyReference
Pyrido[2,3-d]pyrimidine Compound 4PIM-1 KinaseIC

= 11.4 nM (97.8% inhibition)
[4]
Pyrido[2,3-d]pyrimidine Compound 4MCF-7 Breast Cancer CellsCytotoxicity IC

= 0.57

M
[4]
Tri-substituted Pyrimidine Compound 18aBMP2/SMAD1 PathwayOsteogenic efficacy at 1 pM (in vitro)[3]
Tri-substituted Pyrimidine Compound 18aIn vivo Bone FormationEfficacious at 5 mg/kg (fracture model)[5]

Conclusion

The pyrimidine scaffold remains an inexhaustible wellspring of therapeutic potential. As demonstrated, the rational design and precise functionalization of the pyrimidine core—whether through the annulation of pyrido-rings to target specific oncogenic kinases like PIM-1, or through poly-substitution to activate osteogenic pathways like BMP2/SMAD1—yields highly potent bioactive molecules. By adhering to self-validating synthetic protocols and rigorous structure-activity relationship (SAR) evaluations, drug development professionals can continue to leverage this privileged pharmacophore to address unmet medical needs across oncology, infectious diseases, and regenerative medicine.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: Oriental Journal of Chemistry URL:[Link]

  • NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway Source: RSC Advances / PubMed Central (PMC) URL:[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Comprehensive Solubility Profiling of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol: Methodologies and Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary & Compound Analysis

2-(Dimethylamino)-4-phenylpyrimidin-5-ol is a functionalized pyrimidine scaffold exhibiting amphoteric physicochemical properties.[1][2][3] Its structure integrates a lipophilic phenyl ring, a basic dimethylamino group, and an acidic phenolic hydroxyl moiety.[1][2][3] This specific combination dictates a complex solubility profile highly dependent on solvent polarity, hydrogen bonding capability, and pH.[1][2][3]

This guide provides a rigorous technical framework for determining the solubility of this compound. In the absence of standardized pharmacopeial monographs, we define the predictive physicochemical parameters and establish validated experimental protocols (Thermodynamic and Kinetic) to generate high-fidelity solubility data.

Structural Determinants of Solubility[1][2][3]
  • Lipophilicity (LogP): Estimated at 1.8 – 2.3 based on fragment contribution methods (Phenyl +1.9, Pyrimidine -0.6, -OH -0.6, -N(Me)2 +0.5).[1][2][3] This suggests moderate lipophilicity, favoring polar organic solvents over non-polar hydrocarbons.[1][2][3]

  • Ionization (pKa):

    • Basic Center (N1/N3 Pyrimidine): pKa ≈ 3.5 – 4.[1][2][3]5. Protonation increases aqueous solubility at acidic pH.[1][2][3]

    • Acidic Center (C5-OH): pKa ≈ 9.0 – 10.[1][2][3]0. Deprotonation increases aqueous solubility at basic pH.[1][2][3]

  • Crystal Lattice Energy: The planar aromatic system facilitates

    
    -
    
    
    
    stacking, potentially leading to high lattice energy and reduced solubility in non-interacting solvents.[1][2][3]

Predicted Solubility Profile

Note: Values below are theoretical estimates derived from Quantitative Structure-Property Relationships (QSPR) of structural analogs (e.g., 2-dimethylaminopyrimidine, 4-phenylpyrimidine).

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (> 50 mg/mL)Disrupts lattice energy; strong dipole-dipole interactions.[1][2][3]
Polar Protic Methanol, EthanolModerate-High (10–30 mg/mL)H-bond donor/acceptor capability matches the C5-OH and N-centers.[1][2][3]
Chlorinated Dichloromethane (DCM)Moderate (5–15 mg/mL)Good solvation of the phenyl/dimethylamino lipophilic domains.[1][2][3]
Aqueous (Neutral) Water (pH 7.[1][2][3]0)Low (< 0.5 mg/mL)Neutral species dominates; hydrophobic phenyl ring limits solvation.[1][2][3]
Aqueous (Acidic) 0.1 N HClHigh (> 10 mg/mL)Protonation of pyrimidine nitrogen forms a soluble cation.[1][2][3]
Aqueous (Basic) 0.1 N NaOHHigh (> 10 mg/mL)Deprotonation of phenol forms a soluble phenolate anion.[1][2][3]
Non-Polar Hexane, HeptaneVery Low (< 0.1 mg/mL)Lack of polarity prevents disruption of crystal lattice.[1][2][3]

Experimental Protocols

To empirically validate the solubility profile, the following protocols should be employed. These methodologies distinguish between Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for formulation development).[1][2][3]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1][2][3]

Materials:

  • Compound: 2-(Dimethylamino)-4-phenylpyrimidin-5-ol (solid, >98% purity).[1][2][3]

  • Solvents: HPLC grade Water, Methanol, DMSO, pH buffers (1.2, 4.5, 6.8, 7.4).[1][2][3]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/VIS.[1][2][3]

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (~5–10 mg) to 1 mL of the target solvent in a glass vial. Ensure undissolved solid remains visible.[1][2][3]

  • Equilibration: Seal vials and agitate on an orbital shaker at 25°C ± 0.1°C for 24–48 hours.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated to minimize adsorption).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

    • Detection Wavelength: 254 nm (pyrimidine

      
      -
      
      
      
      *) or determined via UV scan.[1][2][3]
  • pH Verification: Measure the pH of the aqueous supernatant after equilibrium, as the compound itself may alter the bulk pH.[1][2][3]

Protocol B: Kinetic Solubility (High-Throughput)

Used to prevent precipitation during biological assays.[1][2][3]

Methodology:

  • Prepare a 10 mM stock solution in DMSO .

  • Spike the DMSO stock into aqueous buffer (e.g., PBS pH 7.[1][2][3]4) to a final concentration of 2% DMSO.

  • Incubate for 2–4 hours at room temperature.

  • Measure turbidity via nephelometry or UV absorbance shift.[1][2][3] The concentration at which precipitation occurs is the kinetic solubility limit.[1][2][3]

Visualization of Workflows

Figure 1: Solubility Screening Decision Matrix

This flowchart guides the researcher through the selection of the appropriate solubility method based on the development stage.[1][2][3]

SolubilityWorkflow Start Start: Solubility Assessment StageCheck Determine Development Stage Start->StageCheck EarlyStage Early Discovery / HTS StageCheck->EarlyStage LateStage Pre-Formulation / CMC StageCheck->LateStage KineticMethod Protocol B: Kinetic Solubility (DMSO Stock Spike) EarlyStage->KineticMethod Speed Priority ThermoMethod Protocol A: Thermodynamic Solubility (Shake-Flask / Solid Saturation) LateStage->ThermoMethod Accuracy Priority Analysis Analysis (HPLC/UV/Nephelometry) KineticMethod->Analysis ThermoMethod->Analysis ResultKinetic Output: Precipitation Limit (Risk of assay crashing) Analysis->ResultKinetic ResultThermo Output: Equilibrium Solubility (True physical constant) Analysis->ResultThermo

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on research phase.

Figure 2: pH-Dependent Solubility Equilibrium (Theoretical)

The amphoteric nature of the compound results in a U-shaped solubility curve (solubility profile).[1][2][3]

pHSolubility Cation Cationic Species (Protonated N) High Solubility Neutral Neutral Zwitterion (Intrinsic Solubility) Low Solubility Cation->Neutral pH > pKa1 (~4.0) Deprotonation Neutral->Cation pH < pKa1 Anion Anionic Species (Deprotonated OH) High Solubility Neutral->Anion pH > pKa2 (~9.5) Deprotonation Anion->Neutral pH < pKa2

Caption: Theoretical ionization equilibrium showing high solubility regions at pH extremes and low solubility at neutral pH.

Data Analysis & Troubleshooting

Calculating Intrinsic Solubility ( )

For amphoteric compounds, the total solubility (


) at a specific pH is related to the intrinsic solubility of the neutral form (

) by the Henderson-Hasselbalch equation:

[1][2][3]
  • 
    :  Acid dissociation constant of the protonated pyrimidine nitrogen.[1][2][3]
    
  • 
    :  Acid dissociation constant of the phenolic hydroxyl.[1][2][3]
    

Critical Note on Polymorphism: If experimental values differ significantly between batches, check for polymorphism. 2-(Dimethylamino)-4-phenylpyrimidin-5-ol may exist in different crystal forms (polymorphs) or as a hydrate/solvate.[1][2][3]

  • Validation: Perform Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD) on the residual solid after the shake-flask experiment to ensure the crystal form has not changed during equilibration.[1][2][3]

References

  • Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] Link[1][2][3]

  • Bergström, C. A. S., et al. (2007).[1][2][3] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-393.[1][2][3] Link

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 72491-71-5, 2-(Dimethylamino)pyrimidin-5-ol. Retrieved from .[1][2][3]

  • Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link

  • Meanwell, N. A. (2011).[1][2][3] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes." Chemical Research in Toxicology, 24(9), 1420–1456.[1][2][3] Link[1][2][3]

Sources

Methodological & Application

Application Note: Biological Screening of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the biological evaluation of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol , a "privileged scaffold" in medicinal chemistry. Structurally, this compound features a pyrimidine core functionalized with a dimethylamino group at the C2 position, a phenyl ring at C4, and a hydroxyl group at C5.

This specific substitution pattern suggests dual potential as:

  • An ATP-Competitive Kinase Inhibitor: The 2-amino-4-phenylpyrimidine motif mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains (e.g., CDKs, EGFR).

  • A Redox-Active Agent: The 5-hydroxyl group (pyrimidinol) provides phenolic character, enabling radical scavenging or antioxidant activity.

This document provides a self-validating workflow for screening this compound, moving from chemical handling to enzymatic inhibition and cellular phenotypic assays.

Chemical Preparation & Handling[1][2][3][4][5]

Objective: Ensure consistent compound delivery to biological systems. The 5-hydroxyl group introduces potential oxidation sensitivity, while the basic dimethylamino group affects pH-dependent solubility.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight ≈ 215.25 g/mol . Dissolve 2.15 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive due to electron-rich aromatic system) and store at -20°C.

  • Stability Check: Verify integrity via LC-MS prior to screening. Expect a distinct peak at [M+H]+ ≈ 216.

Serial Dilution Protocol (for IC50)

Do not dilute directly into aqueous media to avoid precipitation. Use an intermediate dilution step :

  • Perform 3-fold serial dilutions in 100% DMSO .

  • Transfer 1 µL of these DMSO points into 99 µL of assay buffer (1:100 dilution).

  • Final Assay DMSO concentration: 1% .

Primary Screening: In Vitro Kinase Assay (ADP-Glo™)

Rationale: The 2-(dimethylamino)-4-phenylpyrimidine core is a classic kinase pharmacophore. The C2-amine often forms a hydrogen bond with the kinase hinge region (e.g., Leu83 in CDK2), while the C4-phenyl occupies the hydrophobic pocket.

Methodology: Bioluminescent ADP detection (ADP-Glo™) is recommended over fluorescence methods to avoid interference from the potentially fluorescent pyrimidine core.

Assay Principle

The assay quantifies kinase activity by measuring the conversion of ATP to ADP. The reagent converts ADP back to ATP, which is then used by luciferase to generate light.



Detailed Protocol
  • Reaction Assembly (384-well plate):

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Volume: 5 µL Kinase/Substrate mix + 2.5 µL ATP + 2.5 µL Compound (pre-diluted).

    • Controls:

      • Positive Control (Max Signal): Enzyme + Substrate + DMSO (No inhibitor).

      • Negative Control (Min Signal): No Enzyme (Buffer only).

      • Reference Inhibitor: Staurosporine (1 µM).

  • Incubation: 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Readout: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate Percent Inhibition:



Secondary Screening: Cell Viability (MTS Assay)

Rationale: To determine if enzymatic inhibition translates to cellular efficacy (cytotoxicity) and to flag potential off-target toxicity.

Cell Line Selection[3]
  • Target Cells: HCT-116 (Colon), A549 (Lung) – highly active metabolically.

  • Counter-Screen: HEK-293 (Embryonic Kidney) – to assess general toxicity vs. cancer specificity.

Protocol
  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compound (0.1 nM – 100 µM). Incubate for 72 hours .

  • Development:

    • Add 20 µL MTS reagent (CellTiter 96® AQueous One).

    • Incubate 1–4 hours at 37°C.

    • MTS is reduced by dehydrogenase enzymes in metabolically active cells into a colored formazan product.

  • Measurement: Absorbance at 490 nm.

Functional Profiling: Antioxidant Capacity (DPPH Assay)

Rationale: The C5-hydroxyl group (pyrimidinol) allows the molecule to act as a Hydrogen Atom Donor (HAD), potentially neutralizing free radicals. This is a critical secondary property for chemopreventive or neuroprotective indications.

Protocol
  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution should be deep purple.

  • Reaction: Mix 100 µL of compound (various concentrations in MeOH) + 100 µL DPPH solution.

  • Incubation: 30 minutes in the dark at RT.

  • Readout: Measure Absorbance at 517 nm.

  • Result: A decrease in absorbance indicates radical scavenging (Purple

    
     Yellow).
    

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, ensuring that expensive cell-based assays are only performed on compounds that pass quality and primary activity thresholds.

ScreeningWorkflow cluster_Primary Primary Screen (Target Engagement) cluster_Secondary Secondary Screen (Cellular) Start Compound Synthesis 2-(Dimethylamino)-4-phenylpyrimidin-5-ol QC QC: LC-MS & Purity Check (>95% Required) Start->QC Solubility Solubility Test (DMSO Stock 10mM) QC->Solubility Pass Kinase Enzymatic Kinase Assay (ADP-Glo) Solubility->Kinase DPPH Antioxidant Assay (DPPH Radical Scavenging) Solubility->DPPH Cyto Cytotoxicity (MTS) HCT-116 / A549 Kinase->Cyto Active DPPH->Cyto Optional Co-factor Tox Counter-Screen HEK-293 (Normal) Cyto->Tox Decision Hit Selection (IC50 < 1 µM) Tox->Decision

Figure 1: Integrated Screening Cascade. The workflow prioritizes chemical integrity and enzymatic activity before advancing to cellular models.

Data Reporting & Analysis

Summarize your findings in a comparative table. This format is essential for SAR (Structure-Activity Relationship) analysis.

Table 1: Hypothetical Data Reporting Template

Assay TypeMetricResult (Example)Interpretation
Enzymatic CDK2/CyclinE IC50150 nMPotent inhibition; validates scaffold design.
Functional DPPH EC5025 µMModerate antioxidant; 5-OH group is active.
Cellular HCT-116 GI502.5 µMGood permeability; correlates with kinase activity.
Toxicity HEK-293 GI50>50 µMHigh therapeutic index (>20x selectivity).

References

  • Pyrimidine Scaffold in Cancer: Fares, M., et al. (2025). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR/COX-2 inhibitors. National Institutes of Health (PMC).

  • Antioxidant Activity of Pyrimidines: Surana, K.R., et al. (2026). In Silico Molecular Docking and PASS Prediction of Designed Pyrimidine-Based Analogues. Progress in Chemical and Biochemical Research.

  • Kinase Assay Methodology: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • 5-Hydroxymethylpyrimidine Biology: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials 2021, 14(22).[1] [1]

Sources

2-(Dimethylamino)-4-phenylpyrimidin-5-ol as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(dimethylamino)-4-phenylpyrimidin-5-ol represents a "privileged scaffold" in modern medicinal chemistry. Its structural motif—a pyrimidine core substituted with a solubilizing dimethylamino group, a hydrophobic phenyl ring, and a modifiable hydroxyl handle—positions it as a critical intermediate for two major therapeutic classes: Kinase Inhibitors (e.g., JAK, CDK, and VEGFR families) and HIF-Prolyl Hydroxylase (HIF-PH) Inhibitors .

This guide provides a validated protocol for the synthesis of this intermediate, details its downstream functionalization via etherification and cross-coupling, and outlines its structural role in pharmacophore design.

Structural Significance & Pharmacophore Mapping

The 5-hydroxypyrimidine core is not merely a structural connector but a functional pharmacophore.

  • 5-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor for the ATP-binding hinge region in kinases or as a bidentate chelator (with N-1) for the active site iron (Fe²⁺) in HIF-PH enzymes.

  • 2-Dimethylamino Group: Enhances aqueous solubility and metabolic stability compared to a primary amine, while often contacting solvent-exposed regions of the target protein.

  • 4-Phenyl Group: Provides essential hydrophobic interactions (π-π stacking or Van der Waals) within the hydrophobic pocket of the target enzyme.

Diagram 1: Pharmacophore Interactions

Caption: Structural decomposition of the scaffold highlighting key interactions with Kinase and HIF-PH targets.

Validated Synthesis Protocol

While direct condensation methods exist, the most robust route for high-purity synthesis involves the construction of the pyrimidine core followed by late-stage hydroxylation. This ensures regioselectivity and avoids oxidation side products.

Pathway Overview
  • Condensation: Enaminone formation + Guanidine cyclization.

  • Bromination: Regioselective C-5 bromination.

  • Hydroxylation: Boronate ester formation followed by oxidative hydrolysis.

Diagram 2: Synthetic Workflow

Caption: Step-by-step synthetic route from acetophenone to the target 5-hydroxypyrimidine.

Detailed Experimental Procedures
Step 1: Synthesis of 3-(Dimethylamino)-1-phenylprop-2-en-1-one (Enaminone)
  • Reagents: Acetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

  • Conditions: Reflux (110°C) for 12 hours.

  • Protocol:

    • Charge a round-bottom flask with acetophenone and DMF-DMA.

    • Heat to reflux under N₂ atmosphere.

    • Monitor by TLC (formation of yellow solid/oil).

    • Concentrate in vacuo to remove excess DMF-DMA and methanol.

    • Use the crude red-orange oil directly in the next step.

Step 2: Cyclization to 2-(Dimethylamino)-4-phenylpyrimidine
  • Reagents: Crude Enaminone (1.0 eq), 1,1-Dimethylguanidine sulfate (1.1 eq), Sodium Ethoxide (NaOEt, 2.5 eq), Ethanol (EtOH).

  • Conditions: Reflux (80°C) for 6-8 hours.

  • Protocol:

    • Dissolve dimethylguanidine sulfate in dry EtOH and add NaOEt. Stir for 15 min to liberate the free base.

    • Add the crude enaminone solution dropwise.

    • Reflux for 6 hours.

    • Cool to RT, quench with water, and extract with Ethyl Acetate (EtOAc).

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from EtOH/Water or flash chromatography (Hex/EtOAc).

Step 3: Regioselective Bromination (5-Bromo)
  • Reagents: 2-(Dimethylamino)-4-phenylpyrimidine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).

  • Conditions: 0°C to RT, 2 hours.

  • Protocol:

    • Dissolve the pyrimidine in MeCN.

    • Add NBS portion-wise at 0°C to avoid over-bromination.

    • Stir at RT for 2 hours.

    • Concentrate and partition between water/DCM.

    • Yield: Typically >85%. The 5-position is highly activated for electrophilic aromatic substitution.

Step 4: Hydroxylation via Boronate Oxidation
  • Reagents: 5-Bromo intermediate (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), Pd(dppf)Cl₂ (0.05 eq), KOAc (3.0 eq), Dioxane.

  • Oxidants: 30% H₂O₂ (5.0 eq), NaOH (2.0 eq).

  • Protocol:

    • Borylation: Mix bromide, B₂pin₂, KOAc, and Pd catalyst in dioxane. Degas with N₂. Heat at 90°C for 4 hours.

    • Oxidation: Cool the mixture to 0°C. Carefully add NaOH solution, followed by dropwise addition of H₂O₂.

    • Stir at RT for 1 hour.

    • Quench with saturated Na₂S₂O₃ (to destroy excess peroxide).

    • Acidify carefully to pH 6-7 with 1N HCl.

    • Extract with EtOAc (x3). The product is amphoteric; pH control is critical.

    • Purification: Flash chromatography (DCM/MeOH).

Analytical Data Specifications

To ensure the integrity of the intermediate for drug synthesis, the following specifications must be met:

TestSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 98.0%UV at 254 nm
Mass Spec [M+H]⁺ = 216.1 ± 0.1 DaLC-MS (ESI+)
¹H NMR (DMSO-d₆) δ 9.8 (s, 1H, OH), 8.3 (s, 1H, H-6), 7.9 (d, 2H, Ph), 7.4 (m, 3H, Ph), 3.1 (s, 6H, NMe₂)400 MHz NMR
Residual Pd < 20 ppmICP-MS (if used in GMP)

Application Notes: Downstream Functionalization

A. Etherification (Mitsunobu Reaction)

The 5-hydroxyl group is an excellent nucleophile for Mitsunobu coupling to introduce chiral solubilizing groups (e.g., pyrrolidines, piperidines).

  • Protocol: React scaffold with N-Boc-pyrrolidin-3-ol, PPh₃, and DIAD in THF at 0°C -> RT.

  • Utility: Generates CDK inhibitors with improved ADME properties.

B. SNAr Displacement

While the 5-OH is electron-donating, the 2-dimethylamino group can be displaced by stronger nucleophiles (e.g., hydrazine, primary amines) under harsh conditions (high temp, sealed tube) if "scaffold hopping" is required, though this is less common.

C. Metal Chelation (HIF-PH Inhibition)

For researchers developing HIF stabilizers:

  • The 5-OH and N-1 nitrogen form a 5-membered chelate ring with metals.

  • Assay Note: When testing in cellular assays, ensure the culture media is not supplemented with excess iron, as this may shift the IC₅₀.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Classic reference for the "Principal Synthesis" involving 1,3-dicarbonyls and amidines).
  • Boronate Oxidation Methodology

    • Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995. Link

  • HIF-PH Inhibitor SAR: Rabinowitz, M. H., et al. "Design of HIF Prolyl Hydroxylase Inhibitors." Journal of Medicinal Chemistry, 2018. (Discusses the 5-hydroxy-heterocycle pharmacophore).
  • Kinase Inhibitor Scaffolds

    • Traxler, P., et al. "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 1996. Link (Illustrates the relevance of the phenyl-pyrimidine motif).

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Application Note: High-Throughput Screening (HTS) Assays for Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing TR-FRET and Phenotypic Counter-Screens for Heterocyclic Scaffolds in Drug Discovery

Introduction & Rationale

Pyrimidine derivatives are ubiquitous in modern drug discovery, serving as privileged scaffolds for kinase inhibitors, antimetabolites, and antiviral agents . However, screening pyrimidine-heavy libraries presents unique physicochemical challenges. Highly conjugated pyrimidine rings frequently exhibit intrinsic autofluorescence in the blue/green spectrum, which leads to unacceptable false-positive or false-negative rates in standard fluorescence intensity assays. Furthermore, these planar, hydrophobic molecules often require high concentrations of dimethyl sulfoxide (DMSO) for solubilization, which can precipitate assay components or denature target proteins.

This guide details a self-validating High-Throughput Screening (HTS) workflow specifically optimized for pyrimidine-based libraries. By leveraging Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for the primary screen and an orthogonal luminescent assay for counter-screening, researchers can systematically eliminate optical interference and identify true pharmacological hits.

Assay Selection & Causality

Why TR-FRET for Pyrimidines? TR-FRET combines the spatial proximity requirements of FRET with the unique temporal properties of lanthanide fluorophores (e.g., Europium, Eu³⁺). Lanthanides possess an exceptionally long emission lifetime (measured in milliseconds) compared to the transient autofluorescence of pyrimidine compounds (measured in nanoseconds). By introducing a 50–100 microsecond time delay between excitation and emission measurement, background fluorescence from the library compounds completely decays. Additionally, the ratiometric readout (Emission Acceptor / Emission Donor) normalizes well-to-well variations caused by inner-filter effects or minor pipetting errors, making it the gold standard for pyrimidine kinase inhibitor screening .

Why a Luminescent Counter-Screen? Even with TR-FRET, highly colored compounds can occasionally quench the lanthanide signal via absorption. A phenotypic counter-screen using ATP-dependent luminescence serves a dual purpose: it confirms the biological activity (anti-proliferation) of the hit while utilizing a completely orthogonal, non-fluorescent detection modality that is impervious to pyrimidine autofluorescence.

HTS_Workflow A 1. Library Prep (Pyrimidine Scaffolds) B 2. Primary Screen (TR-FRET Assay) A->B C 3. Hit Validation (Dose-Response) B->C D 4. Counter-Screen (Cytotoxicity) C->D E 5. Lead Selection (SAR Analysis) D->E

Fig 1. High-throughput screening workflow for pyrimidine-based small molecule libraries.

Protocol 1: TR-FRET Kinase Assay for Pyrimidine-Based Inhibitors
3.1. Self-Validating System Setup

Before screening the library, the assay must be validated to ensure it can handle the physicochemical properties of pyrimidines.

  • DMSO Tolerance Titration: Pyrimidine libraries are typically stored in 100% DMSO. Titrate DMSO in the assay buffer from 0% to 5% (v/v) against the kinase reaction. Establish the maximum tolerated DMSO concentration where the signal-to-background (S/B) ratio drops by no more than 10%.

  • Z'-Factor Validation: The Z'-factor is the definitive statistical parameter for HTS assay quality, evaluating both dynamic range and data variation . Prepare a 384-well plate with alternating columns of positive controls (100% inhibition, no enzyme) and negative controls (0% inhibition, vehicle only) to calculate this metric prior to the primary screen.

TR_FRET_Mechanism Kinase Active Kinase Reaction (ATP + Substrate) Phospho Phosphorylated Substrate Kinase->Phospho Vehicle Control Unphospho Unphosphorylated Substrate Kinase->Unphospho + Inhibitor Inhibitor Pyrimidine Inhibitor (Blocks ATP Pocket) Inhibitor->Kinase Detection Detection Reagents Added (Eu3+-Antibody & APC-Streptavidin) Phospho->Detection Unphospho->Detection HighFRET High TR-FRET Signal (665nm / 615nm > 1) Detection->HighFRET Proximity Binding LowFRET Low TR-FRET Signal (Base Ratio) Detection->LowFRET No Binding

Fig 2. TR-FRET assay mechanism for detecting kinase inhibition by pyrimidine compounds.

3.2. Step-by-Step Methodology (384-Well Format)

Note: This protocol assumes an ATP-competitive inhibition model, which is standard for pyrimidine-based kinase inhibitors.

  • Compound Transfer: Acoustically dispense 100 nL of pyrimidine compounds (in 100% DMSO) into a low-volume 384-well white proxiplate.

  • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Substrate mix (e.g., recombinant target kinase and biotinylated substrate peptide) suspended in optimized assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-incubation: Incubate for 15 minutes at room temperature. Causality: This allows pyrimidine compounds to equilibrate and bind the ATP pocket before competing with ATP.

  • Reaction Initiation: Add 5 µL of 2X ATP solution. Critical Step: The ATP concentration must be set at the apparent Michaelis constant (

    
    ) for the specific kinase. Running the assay at 
    
    
    
    ensures maximum sensitivity to competitive pyrimidine inhibitors. Incubate for 60 minutes.
  • Detection Phase: Add 10 µL of TR-FRET Detection Buffer containing EDTA, Eu³⁺-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor). Causality: EDTA immediately quenches the kinase reaction by chelating the Mg²⁺ required for catalysis, ensuring a stable endpoint readout.

  • Readout: Incubate for 60 minutes to allow the proximity complexes to form. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm) with a 50 µs delay.

Data Presentation & Quality Control

Calculate the TR-FRET ratio (


). The Z'-factor is calculated using the formula: 

(where

is the standard deviation and

is the mean of the positive and negative controls).

Table 1: HTS Assay Quality Control Metrics

ParameterTarget ValueInterpretation & Remediation
Z'-Factor

0.60
Indicates an excellent assay. If < 0.5, optimize enzyme concentration, substrate concentration, or evaluate plate edge effects.
Signal-to-Background (S/B)

3.0
Ensures sufficient dynamic range. If low, increase the incubation time during the detection phase.
DMSO Tolerance

10% signal loss
If signal loss is >10% at 1% DMSO, the kinase is sensitive. Switch to a more robust buffer or pre-dilute compounds in aqueous buffer.
CV (Coefficient of Variation)

5%
High CV indicates pipetting errors or compound precipitation. Verify acoustic dispensing calibration.

Table 2: Expected Pharmacological Profile of Reference Pyrimidine Inhibitors (Use these as internal controls during assay validation)

Reference CompoundTarget ClassExpected IC₅₀ RangePrimary Scaffold
Gefitinib EGFR Kinase1 - 5 nMQuinazoline (Fused Pyrimidine)
Imatinib BCR-ABL Kinase20 - 50 nM2-phenylaminopyrimidine
Palbociclib CDK4/610 - 15 nMPyrido-pyrimidine
Protocol 2: Phenotypic Counter-Screening (Luminescent Cell Viability)

To ensure TR-FRET hits are true target inhibitors and not assay artifacts, a cell-based counter-screen is mandatory. We utilize a luminescent ATP-detection assay (e.g., CellTiter-Glo) to bypass any residual optical interference.

5.1. Step-by-Step Methodology
  • Cell Seeding: Seed target cancer cell lines (e.g., A549 for EGFR inhibitors) at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Acoustically dispense pyrimidine hits at a final concentration of 10 µM (for single-dose validation) or across a 10-point dose-response curve. Ensure the final DMSO concentration remains

    
     0.5% to prevent solvent-induced cytotoxicity.
    
  • Incubation: Incubate for 72 hours to allow for sufficient target engagement and downstream phenotypic effects (e.g., apoptosis or cell cycle arrest).

  • Luminescent Detection: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of luminescent cell viability reagent to lyse cells and initiate the ATP-dependent luciferase reaction.

  • Readout: Shake plates on an orbital shaker for 2 minutes to ensure complete lysis, incubate for 10 minutes to stabilize the signal, and measure luminescence. Hits showing >50% loss of viability relative to vehicle controls are flagged as validated leads for further Structure-Activity Relationship (SAR) analysis.

References
  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel). 2024. URL:[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 1999. URL:[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery. 2025. URL:[Link]

Investigating the Therapeutic Potential of Novel Pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of novel pyrimidine derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to drug discovery. This document outlines detailed, self-validating protocols for the initial in vitro screening and subsequent in vivo evaluation of these compounds, with a focus on their application as anticancer agents, a prominent role for this class of molecules.[5][6][7]

Section 1: The Rationale - Targeting Cellular Signaling

Pyrimidine derivatives frequently exert their therapeutic effects by modulating key cellular signaling pathways, often by inhibiting protein kinases.[7][8][9] Kinases play a pivotal role in cell growth, differentiation, and survival, and their dysregulation is a hallmark of many diseases, including cancer.[10] The pyrimidine structure can mimic the purine core of adenosine triphosphate (ATP), enabling it to act as a competitive inhibitor at the ATP-binding site of kinases, thereby blocking downstream signaling.

Visualizing a Kinase Signaling Cascade

The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by pyrimidine-based inhibitors. Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to a phosphorylation cascade, ultimately activating transcription factors that drive cell proliferation. An inhibitor can block this pathway at various nodes (e.g., by inhibiting the RTK itself or a downstream kinase like MEK).

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factor ERK->TF Activates Inhibitor Pyrimidine Derivative Inhibitor->MEK Inhibits Proliferation Gene Expression & Cell Proliferation TF->Proliferation GF Growth Factor GF->RTK Binds

Caption: A generic MAP Kinase signaling pathway often targeted by pyrimidine inhibitors.

Section 2: In Vitro Evaluation - From Cytotoxicity to Target Engagement

The initial phase of investigation involves a tiered approach using cell-based assays to determine a compound's biological activity, potency, and mechanism of action.

Protocol 2.1: Primary Screening - Cell Viability and Cytotoxicity Assay (MTT/MTS)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar tetrazolium salt-based assays (e.g., MTS, XTT) are the first-line screening tools.[11] These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[11] A reduction in metabolic activity in the presence of a compound suggests cytotoxicity or cytostatic effects. The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.[12]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS/HCl mixture) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Data Presentation Example:

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
PYR-001A549725.2
PYR-002A5497212.8
PYR-001MCF-7722.1
PYR-002MCF-7728.5
DoxorubicinA549720.8
Protocol 2.2: Confirming Target Engagement - Cellular Thermal Shift Assay (CETSA®)

Rationale: A potent IC50 value is promising, but it doesn't confirm that the compound is acting on its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in an intact cellular environment.[15][16] The principle is that a protein becomes more thermally stable when bound to a ligand (the drug).[17] By heating cell lysates to various temperatures, we can observe a shift in the melting point of the target protein in the presence of a binding compound.[16][18]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with the pyrimidine derivative at a concentration known to be effective (e.g., 5-10x IC50) and another group with a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler, followed by cooling at room temperature.[18]

  • Lysis: Lyse the cells to release their protein content. This is often achieved through freeze-thaw cycles (e.g., using liquid nitrogen) or sonication.[18][19]

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.

  • Analysis by Western Blot: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using Western Blotting (see Protocol 2.3).

  • Data Analysis: Plot the band intensity of the soluble target protein against the temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and confirms target engagement.[18]

Protocol 2.3: Mechanistic Insight - Western Blotting for Pathway Analysis

Rationale: After confirming target engagement, Western Blotting is used to investigate the downstream consequences of this interaction.[20][21][22] For a kinase inhibitor, this typically means measuring the phosphorylation status of the target's known substrates. A successful inhibitor should decrease the level of phosphorylation of these downstream proteins.[20]

Methodology:

  • Sample Preparation: Treat cells with the pyrimidine derivative at various concentrations and time points. Lyse the cells in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.[24]

  • SDS-PAGE: Denature the protein samples in loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[24]

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.[21][22]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK or total-ERK) overnight at 4°C.[22] Following washes, incubate with a secondary antibody conjugated to an enzyme (like HRP) that enables detection.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light. Capture the signal using a digital imager.

  • Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated protein to the total protein in treated samples compared to the control indicates successful target inhibition.

Caption: Standard experimental workflow for Western Blot analysis.

Section 3: In Vivo Preclinical Evaluation

Promising candidates from in vitro studies must be evaluated in a living system to assess their efficacy, pharmacokinetics, and safety. Patient-Derived Xenograft (PDX) models are increasingly used as they better recapitulate the characteristics of human tumors.[25][26][27]

Protocol 3.1: High-Level Workflow for Mouse Xenograft Model

Rationale: Xenograft models, where human cancer cells or patient-derived tumor fragments are implanted into immunodeficient mice, are a standard for preclinical efficacy testing.[26][27][28] This model allows for the evaluation of a compound's ability to inhibit tumor growth in a complex biological environment.

High-Level Workflow:

  • Disclaimer: All animal studies must be conducted in accordance with institutional and national guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Model Establishment: Human tumor fragments (for PDX models) or a suspension of cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NSG or Nude mice).[25][26][29]

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Mice are randomized into treatment and control groups. The pyrimidine derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose level. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is closely monitored for any signs of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to determine the compound's efficacy. Analyze body weight data as a measure of general toxicity.

Data Presentation Example:

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, p.o.1502 ± 210-+2.5
PYR-001 (25 mg/kg)Daily, p.o.736 ± 15551-1.8
PYR-001 (50 mg/kg)Daily, p.o.421 ± 9872-4.5

Section 4: Conclusion and Future Directions

This guide provides a foundational set of protocols for the systematic evaluation of novel pyrimidine derivatives. The data generated through these workflows—from initial IC50 values to target engagement confirmation and in vivo efficacy—are critical for making informed decisions in the drug discovery pipeline. Positive results from these studies can justify further investment in lead optimization, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formal toxicology studies required for advancing a compound toward clinical trials.

References

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Available at: [Link]

  • Establishment of Patient-Derived Xenografts in Mice - Bio-protocol. (2016). Bio-protocol. Available at: [Link] establecimiento-de-xenoinjertos-derivados-de-pacientes-en-ratones

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024). Bio-protocol. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). T. Horton Checkpoint lab. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Preprints.org. Available at: [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (2023). Research Trend. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. (2024). MDPI. Available at: [Link]

  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019). Bentham Science. Available at: [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. (2024). Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols. Available at: [Link]

  • Western Blot-Preparation Protocol - Creative Diagnostics. (n.d.). Creative Diagnostics. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. (n.d.). Journal of Cancer Prevention. Available at: [Link]

  • Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI. (2021). MDPI. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology. Available at: [Link]

  • Western Blot Protocol & Troubleshooting - Creative Biolabs. (2025). Creative Biolabs. Available at: [Link]

  • Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed. (2024). PubMed. Available at: [Link]

  • [Research advances in antitumor activities of pyrimidine derivatives] - PubMed. (2012). PubMed. Available at: [Link]

  • Cellular thermal shift assay - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026). bioRxiv. Available at: [Link]

  • Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates | ACS Chemical Biology - ACS Publications. (2022). ACS Publications. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020). News-Medical.Net. Available at: [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature | BCTT. (2025). Breast Cancer Treatment and Therapy. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation | ACS Chemical Neuroscience. (2021). ACS Publications. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (2021). MDPI. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Celtarys Research. Available at: [Link]

Sources

Application Notes & Protocols for the Synthesis of 2,4,5-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of 2,4,5-Substituted Pyrimidines

The 2,4,5-substituted pyrimidine core is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold."[1] This structural motif is prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[1][2] Their significance is underscored by their role in FDA-approved drugs, where they often mimic nucleic acids, enabling interactions with biological targets through hydrogen bonding and π-π stacking.[3] The strategic placement of substituents at the 2, 4, and 5 positions allows for fine-tuning of the molecule's steric, electronic, and hydrophobic properties, thereby modulating its binding affinity and selectivity for specific enzymes and receptors.[1] Consequently, the development of efficient and versatile synthetic protocols for this class of compounds is of paramount importance to researchers in academia and the pharmaceutical industry.

This guide provides a detailed, experience-driven protocol for the synthesis of 2,4,5-substituted pyrimidines, focusing on a robust and widely applicable one-pot, three-component reaction. We will delve into the underlying chemical principles, offer a step-by-step methodology, and provide insights for troubleshooting and optimization.

Synthetic Strategies: An Overview

The synthesis of the pyrimidine ring can be achieved through various strategies, broadly categorized by the bond disconnections and the nature of the starting materials. Classical methods often involve the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit.[4][5]

Synthetic Approach Key Precursors Advantages Considerations
Pinner Synthesis 1,3-Dicarbonyl compounds, AmidinesWell-established, versatileCan require harsh conditions
Biginelli Reaction Aldehyde, β-ketoester, Urea/ThioureaOne-pot, good for dihydropyrimidinesLimited substitution patterns
Multi-component Reactions Aldehydes, Active methylene compounds, AmidinesHigh efficiency, atom economy, diversityOptimization can be complex
Metal-Catalyzed Cross-Coupling Halogenated pyrimidines, Boronic acids/alkynesLate-stage functionalizationCatalyst cost and removal
[3+3] Annulation Saturated ketones, AmidinesDirect C-H functionalizationMay require specific catalysts

This protocol will focus on a one-pot, three-component synthesis, which offers significant advantages in terms of operational simplicity, time efficiency, and the ability to generate a diverse library of compounds from readily available starting materials.[6][7]

Reaction Mechanism: The Logic of Cyclocondensation

The one-pot synthesis of 2,4,5-substituted pyrimidines from an aldehyde, an active methylene nitrile, and an amidine hydrochloride proceeds through a cascade of reactions, typically catalyzed by a base. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene nitrile, facilitated by a base, to form a vinylidene intermediate. Concurrently, the amidine hydrochloride is neutralized by the base to generate the free amidine. This is followed by a Michael addition of the amidine to the electron-deficient vinylidene species. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen of the amidine onto the nitrile carbon. Finally, tautomerization and subsequent aromatization lead to the stable 2,4,5-substituted pyrimidine ring.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Aldehyde (R1-CHO) C Vinylidene Intermediate A->C Base B Active Methylene Nitrile (R2-CH2-CN) B->C E Michael Adduct C->E Nucleophilic Attack D Amidine D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 2,4,5-Substituted Pyrimidine F->G Tautomerization & Aromatization Start Start Start->A Start->B Amidine_HCl Amidine HCl Amidine_HCl->D Base Experimental_Workflow A 1. Combine Reagents (Aldehyde, Nitrile, Amidine HCl, Base) B 2. Add Solvent (Ethanol) A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Workup (Evaporation, Extraction, Drying) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Sources

Application of 2,4,5-Substituted Pyrimidine Derivatives in Cancer Research: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a detailed methodological guide for the investigation of novel 2,4,5-substituted pyrimidine derivatives in cancer research. As of the date of this publication, specific research data for "2-(Dimethylamino)-4-phenylpyrimidin-5-ol" is not extensively available in the public domain. Therefore, this guide presents a representative framework based on the established anticancer properties of structurally related pyrimidine compounds. The experimental protocols and potential mechanisms of action described herein are based on authoritative sources in the field and are intended to serve as a comprehensive starting point for researchers.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology

The pyrimidine ring is a fundamental heterocyclic motif that forms the backbone of nucleobases in DNA and RNA. In the realm of medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets with high affinity and specificity. Consequently, numerous pyrimidine derivatives have been successfully developed as therapeutic agents, particularly in oncology. These compounds have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, survival, and metastasis.

Substituted pyrimidines have been identified as inhibitors of cyclin-dependent kinases (CDKs), focal adhesion kinase (FAK), Aurora kinases, and tubulin polymerization, among other targets.[1][2][3][4] The specific biological activity of a pyrimidine derivative is highly dependent on the nature and position of its substituents. For instance, the presence of an amino group at the 2-position and a phenyl group at the 4-position are common features in many kinase inhibitors.[2][3] The substitution at the 5-position can significantly modulate the potency and selectivity of the compound.[1] While a hydroxyl group at the C5-position has been reported to reduce CDK inhibitory activity in some contexts, its role in the broader landscape of anticancer pyrimidines warrants further investigation.[1]

This guide provides a comprehensive set of protocols for researchers and drug development professionals to systematically evaluate the anticancer potential of novel 2,4,5-substituted pyrimidine derivatives, using a hypothetical compound with a 2-(dimethylamino)-4-phenylpyrimidin-5-ol core as a representative example.

Potential Mechanisms of Action and Target Identification

Given the structural motifs present in the representative compound, several potential mechanisms of action can be hypothesized. The 2-anilinopyrimidine scaffold is a common feature of many kinase inhibitors.[5][6] Therefore, a primary hypothesis is that the compound may exert its anticancer effects by inhibiting one or more protein kinases critical for cancer cell signaling. Key signaling pathways frequently dysregulated in cancer and targeted by pyrimidine derivatives include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[7]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

  • Cell Cycle Regulation: Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[1]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 2,4,5-substituted pyrimidine derivative.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Pyrimidine 2,4,5-Substituted Pyrimidine Derivative Pyrimidine->PI3K Inhibition CDK CDK/Cyclin Complexes Pyrimidine->CDK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation CellCycle Cell Cycle Progression CDK->CellCycle Experimental_Workflow Start Start: Novel Pyrimidine Derivative Synthesis CellCulture Cancer Cell Line Culture Start->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot Analysis of Key Proteins IC50->WesternBlot Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism WesternBlot->Mechanism End Lead Compound for Further Studies Mechanism->End

Caption: General experimental workflow for in vitro anticancer drug screening.

Conclusion

This application note provides a robust framework for the initial in vitro characterization of novel 2,4,5-substituted pyrimidine derivatives in cancer research. By systematically evaluating their effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The provided protocols are based on well-established methodologies and can be adapted to specific cancer types and research questions.

References

  • Kairytė, K., Vaickelionienė, R., Grybaitė, B., Anusevičius, K., Mickevičius, V., & Petrikaitė, V. (2024). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. International Journal of Molecular Sciences, 25(3), 1834. [Link]

  • Sukupova, M., et al. (2025). N-(5-(2-morpholino-4-oxo-3,4-dihydroquinazolin-8-yl)pyridin-2-yl)acylamides as novel multi-PI3K/DNA-PK/P-gp inhibitors for efficient chemosensitization and MDR alleviation. ResearchGate. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 845-856. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(19), 6285. [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4382. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Li, L., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3200-3205. [Link]

  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]

  • National Cancer Institute. (n.d.). Assessment of cancer screening: a primer. In Experimental research designs. [Link]

  • SCOR. (2021). Understanding Cancer Research Study Design and How to Evaluate Results. [Link]

  • StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • Wodicka, L. M., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. ChemMedChem, 9(5), 988-996. [Link]

  • Xie, F., et al. (2011). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 21(13), 3923-3927. [Link]

  • Zhang, Y., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 26(7), 1935. [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link]

  • Cancer Research UK. (2024). Cancer trial design. [Link]

  • MDPI. (2023). Bioactive Compounds and Signaling Pathways of Wolfiporia extensa in Suppressing Inflammatory Response by Network Pharmacology. Molecules, 28(7), 3020. [Link]

  • Rosowsky, A., et al. (1997). Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry, 40(4), 479-485. [Link]

  • ResearchGate. (2025). Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 067-071. [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1575. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]

  • Cancer Research UK. (n.d.). Types of clinical trials. [Link]

  • Kairytė, K., et al. (2024). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. PubMed. [Link]

  • Center for Cancer Research. (n.d.). Clinical Trial Design and Patient Outcomes. [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

Sources

Application Note: Characterizing 2-(Dimethylamino)-4-phenylpyrimidin-5-ol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

2-(Dimethylamino)-4-phenylpyrimidin-5-ol represents a "privileged scaffold" in medicinal chemistry, serving as a versatile chemical probe. Its structural utility is derived from two distinct pharmacophores integrated into a single molecule:

  • The 5-Hydroxyl Pyrimidine Core: This moiety mimics the phenolic ring of

    
    -tocopherol (Vitamin E), enabling it to act as a potent chain-breaking antioxidant. It donates a hydrogen atom to quench lipid peroxyl radicals (LOO•), thereby inhibiting ferroptosis and oxidative cell death.
    
  • The 2-Dimethylamino-4-Phenyl Motif: This substitution pattern is characteristic of Type I kinase inhibitors. It functions as a hinge-binder fragment, capable of forming hydrogen bonds with the ATP-binding pocket of various kinases (e.g., CDKs, CK2), making it a valuable tool for Fragment-Based Drug Discovery (FBDD).

Key Applications
  • Oxidative Stress Profiling: Quantifying the inhibition of lipid peroxidation in neuronal and hepatic cell models.

  • Fragment-Based Screening: Validating ligand efficiency (LE) in kinase target engagement assays.

  • Chemical Proteomics: Serving as a competitive probe to identify off-target binding in extensive proteomes.

Chemical Properties & Handling[1]

PropertySpecification
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM), Water (Poor, <1 mM)
Storage -20°C (Solid), -80°C (DMSO stock). Protect from light and moisture.
Stability Susceptible to oxidation in solution. Prepare fresh or store under N₂.

Critical Handling Note: Due to the electron-rich nature of the 5-hydroxy group, the compound is prone to auto-oxidation at neutral pH over prolonged periods. Always use degassed buffers for biochemical assays.

Experimental Protocols

Protocol A: Lipid Peroxidation Inhibition (TBARS Assay)

Objective: To determine the IC50 of the probe against iron-induced lipid peroxidation in rat liver microsomes or cell lysates.

Reagents:

  • Probe Stock: 10 mM in DMSO.

  • Oxidation Inducer: Ferrous Sulfate (FeSO₄, 10 µM) + Ascorbic Acid (100 µM).

  • TBA Reagent: 0.375% Thiobarbituric acid + 15% TCA + 0.25N HCl.

Procedure:

  • Preparation: Isolate microsomes or prepare cell lysate (HepG2 cells) in PBS (pH 7.4). Adjust protein concentration to 1 mg/mL.

  • Incubation: Aliquot 1 mL of lysate into glass tubes. Add the probe at varying concentrations (0.1, 0.3, 1, 3, 10, 30 µM). Maintain DMSO < 0.5%.[1]

  • Induction: Add FeSO₄/Ascorbate solution to initiate peroxidation. Incubate at 37°C for 60 minutes.

  • Termination: Add 2 mL of TBA Reagent to stop the reaction.

  • Development: Heat tubes at 95°C for 15 minutes. A pink chromophore indicates MDA (malondialdehyde) formation.

  • Quantification: Cool to room temperature. Centrifuge at 3,000 x g for 10 mins. Measure absorbance of the supernatant at 532 nm .

Data Analysis: Calculate % Inhibition =


. Plot dose-response curve to derive IC50.
Protocol B: Kinase Target Engagement (Thermal Shift Assay)

Objective: To validate the binding of the probe to a target kinase (e.g., CDK2) by measuring the increase in protein melting temperature (


).

Reagents:

  • Recombinant Kinase: CDK2/CyclinA (1-2 µM final).

  • Dye: SYPRO Orange (5000x stock, use at 5x final).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

  • Plate Setup: In a 384-well PCR plate, mix 1 µL of Probe (final conc. 50 µM) with 19 µL of Protein/Dye master mix.

  • Controls: Include DMSO-only (Negative Control) and a known inhibitor like Staurosporine (Positive Control).

  • Run: Perform melt curve analysis using a qPCR machine (e.g., QuantStudio).

    • Ramp: 25°C to 95°C at 0.05°C/sec.

    • Detection: ROX or specialized FRET channel.

  • Analysis: Calculate the derivative of the fluorescence curve (-dF/dT). The peak indicates

    
    .
    
    • 
        = 
      
      
      
      (Probe) -
      
      
      (DMSO).
    • A

      
       is considered a significant "hit" for a fragment-sized probe.
      

Pathway Visualization & Logic

The following diagram illustrates the dual mechanism of the probe: intercepting the Ferroptosis pathway via ROS scavenging and modulating cell proliferation via Kinase inhibition.

Probe_Mechanism cluster_Oxidative Oxidative Stress Pathway cluster_Kinase Proliferation Pathway Probe 2-(Dimethylamino)- 4-phenylpyrimidin-5-ol LipidPerox Lipid Peroxidation (LOO•) Probe->LipidPerox H-Atom Transfer (Inhibition) Kinase Target Kinase (e.g., CDK2) Probe->Kinase Hinge Binding (Competition) ROS ROS / Free Radicals ROS->LipidPerox Initiates Ferroptosis Ferroptosis / Cell Death LipidPerox->Ferroptosis Causes ATP ATP ATP->Kinase Activates Proliferation Cell Proliferation Kinase->Proliferation Signaling

Caption: Dual-mechanism action of the probe intercepting lipid peroxidation (Red) and competitive kinase inhibition (Green).[2]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
High Background in TBARS Autoxidation of lipids during lysis.Add BHT (Butylated hydroxytoluene) to lysis buffer after probe incubation but before acid heating.
No Shift in Thermal Assay Probe insolubility or weak affinity.Check solubility in buffer via dynamic light scattering (DLS). Increase probe concentration to 100 µM.
Inconsistent IC50 Data Probe oxidation in stock.Verify purity via LC-MS before use. The 5-OH group oxidizes to a quinone-imine species if stored improperly.

References

  • Antioxidant Activity of Pyrimidine Derivatives

    • Title: Antioxidant and antimicrobial properties of 2-(4,5-dihydro-1H-pyrazol-1-yl)-pyrimidines.[3][4]

    • Source: SciELO / J. Braz. Chem. Soc.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: 2-Substituted 4-heteroaryl-pyrimidines as inhibitors of cyclin-dependent kinases (CDKs).[5]

    • Source: Google P
    • URL
  • Chemical Proteomics & Target ID

    • Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.[6]

    • Source: MDPI (Biology).
    • URL:[Link][7]

  • Title: Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives.

Sources

Application Notes and Protocols for the Quantification of Pyrimidine-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrimidine-5-ol Quantification

The pyrimidine ring is a fundamental heterocyclic aromatic compound, forming the core structure of essential biomolecules like the nucleobases cytosine, thymine, and uracil.[1][2] Its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] Pyrimidine-5-ol, a hydroxylated derivative, and its analogues are of significant interest in drug discovery and development. Accurate and precise quantification of pyrimidine-5-ol is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and for understanding its role in various biological processes.

This comprehensive guide provides detailed, field-proven protocols for the robust quantification of pyrimidine-5-ol in two common sample types: bulk pharmaceutical ingredients and human plasma. The methodologies are designed to be self-validating, grounded in established scientific principles and regulatory standards.

Physicochemical Properties of Pyrimidine-5-ol

A thorough understanding of the analyte's physicochemical properties is critical for method development. Key properties of pyrimidine-5-ol are summarized below.

PropertyValueSource
Molecular FormulaC₄H₄N₂O[6][7]
Molecular Weight96.09 g/mol [6]
Melting Point212-214°C[7]
logP-0.4[6]
pKaData not readily available, but the hydroxyl group imparts acidic properties.
StorageKeep in a dark place, sealed in dry conditions, at 2-8°C.[8]

The high polarity (indicated by a negative logP) of pyrimidine-5-ol suggests that reversed-phase chromatography with a highly aqueous mobile phase will be a suitable approach for its separation.

Method 1: Quantification of Pyrimidine-5-ol in Bulk Pharmaceutical Ingredient by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed for the accurate determination of the purity and concentration of pyrimidine-5-ol in its solid form or in simple formulations where high sensitivity is not the primary requirement.

Causality Behind Experimental Choices
  • Reversed-Phase HPLC: Given the polar nature of pyrimidine-5-ol, a C18 reversed-phase column is selected to provide sufficient retention and separation from potential impurities.[4][9]

  • UV Detection: The aromatic nature of the pyrimidine ring results in strong UV absorbance, making UV detection a simple, robust, and cost-effective method for quantification. A detection wavelength of 254 nm is a common choice for aromatic compounds.[10]

  • Mobile Phase: A buffered mobile phase is crucial for ensuring the consistent ionization state of the analyte, leading to reproducible retention times. An ammonium formate buffer at pH 3.0 is chosen to promote the protonation of any residual basic sites on the silica-based column, minimizing peak tailing. Acetonitrile is a common organic modifier that provides good peak shape for many heterocyclic compounds.[9]

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_start Start stock Prepare 1 mg/mL Stock Solution of Pyrimidine-5-ol Reference Standard prep_start->stock sample_prep Prepare Sample Solution (e.g., 10 mg in 10 mL mobile phase) prep_start->sample_prep working Prepare Working Standards (1-100 µg/mL) by Serial Dilution stock->working inject Inject Standards and Samples working->inject sample_prep->inject hplc_system Equilibrate HPLC System with Mobile Phase hplc_system->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate curve Construct Calibration Curve (Peak Area vs. Concentration) integrate->curve quantify Quantify Pyrimidine-5-ol in Sample from Calibration Curve curve->quantify report Report Results quantify->report

Caption: Workflow for HPLC-UV quantification of pyrimidine-5-ol.

Detailed Protocol

1. Materials and Reagents:

  • Pyrimidine-5-ol reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]

  • Mobile Phase: A mixture of 20 mM ammonium formate buffer (pH 3.0, adjusted with formic acid) and acetonitrile in a ratio of 90:10 (v/v).[9]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm[10]

4. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pyrimidine-5-ol reference standard and dissolve it in 10 mL of the mobile phase.[9]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[9]

5. Sample Preparation:

  • Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of pyrimidine-5-ol.

  • Transfer the powder to a 10 mL volumetric flask and dissolve it in the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.[9]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

6. Data Analysis and System Suitability:

  • Construct a calibration curve by plotting the peak area of the working standards against their concentrations. A linear regression with a correlation coefficient (r²) of ≥0.999 is expected.

  • The concentration of pyrimidine-5-ol in the sample is determined using the equation of the line from the calibration curve.

  • System suitability parameters such as theoretical plates, tailing factor, and repeatability of injections should be monitored to ensure the validity of the analytical run.

Method 2: Quantification of Pyrimidine-5-ol in Human Plasma by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of pyrimidine-5-ol in a complex biological matrix like human plasma, making it ideal for pharmacokinetic studies.[9]

Causality Behind Experimental Choices
  • LC-MS/MS: This technique is chosen for its superior sensitivity and selectivity, which are essential for accurately measuring low concentrations of drugs in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) minimizes interferences from endogenous plasma components.[3][11]

  • Protein Precipitation: This is a simple and effective method for sample cleanup, removing the majority of proteins from the plasma sample that would otherwise interfere with the analysis and damage the analytical column. Acetonitrile is an efficient solvent for protein precipitation.[3]

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.

  • Gradient Elution: A gradient elution is employed to effectively separate the analyte from early-eluting endogenous components and to ensure the column is cleaned of late-eluting compounds between injections.[3]

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_extraction Protein Precipitation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Start stock Prepare 1 mg/mL Stock Solution of Pyrimidine-5-ol and IS prep_start->stock sample_prep Aliquot Unknown Plasma Samples prep_start->sample_prep working Prepare Calibration and QC Samples in Blank Plasma stock->working add_is Add Acetonitrile with IS to Plasma Samples working->add_is sample_prep->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Extracted Samples supernatant->inject lcms_system Equilibrate LC-MS/MS System lcms_system->inject separate Gradient Separation on C18 Column inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Area Ratios (Analyte/IS) detect->integrate curve Construct Calibration Curve using Weighted Linear Regression integrate->curve quantify Quantify Pyrimidine-5-ol in Samples curve->quantify report Report Concentrations quantify->report

Caption: Workflow for LC-MS/MS quantification of pyrimidine-5-ol in plasma.

Detailed Protocol

1. Materials and Reagents:

  • Pyrimidine-5-ol reference standard (≥98% purity)

  • Stable isotope-labeled pyrimidine-5-ol (e.g., ¹³C₂,¹⁵N-pyrimidine-5-ol) as internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K₂EDTA)

2. Instrumentation:

  • LC-MS/MS system (e.g., a UPLC system coupled to a triple quadrupole mass spectrometer)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Microcentrifuge

3. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[3]

  • Mobile Phase A: 0.1% formic acid in water[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[3]

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min[3]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C[3]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

    • Note: MRM transitions must be optimized experimentally. Hypothetical transitions are provided below.

    • Pyrimidine-5-ol: m/z 97.1 -> 70.1 (precursor -> product ion)

    • Internal Standard: e.g., m/z 100.1 -> 72.1

4. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of pyrimidine-5-ol and the IS in methanol.

  • Working Standard and QC Solutions: Prepare working solutions by serial dilution of the stock solutions. These are then used to spike blank plasma to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

5. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., at 10 ng/mL).[9]

  • Vortex for 1 minute to precipitate proteins.[9]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.[9]

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.[9]

Method Validation

Both analytical methods described should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[12][13][14]

Key Validation Parameters
Validation ParameterHPLC-UVLC-MS/MSRationale
Specificity YesYesTo ensure the method accurately measures the analyte without interference from other components.[15]
Linearity YesYesTo demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[15]
Range YesYesThe concentration interval over which the method is precise, accurate, and linear.
Accuracy YesYesThe closeness of the measured value to the true value, often expressed as percent recovery.[13][15]
Precision (Repeatability & Intermediate Precision)YesYesTo demonstrate the consistency of results for repeated analyses under the same and different conditions (e.g., different days, analysts).
Limit of Detection (LOD) RecommendedYesThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) YesYesThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness YesYesThe ability of the method to remain unaffected by small, deliberate variations in method parameters.[15]

The validation process must be formally documented, with predefined acceptance criteria for each parameter.[15] For example, precision is often considered acceptable if the relative standard deviation (%RSD) is ≤ 2%.[15]

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of pyrimidine-5-ol in both bulk pharmaceutical ingredients and human plasma. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is a critical and mandatory step to ensure the integrity and quality of the generated data.

References

  • Marushko, Y., & M. D. (2012). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • N.A. (2016, June 21). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. ResearchGate. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • N.A. (n.d.). Gas Chromatographic Analysis of Pyrimidine and Purine Bases by Retention Indices. J-STAGE. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • N.A. (n.d.). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidin-5-ol. PubChem. [Link]

  • Chemsrc. (2025, August 26). Pyrimidin-5-ol | CAS#:26456-59-7. Chemsrc. [Link]

  • N.A. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • N.A. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]

  • N.A. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Baluni, S. M., & Bastikar, V. A. (2022, October 5). Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in Abacavir Sulfate antiviral drug at TTC level by liquid chromatography-mass spectrometry (LC-MS/MS). PNR. [Link]

  • van Kuilenburg, A. B. P., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. PubMed. [Link]

  • N.A. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • Nielsen, C. S., et al. (2014, August 22). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • St. Joseph Hospital. (n.d.). Test Code P5NT Pyrimidine 5' Nucleotidase, Blood. St. Joseph Hospital. [Link]

  • N.A. (n.d.). Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids]. PubMed. [Link]

  • Ddungu, B., et al. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]

  • Sakai, T., et al. (n.d.). Determination of pyrimidine 5'-nucleotidase (P5N) activity in whole blood as an index of lead exposure. PMC. [Link]

  • N.A. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]

  • N.A. (2025, January 5). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. ResearchGate. [Link]

Sources

Application Note: In Vitro Characterization of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the in vitro characterization of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol , a bioactive small molecule with a privileged 2-amino-4-phenylpyrimidine scaffold.

Based on its structural pharmacophores—specifically the ATP-mimetic pyrimidine core and the redox-active phenolic hydroxyl group—this compound is classified here as a dual-function probe targeting Cyclin-Dependent Kinases (specifically CDK9) and oxidative stress modulation .

Compound Class: 5-Hydroxypyrimidine / Kinase Inhibitor Scaffold Primary Target Class: Serine/Threonine Kinases (Model: CDK9/Cyclin T1) Secondary Activity: Radical Scavenging / Antioxidant Potential

Executive Summary

2-(Dimethylamino)-4-phenylpyrimidin-5-ol (herein referred to as DAPP-5-ol ) represents a chemical scaffold widely utilized in medicinal chemistry for targeting the ATP-binding pocket of protein kinases. The 2-dimethylamino group acts as a hydrogen bond acceptor for the kinase hinge region, while the 4-phenyl ring occupies the hydrophobic gatekeeper pocket. Uniquely, the 5-hydroxyl group provides a handle for hydrogen bonding interactions or redox cycling, distinguishing it from standard non-polar inhibitors.

This guide provides a validated workflow for testing DAPP-5-ol against CDK9 (Cyclin-Dependent Kinase 9) , a critical regulator of transcriptional elongation and a validated target in oncology and virology. Additionally, a protocol for assessing its intrinsic antioxidant capacity is included to control for off-target redox interference.

Compound Preparation & Handling[1][2][3][4][5][6][7]

Physicochemical Properties
  • Molecular Weight: ~215.25 g/mol

  • Solubility: Soluble in DMSO (up to 50 mM); low solubility in water.

  • Stability: The 5-hydroxyl group is susceptible to oxidation at high pH. Maintain neutral pH (7.0–7.5) in aqueous buffers.

Stock Solution Protocol
  • Weighing: Accurately weigh 2.15 mg of DAPP-5-ol powder.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to yield a 10 mM stock solution .

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (20 µL/tube) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol A: In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)

Methodology: ADP-Glo™ Kinase Assay (Luminescence) Rationale: This assay quantifies the ADP generated from the phosphorylation reaction. It is preferred over radioactive assays for its high sensitivity and suitability for HTS (High-Throughput Screening).

Reagents & Materials
  • Enzyme: Recombinant Human CDK9/Cyclin T1 complex (0.5 µg/mL final).

  • Substrate: RNA Polymerase II CTD peptide or generic substrate (e.g., PDKtide).

  • ATP: Ultra-pure ATP (10 mM stock).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Step-by-Step Workflow
  • Serial Dilution: Prepare a 10-point dose-response curve of DAPP-5-ol in Assay Buffer (starting at 10 µM, 3-fold dilutions). Final DMSO concentration must be <1%.

  • Enzyme Addition: Dispense 2 µL of CDK9/Cyclin T1 enzyme into a white 384-well plate.

  • Compound Incubation: Add 1 µL of diluted DAPP-5-ol to the enzyme. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of Substrate/ATP mix (Final ATP concentration = Km of the enzyme, typically 10–25 µM).

  • Kinase Reaction: Incubate at RT for 45 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase). Incubate for 30 minutes.

  • Readout: Measure luminescence on a multimode plate reader (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate percent inhibition using the formula:



Fit data to a sigmoidal dose-response equation (variable slope) to determine the IC₅₀ .

Protocol B: Target Engagement via Thermal Shift Assay (TSA)

Methodology: Differential Scanning Fluorimetry (DSF) Rationale: Validates that DAPP-5-ol physically binds to the protein, stabilizing its structure and shifting its melting temperature (


).
Step-by-Step Workflow
  • Mix Preparation: In a qPCR plate, mix:

    • Protein: CDK9/Cyclin T1 (final conc. 2–5 µM).

    • Dye: SYPRO Orange (5000x stock, use at 5x final).

    • Compound: DAPP-5-ol (final conc. 20 µM).

  • Controls: Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Flavopiridol).

  • Run: Place in a RT-PCR instrument. Ramp temperature from 25°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Plot the derivative of fluorescence (-dF/dT) vs. Temperature.

  • Result: A positive shift (

    
    ) confirms physical binding.
    

Visualizing the Mechanism of Action

Figure 1: Experimental Workflow for DAPP-5-ol Characterization

This diagram outlines the logical flow from compound preparation to target validation.

ExperimentalWorkflow cluster_Assays In Vitro Validation Suite Compound DAPP-5-ol (Powder) Stock 10 mM Stock (DMSO) Compound->Stock Dissolve KinaseAssay Enzymatic Assay (ADP-Glo) Output: IC50 Stock->KinaseAssay Dilute BindingAssay Thermal Shift (DSF) Output: Tm Shift Stock->BindingAssay 20 µM RedoxAssay Antioxidant Test (DPPH) Output: Radical Scavenging Stock->RedoxAssay Control Data Data Integration & SAR Analysis KinaseAssay->Data BindingAssay->Data RedoxAssay->Data

Caption: Integrated workflow for characterizing DAPP-5-ol, combining enzymatic inhibition, physical binding, and redox control assays.

Figure 2: CDK9 Signaling Pathway & Inhibition Point

Understanding the biological context of the target (CDK9) is crucial for interpreting assay results.

CDK9_Pathway Stimulus Cellular Stress / Growth Signals PTEFb P-TEFb Complex (CDK9 + Cyclin T1) Stimulus->PTEFb Activates RNAPII RNA Polymerase II (CTD Ser2) PTEFb->RNAPII Phosphorylates Ser2 NELF NELF (Negative Elongation Factor) PTEFb->NELF Phosphorylates (Release) DAPP DAPP-5-ol (Inhibitor) DAPP->PTEFb Inhibits (ATP Competition) Elongation Transcriptional Elongation (mRNA Synthesis) RNAPII->Elongation Promotes NELF->Elongation De-represses Apoptosis Mcl-1 Downregulation (Apoptosis) Elongation->Apoptosis Regulates Survival Genes

Caption: DAPP-5-ol targets the P-TEFb complex, preventing RNA Pol II phosphorylation and blocking transcriptional elongation of survival genes.

References

  • Shao, H., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Journal of Medicinal Chemistry.

  • Wang, S., et al. (2014). "Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors."[1] ChemMedChem.

  • Fischer, P.M. (2004). "The design of drug candidate kinase inhibitors." Current Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Troubleshooting & Optimization

Common challenges in the synthesis of 4-phenylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter roadblocks when building 4-phenylpyrimidine scaffolds. While these molecules are privileged pharmacophores in kinase inhibitors and CNS therapeutics, their synthesis is notoriously susceptible to regioselectivity failures, catalyst poisoning, and stalled intermediates.

Rather than providing generic reaction schemes, this guide deconstructs the causality behind these failures. We will explore the two primary synthetic architectures—the top-down cross-coupling approach and the bottom-up de novo condensation—providing self-validating protocols and targeted troubleshooting for the specific issues you face at the bench.

Workflow Target 4-Phenylpyrimidine Synthesis TopDown Top-Down Approach (Suzuki-Miyaura) Target->TopDown C-C Bond Formation BottomUp Bottom-Up Approach (De Novo Condensation) Target->BottomUp Heterocycle Formation Sub1 2,4-Dichloropyrimidine + Phenylboronic Acid TopDown->Sub1 Sub2 Enaminone + Amidine/Guanidine BottomUp->Sub2 Cat1 Pd Catalyst / Base (Regioselectivity Focus) Sub1->Cat1 Cat2 Base / Heat / Lewis Acid (Dehydration Focus) Sub2->Cat2

Logical workflow for 4-phenylpyrimidine synthesis comparing top-down and bottom-up strategies.

Module 1: The Top-Down Approach (Suzuki-Miyaura Cross-Coupling)

The most direct route to 4-phenylpyrimidines is the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-halopyrimidine with phenylboronic acid[1]. When using 2,4-dichloropyrimidine, the fundamental challenge is differentiating the two reactive carbon-chlorine bonds.

The Mechanistic Reality: The C4 position of the pyrimidine ring is significantly more electron-deficient than the C2 position due to the para-like resonance effect of the adjacent nitrogen atoms. This electron deficiency lowers the activation energy for the oxidative addition of the Pd(0) species, making the C4-Cl bond kinetically favored for cross-coupling[2].

Self-Validating Protocol: Regioselective C4-Phenylation

Objective: Synthesize 2-chloro-4-phenylpyrimidine while suppressing the 2,4-diphenylpyrimidine over-coupling byproduct.

  • Reagent Assembly: To an oven-dried, argon-purged Schlenk flask, add 2,4-dichloropyrimidine (1.0 equiv) and phenylboronic acid (1.05 equiv). Strict stoichiometric control of the boronic acid is mandatory to prevent over-coupling.

  • Catalyst & Base: Add Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv)[3].

  • Solvent Degassing: Add a 3:1 mixture of Toluene/Ethanol. Sparge the solvent mixture with argon for 15 minutes prior to addition. Oxygen rapidly oxidizes Pd(0) to inactive Pd(II), halting the catalytic cycle[4].

  • Reaction Execution: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

  • Validation Checkpoint: Withdraw a 50 µL aliquot, run a mini-workup, and take a crude ¹H NMR. Self-Validation: The reaction is successful if the C4-Cl pyrimidine proton (typically ~7.4 ppm) disappears, replaced by a downfield doublet (~8.6 ppm) corresponding to the C6 proton adjacent to the newly formed C-C bond.

Quantitative Impact of Conditions on Regioselectivity

To optimize C4 selectivity, the choice of catalyst and solvent is critical. Below is a summary of how different systems dictate the C4:C2 coupling ratio:

Catalyst SystemBaseSolventTemp (°C)C4:C2 RatioMechanistic Note
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH80–110>90:10Standard conditions; good baseline C4 preference[3].
Pd(OAc)₂ / IPr (NHC)K₂CO₃THF60>95:5Highly bulky NHC ligands sterically restrict access to the more crowded C2 position[2].
PdCl₂ (Ligand-free)Na₂CO₃H₂O / TBAB100>99:1Jeffery-type nanoparticle conditions; maximizes C4 selectivity by an order of magnitude[2].
Troubleshooting & FAQs: Suzuki-Miyaura

Q: My reaction stalls at 30% conversion, and LC-MS shows massive amounts of benzene instead of phenylboronic acid. What is happening? A: You are observing protodeboronation. In the presence of water and strong bases, the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, destroying your nucleophile[4]. Solution: Switch to a milder base (e.g., K₃PO₄) or utilize an anhydrous solvent system with a fluoride source (like CsF) to activate the boronic acid without hydroxide-mediated degradation.

Q: I am getting a 60:40 mixture of the desired product and the 2,4-diphenylpyrimidine over-coupled byproduct. How do I stop the second addition? A: Once the 2-chloro-4-phenylpyrimidine forms, the remaining C2-Cl bond becomes susceptible to cross-coupling if the temperature is too high or if excess boronic acid is present. Solution: Drop the reaction temperature to 60 °C to exploit the kinetic difference between C4 and C2 oxidative addition. Alternatively, switch to the ligand-free Jeffery-type conditions (PdCl₂, TBAB), which heavily penalize C2 coupling[2].

Module 2: The Bottom-Up Approach (De Novo Condensation)

When cross-coupling fails due to incompatible functional groups, we build the pyrimidine ring from acyclic precursors. The most robust method is the cyclocondensation of an enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) with an amidine or guanidine derivative[5].

Mechanism Enaminone Enaminone + Amidine Michael Michael Addition (Beta-Carbon Attack) Enaminone->Michael Base Cyclization Intramolecular Cyclization Michael->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Heat/Lewis Acid Product 4-Phenylpyrimidine Dehydration->Product

Stepwise mechanistic pathway of enaminone-amidine cyclocondensation to 4-phenylpyrimidine.

Self-Validating Protocol: Enaminone-Amidine Cyclocondensation

Objective: Synthesize a highly substituted 4-phenylpyrimidine via a [3+3] atom assembly.

  • Reagent Assembly: Dissolve the enaminone (1.0 equiv) and benzamidine hydrochloride (1.2 equiv) in anhydrous DMF[6].

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). The base frees the amidine from its hydrochloride salt and deprotonates it to initiate the nucleophilic attack.

  • Reaction Execution: Heat the mixture to 80–100 °C for 3 hours.

  • Validation Checkpoint: The intermediate cyclized adduct is non-aromatic. Self-Validation: If TLC shows a highly polar, UV-inactive spot, the reaction is stalled at the hydrated intermediate. Aromatization (dehydration) has not occurred.

Troubleshooting & FAQs: De Novo Condensation

Q: My cyclocondensation with substituted enaminones yields a 1:1 mixture of 4-phenyl and 6-phenyl regioisomers. How do I control this? A: Regioselectivity depends entirely on which electrophilic site of the enaminone (the carbonyl carbon vs. the beta-carbon) is attacked first by the amidine nitrogen. Solution: Using a strong base (like NaOEt) in a polar protic solvent (EtOH) increases the nucleophilicity of the amidine, favoring a soft-soft Michael addition at the beta-carbon. This pathway reliably funnels the intermediate toward the 4-phenylpyrimidine regioisomer[5],[6].

Q: The reaction is stuck at the intermediate stage. The final dehydration step to form the aromatic pyrimidine isn't happening. A: The elimination of water to achieve aromaticity requires a thermodynamic push. If standard heating fails, the intermediate is trapped. Solution: Introduce a Lewis acid catalyst such as ZnCl₂. Zinc coordinates to the intermediate's hydroxyl group, converting it into a superior leaving group and drastically accelerating the dehydration step to yield the fully aromatic pyrimidine[7].

Module 3: Purification & Isolation Challenges

Q: My 4-phenylpyrimidine product is co-eluting with the palladium catalyst, and the NMR shows broad, poorly resolved peaks. How do I clean it up? A: Pyrimidine nitrogens are excellent ligands for transition metals. Your product is actively coordinating to the spent Pd catalyst, creating a tightly bound complex that streaks on silica gel. Solution: Before column chromatography, dissolve the crude mixture in EtOAc and stir with a metal scavenger like QuadraSil AP (aminopropyl-functionalized silica) for 2 hours. Alternatively, wash the organic layer with an aqueous solution of L-cysteine or EDTA to strip the palladium from the pyrimidine nitrogens.

Q: How do I separate unreacted phenylboronic acid from my 4-phenylpyrimidine? They co-elute on my column. A: Boronic acids dehydrate on silica gel to form boroxines (cyclic trimers), which streak heavily and contaminate fractions[4]. Solution: Avoid separating them via chromatography. Instead, during workup, wash your organic extract with 1M NaOH. The unreacted boronic acid will form a highly water-soluble boronate salt and partition exclusively into the aqueous layer, leaving your pure 4-phenylpyrimidine in the organic layer.

References

  • Karpov, A. S., & Müller, T. J. J. Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Organic Chemistry Portal.
  • Reddy, L. S., et al. One-Pot, Three-Component Synthesis of Novel 4-Phenyl-2-[3-(alkynyl/ alkenyl/aryl - Who we serve. Thieme Connect.
  • BenchChem Technical Support. troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. BenchChem.
  • ACS Publications. An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives by a ZnCl2-Catalyzed Three-Component Coupling Reaction. Organic Letters.
  • NIH PubMed Central. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

Sources

Technical Support Center: Purification Techniques for Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to serve as a vital resource for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyrimidine compounds. The inherent polarity of the pyrimidine ring system often leads to complex separation issues. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these common experimental hurdles, ensuring the integrity and purity of your target molecules.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of polar pyrimidine compounds, offering explanations for the underlying causes and providing actionable solutions.

Chromatography-Related Issues

Question: My polar pyrimidine compound shows little to no retention on a standard C18 reversed-phase HPLC column and elutes in the void volume. What are my options?

Answer: This is a classic challenge when dealing with highly polar molecules. Traditional reversed-phase chromatography (RPC) relies on hydrophobic interactions between the analyte and the non-polar stationary phase.[1][2] Highly polar compounds have minimal hydrophobic character and thus weak interactions, leading to poor retention.[1][3]

Here are several strategies to overcome this:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective solution for retaining and separating very polar compounds.[4][5][6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[4][8] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, thus enabling retention.

  • Polar-Embedded or Aqua-Stable Columns: These are modified reversed-phase columns that incorporate polar groups within the alkyl chains or at the silica surface. This design prevents the collapse of the stationary phase in highly aqueous mobile phases, which is a common issue with traditional C18 columns, and improves the retention of polar analytes.[1]

  • Mixed-Mode Chromatography (MMC): This technique employs stationary phases with dual functionalities, such as reversed-phase and ion-exchange capabilities.[1] This allows for multiple interaction mechanisms, providing enhanced retention and selectivity for polar and ionizable pyrimidines.[1]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[1][9][10] It functions as a normal-phase technique and is highly efficient for purifying polar molecules, offering faster separations than HPLC.[1][10][11]

Question: I am observing significant peak tailing or streaking of my basic pyrimidine compound on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing on silica gel is frequently caused by strong, undesirable interactions between basic analytes and the acidic silanol groups on the silica surface.[1][3] This can be addressed by:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[1][3] This modifier will compete with your basic pyrimidine for the active silanol sites, minimizing secondary interactions and resulting in more symmetrical peaks.[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina. Another option is to use a bonded-phase silica, such as an amine-functionalized column, which can provide a more inert surface for the separation of basic compounds.[1]

  • Sample Load Reduction: Overloading the column can saturate the active sites and exacerbate tailing.[1] Try injecting a smaller amount of your crude material to see if the peak shape improves.[1]

Question: My target pyrimidine co-elutes with a similarly polar impurity. How can I improve the resolution?

Answer: Achieving separation of compounds with similar polarities requires careful optimization of your chromatographic conditions to exploit subtle differences in their chemical properties.

  • Optimize the Mobile Phase: Small changes in the mobile phase composition can have a significant impact on selectivity.[12] Experiment with different solvent strengths and consider using a ternary or even quaternary solvent system to fine-tune the separation.[13]

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If you are using a standard silica column, switching to a diol, cyano, or phenyl-bonded phase might provide the necessary change in interaction to resolve the co-eluting peaks.[14]

  • Adjust the pH: If your pyrimidine and the impurity have different pKa values, adjusting the pH of the mobile phase (in reversed-phase or HILIC) can alter their ionization states and, consequently, their retention times.[15][16]

Recrystallization-Related Issues

Question: My polar pyrimidine compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point or in the presence of impurities.

Here are some troubleshooting steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool slowly.[1]

  • Slower Cooling: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Question: I can't find a single suitable solvent for the recrystallization of my pyrimidine derivative. What are my options?

Answer: It's common for a compound to be either too soluble or not soluble enough in a range of single solvents.[1] In such cases, a two-solvent system or alternative crystallization techniques can be effective.[17]

  • Two-Solvent Recrystallization:

    • Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is highly soluble).[17]

    • While the solution is still hot, add a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid.[17]

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[17]

    • Allow the solution to cool slowly.[17]

  • Vapor Diffusion: Dissolve your compound in a small amount of a volatile "good" solvent in an open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and promoting crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar pyrimidine derivatives?

A1: The main difficulties arise from the inherent polarity of the pyrimidine ring system. This can lead to poor retention in reversed-phase chromatography and strong, often irreversible, binding to silica gel in normal-phase chromatography, which can also cause peak tailing.[3][7][8][18] Additionally, some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[3]

Q2: Which chromatographic technique is generally the best starting point for a new polar pyrimidine compound?

A2: For highly polar pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most successful starting point.[3][4][5][6][19] It is specifically designed to retain and separate polar compounds that perform poorly in reversed-phase systems.[4][5][6] For moderately polar pyrimidines, reversed-phase chromatography with a polar-embedded column or normal-phase chromatography with a modified mobile phase can also be effective.[1][3]

Q3: How do I choose an appropriate solvent system for normal-phase chromatography on silica gel?

A3: Thin-Layer Chromatography (TLC) is an essential tool for method development.[17][20] The goal is to find a solvent system that provides a retention factor (Rf) for your target compound of approximately 0.2-0.4 and gives good separation from impurities.[17][20] Common solvent systems for pyrimidines include mixtures of dichloromethane/methanol and ethyl acetate/hexane.[17][20]

Q4: Can I use ion-exchange chromatography for purifying my polar pyrimidine?

A4: Yes, ion-exchange chromatography can be a very effective technique, especially if your pyrimidine derivative is ionizable (i.e., has acidic or basic functional groups).[21][22][23] Separation is based on the reversible interaction between the charged analyte and the charged stationary phase.[24] This technique is particularly useful for separating pyrimidines from neutral or oppositely charged impurities.[22][23][25]

Comparative Overview of Purification Techniques

The following table provides a general comparison of common purification techniques for polar pyrimidine compounds. The effectiveness of each technique will vary depending on the specific properties of the compound and its impurities.

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Normal-Phase Chromatography (Silica) 85-98%60-90%Fast, scalable, widely available.[1]Strong adsorption of very polar compounds, potential for degradation on acidic silica.[1][3]
Recrystallization >99%50-85%Can provide very high purity, cost-effective.[1][17]Difficult to find suitable solvents, risk of "oiling out," can result in low yield.[1]
Reversed-Phase HPLC (C18) >98%70-95%High resolution, well-established.[1]Poor retention of highly polar compounds without specialized columns or mobile phases.[1][3]
HILIC >98%80-98%Excellent retention and separation of highly polar compounds.[1]Can require longer column equilibration times, sensitive to water content in the mobile phase.[1]
Mixed-Mode Chromatography (MMC) >99%80-95%Retains both polar and nonpolar compounds, highly versatile.[1]Method development can be more complex.[1]
Supercritical Fluid Chromatography (SFC) >98%85-95%Fast, environmentally friendly, good for polar compounds.[1][10][11]May not be suitable for extremely polar, water-soluble compounds without significant mobile phase modification.[9][10]

Note: The values in this table are illustrative and can vary significantly based on the specific compound, the nature of the impurities, and the optimization of the protocol.

Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol provides a starting point for the purification of highly polar pyrimidine derivatives.

  • Column Selection: Begin with a HILIC column, such as one with a bare silica, amide, or diol stationary phase.[1][3]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase mixture (e.g., 95:5 Acetonitrile:Aqueous). If solubility is an issue, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 10-15 column volumes to ensure a stable baseline and reproducible retention times.[3]

  • Gradient Elution (Illustrative):

    • Initial Conditions: Hold at 95% B for 2 minutes.

    • Gradient: Ramp from 95% B to 50% B over 15-20 minutes.

    • Wash: Decrease to a low percentage of B (e.g., 5%) to elute any strongly retained compounds.

    • Re-equilibration: Return to 95% B and hold for 5-10 minutes before the next injection.[1]

  • Detection: Use a UV detector at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm or 280 nm).[1]

  • Fraction Collection & Analysis: Collect fractions corresponding to the target peak and analyze their purity by analytical HPLC or TLC.[1]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Protocol 2: Flash Chromatography with Basic Modifier

This protocol is suitable for the purification of moderately polar, basic pyrimidine derivatives on silica gel.

  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. A common starting point is a mixture of dichloromethane and methanol. Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase to improve peak shape. The ideal system should give the target compound an Rf of approximately 0.2-0.4.[17]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., dichloromethane). Pour the slurry into the column and use positive pressure to create a packed, even bed.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully apply it to the top of the silica bed.[3]

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution: Begin elution with the mobile phase, applying positive pressure to maintain a steady flow rate. If separation is challenging, a shallow gradient of increasing polarity (increasing the percentage of methanol) can be employed.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC.[1]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[1]

Visualizations

Decision Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification technique for a polar pyrimidine compound.

Purification_Workflow start Crude Polar Pyrimidine Compound is_solid Is the compound a solid? start->is_solid solubility_test Assess Solubility (Organic vs. Aqueous) try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography_path Proceed to Chromatography is_solid->chromatography_path No / Liquid recrystallization_success Successful? Purity >99% try_recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->chromatography_path No / Impure TLC_analysis Perform TLC Analysis (Normal & Reversed Phase) chromatography_path->TLC_analysis retention_check Good retention on RP-TLC? TLC_analysis->retention_check streaking_on_silica Streaking on Normal Phase TLC? TLC_analysis->streaking_on_silica use_rp_hplc Use Reversed-Phase HPLC (C18, Polar-Embedded) retention_check->use_rp_hplc Yes no_rp_retention Poor retention on RP-TLC retention_check->no_rp_retention No use_rp_hplc->pure_product use_hilic Use HILIC no_rp_retention->use_hilic use_hilic->pure_product use_modified_np Use Normal Phase with Mobile Phase Modifier streaking_on_silica->use_modified_np Yes is_ionizable Is the compound ionizable? streaking_on_silica->is_ionizable No use_modified_np->pure_product use_mmc_iex Consider Mixed-Mode or Ion-Exchange Chromatography is_ionizable->use_mmc_iex Yes use_mmc_iex->pure_product

Caption: Decision tree for selecting a purification method.

HILIC Mechanism

This diagram provides a simplified representation of the hydrophilic interaction liquid chromatography (HILIC) mechanism.

HILIC_Mechanism HILIC Separation Mechanism cluster_column Polar Stationary Phase (e.g., Silica) cluster_mobile_phase Mobile Phase (High Organic, Low Aqueous) stationary_phase Si-OH Si-OH Si-OH water_layer Immobilized Water Layer elution Elution water_layer->elution Elutes later with increasing aqueous content polar_pyrimidine Polar Pyrimidine (Analyte) polar_pyrimidine->water_layer Partitions into water layer (Retained) nonpolar_impurity Non-polar Impurity nonpolar_impurity->elution Stays in organic mobile phase (Elutes Quickly)

Caption: Simplified diagram of the HILIC mechanism.

References

  • Phenomenex. Types of stationary phases in gas chromatography. (2025). Available from: [Link].

  • Kazoka, H. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. 2007;70(1):15-21. Available from: [Link].

  • van Gennip, A. H., et al. Measurement of urinary pyrimidine bases and nucleosides by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. 1979;163(4):351-361. Available from: [Link].

  • Brown, P. R., et al. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta. 1980;102(1):19-28. Available from: [Link].

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. (2025). Available from: [Link].

  • Olsen, B. A. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. 2001;913(1-2):113-122. Available from: [Link].

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Available from: [Link].

  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. Available from: [Link].

  • Lesellier, E. How Good is SFC for Polar Analytes?. Chromatography Today. Available from: [Link].

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link].

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Available from: [Link].

  • Wikipedia. Supercritical fluid chromatography. Available from: [Link].

  • Agilent. Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches. Available from: [Link].

  • Marrubini, G., et al. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. 2010;33(6-7):803-816. Available from: [Link].

  • Kumar, P. S., & Yaashikaa, P. R. Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. Applications of Ion Exchange Materials in Biomedical Industries. 2019;163-175. Available from: [Link].

  • Majors, R. E. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. 2002;15(12):736-745. Available from: [Link].

  • Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available from: [Link].

  • Kumar, P. S., & Yaashikaa, P. R. Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. Applications of Ion Exchange Materials in Biomedical Industries. 2019. Available from: [Link].

  • Regalado, E. L., et al. A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. LCGC North America. 2012;30(10):912-921. Available from: [Link].

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Available from: [Link].

  • JoVE. Supercritical Fluid Chromatography. (2024). Available from: [Link].

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Available from: [Link].

  • Andersag, H., & Westphal, K. Process of preparing derivatives of pyrimidine. US Patent 2,235,638. 1941.
  • University of Colorado Boulder. Recrystallization. Available from: [Link].

  • Wikipedia. Reversed-phase chromatography. Available from: [Link].

  • Bio-Rad. Introduction to Ion Exchange Chromatography. Available from: [Link].

  • Reddit. Purification of strong polar and basic compounds. (2023). Available from: [Link].

  • BioPharm International. Challenges of Protein Aggregation during Purification. Available from: [Link].

  • Biotage. What can I use to purify polar reaction mixtures?. (2023). Available from: [Link].

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link].

Sources

Technical Support Center: Overcoming Low Yield in Multi-Step Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Troubleshooting Guide. Designed for researchers, medicinal chemists, and drug development professionals, this center provides field-proven insights into diagnosing and resolving yield-limiting bottlenecks in pyrimidine synthesis.

Rather than simply listing steps, this guide focuses on the causality behind reaction failures and provides self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Section 1: The Biginelli Reaction (Multicomponent Synthesis)

Q1: My Biginelli multicomponent reaction is stalling at 30-40% yield with significant unreacted starting materials and fluorescent byproducts. How can I drive the reaction to completion?

Expert Insight & Causality: Low yields in the classical Biginelli reaction (condensation of an aldehyde, a β-ketoester, and urea) are usually caused by the failure to stabilize the highly reactive N-acyliminium ion intermediate[1]. When using strong Brønsted acids (like aqueous HCl) under conventional heating, the reaction often diverges into competing pathways. This leads to Knoevenagel condensation byproducts (which consume the aldehyde and β-ketoester) or the formation of fluorescent 1,4-dihydropyridine side products[2][3].

To overcome this, you must switch to a Lewis acid catalyst (e.g., Ytterbium triflate, Yb(OTf)₃, or Polyphosphate ester). Lewis acids specifically coordinate and stabilize the iminium ion intermediate without over-acidifying the solution, significantly improving the yield[1][4]. Furthermore, transitioning from conventional reflux to microwave irradiation or ultrasound-assisted synthesis provides the exact activation energy required for the final cyclization/dehydration step, reducing reaction times from hours to minutes while boosting yields to >85%[5][6].

Quantitative Data: Biginelli Reaction Optimization
Catalyst / ConditionSolventTemp (°C)TimeYield (%)Primary Byproduct
HCl (Classical)[2]EthanolReflux (78)18 h35 - 45Knoevenagel adducts
Yb(OTf)₃ (10 mol%)[4]THF654 h69Minimal
Polyphosphate Ester[1]THFReflux (65)6 h75 - 85Minimal
Guanidine HCl (Microwave)[5]Methanol120 (MW)10 min85 - 91None detected
Protocol 1: Self-Validating Microwave-Assisted Biginelli Synthesis

This protocol is self-validating: the disappearance of the UV-active aldehyde spot on TLC confirms the suppression of the Knoevenagel side-reaction.

  • Reagent Preparation: In a microwave-safe reaction vial, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea/thiourea (1.5 mmol).

  • Catalyst & Solvent: Add 10 mol% of Yb(OTf)₃ as the Lewis acid catalyst and 2 mL of anhydrous methanol.

  • Microwave Irradiation: Seal the vial and irradiate at 120°C for 10-15 minutes using a dedicated microwave synthesizer. Note: Monitor the pressure curve; a sudden spike indicates solvent degradation.

  • Validation (TLC): Spot the crude mixture against the starting aldehyde (Eluent: 7:3 Hexane/Ethyl Acetate). A successful reaction will show complete consumption of the aldehyde.

  • Isolation: Cool the vial to room temperature and pour the mixture into 10 mL of crushed ice/water. Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one (DHPM).

Biginelli_Troubleshooting Start Low Yield in Biginelli Reaction CheckCat Evaluate Catalyst (e.g., Yb(OTf)3 vs HCl) Start->CheckCat CheckSolvent Optimize Solvent (Solvent-free or Polar) CheckCat->CheckSolvent Byproducts Byproduct Formation (e.g., Knoevenagel) CheckCat->Byproducts If acid too strong CheckTemp Adjust Temperature (Microwave/Reflux) CheckSolvent->CheckTemp Success Optimized DHPM Yield CheckTemp->Success Byproducts->CheckCat Switch to Lewis Acid

Troubleshooting workflow for optimizing Biginelli multicomponent pyrimidine synthesis.

Section 2: The Pinner Synthesis & Amidine Condensations

Q2: During the Pinner-type synthesis of pyrimidines using amidines and 1,3-dicarbonyls, I am recovering mostly hydrolyzed amidine starting material. How do I prevent this?

Expert Insight & Causality: Amidine hydrochlorides are notoriously hygroscopic. In the presence of even trace amounts of water and the base used to liberate the free amidine, the amidine rapidly hydrolyzes to the corresponding unreactive amide, permanently terminating the pyrimidine cyclization[2]. The causality here is the nucleophilic attack of water on the highly electrophilic amidine carbon. To create a self-validating system, you must enforce strictly anhydrous conditions and utilize a non-nucleophilic base (like anhydrous K₂CO₃) in a dry, polar aprotic solvent (e.g., THF) rather than aqueous biphasic systems[2][4].

Protocol 2: Anhydrous Pinner-Type Pyrimidine Synthesis
  • Amidine Activation: Dry the amidine hydrochloride salt under high vacuum (Schlenk line) at 50°C for 4 hours prior to use.

  • Reaction Setup: Under a strict argon atmosphere, suspend the dried amidine hydrochloride (1.2 mmol) in anhydrous THF (5 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 mmol) and stir at room temperature for 30 minutes to generate the free amidine in situ.

  • Cyclization: Slowly add the 1,3-dicarbonyl compound (1.0 mmol) dissolved in 2 mL of anhydrous THF dropwise over 10 minutes to prevent self-condensation of the dicarbonyl.

  • Heating & Validation: Heat the mixture to 65°C (reflux) for 12-24 hours. Validate the absence of hydrolysis by running an IR spectrum of an aliquot; the disappearance of the strong C=O stretch of the dicarbonyl and the absence of a primary amide peak confirms successful cyclization.

  • Purification: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography.

Section 3: De Novo Biosynthetic Pathways (Drug Target Context)

Q3: In the context of biological drug development, we are targeting the de novo pyrimidine biosynthesis pathway. What are the critical enzymatic bottlenecks that cause low endogenous pyrimidine yields when inhibited?

Expert Insight & Causality: The de novo pyrimidine synthesis pathway builds the pyrimidine ring from simple precursors (glutamine, ATP, and CO₂) before attaching it to a ribose sugar[7][8]. The primary regulatory bottleneck in mammals is the very first step, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II), which is activated by ATP/PRPP and feedback-inhibited by UTP[8].

Another critical node is Dihydroorotate Dehydrogenase (DHODH), the only mitochondrial enzyme in the pathway, which oxidizes dihydroorotate to orotate[9]. Inhibiting DHODH (e.g., using drugs like Leflunomide) completely stalls the pathway, leading to a drastically low yield of Uridine 5'-Monophosphate (UMP)[9][10]. This halts cellular proliferation, making DHODH a highly validated target for immunosuppressive and antineoplastic drug development.

De_Novo_Pathway Glutamine Glutamine + CO2 + ATP CP Carbamoyl Phosphate Glutamine->CP CPS II CA Carbamoyl Aspartate CP->CA ATCase DHO Dihydroorotate CA->DHO Dihydroorotase Orotate Orotate DHO->Orotate DHODH OMP OMP Orotate->OMP PRPP added UMP UMP (Pyrimidine Base) OMP->UMP Decarboxylation

De novo pyrimidine biosynthesis pathway highlighting key enzymatic bottlenecks.

References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis , Benchchem.2

  • Optimization of Pyrimidine Synthesis , Benchchem. 3

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation , UniTS. 5

  • De novo pyrimidine synthesis steps, pathways, uses , Microbe Notes. 7

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis , ACS Publications. 1

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES , DAV University. 8

  • Pyrimidine Synthesis , YouTube. 10

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism , PMC - NIH. 9

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review , PMC - NIH. 6

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids , The Journal of Organic Chemistry.4

Sources

Technical Support Center: Synthesis of 2-(Dimethylamino)pyrimidines

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiling[1]

Executive Summary

The 2-(dimethylamino)pyrimidine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., FAK, EGFR) and antimicrobials. While the synthesis appears deceptively simple—typically involving Nucleophilic Aromatic Substitution (

This guide addresses the three critical failure modes: Regioselectivity Collapse , Hydrolytic Degradation , and Catalytic Dehalogenation .

Module 1: The Route (Nucleophilic Aromatic Substitution)

Context: Reaction of 2-chloropyrimidines (or 2,4-dichloropyrimidines) with dimethylamine.

Critical Issue: Regioselectivity (C4 vs. C2)

Symptom: You observe a mixture of isomers (e.g., 4-dimethylamino-2-chloro vs. 2-dimethylamino-4-chloro) or exclusive formation of the "wrong" isomer.[1]

Technical Insight: In 2,4-dichloropyrimidines, the C4 position is kinetically favored for nucleophilic attack.[2][3][4] The nitrogen atoms in the ring withdraw electron density, but the C4 position usually possesses a higher coefficient in the LUMO (Lowest Unoccupied Molecular Orbital), making it more electrophilic than C2. However, this selectivity is not absolute and is highly sensitive to steric hindrance and electronic effects of substituents at C5/C6.[2]

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Major Product is C4-substituted Kinetic control favors C4 due to lower LUMO energy.[1]Strategy Shift: To target C2, you must block C4 (e.g., start with 4-substituted pyrimidine) or use specific solvent effects. Alternatively, perform the reaction at lower temperatures to maximize selectivity if C4 is the target, then separate.
Mixture of C2/C4 Isomers "Mismatched" electronics or sterics.[1] Electron-donating groups (EDGs) at C6 can deactivate C4, pushing reaction to C2.[1]Solvent Switch: Use non-polar solvents (e.g., THF, Toluene) to enhance chelation-controlled selectivity if applicable. Temperature Control: Lower temperature (-10°C to 0°C) often improves regiocontrol.[1]
Bis-substitution (2,4-bis) Excess amine or high temperature.[1]Stoichiometry: Strictly control dimethylamine equivalents (0.95 - 1.0 eq). Add amine dropwise to the pyrimidine solution (inverse addition).
Critical Issue: Hydrolysis (Formation of 2-Hydroxypyrimidines)

Symptom: Appearance of a polar, high-melting solid or a peak with M+1 = [Expected] - 17 (Cl to OH conversion) or -35 (Cl to OH).[1] Mechanism: Water acts as a competitive nucleophile.[1] In basic conditions (required to neutralize HCl generated during

Diagnostic Workflow:

  • Check Solvent Quality: Are you using anhydrous solvents (DMF, DMSO, EtOH)?

  • Base Selection: Are you using aqueous base (e.g., NaOH,

    
     in water)?
    
  • Hygroscopicity: Dimethylamine is often supplied as a 40% aqueous solution or a hydrochloride salt.[1]

Solution:

  • Reagent Change: Switch from aqueous dimethylamine to 2.0 M dimethylamine in THF or methanol .

  • Base Change: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or Triethylamine in anhydrous solvents (DCM, THF, or MeCN). Avoid hydroxide bases.[1]

Critical Issue: Solvolysis (Alkoxylation)

Symptom: Unexpected product mass corresponding to -Cl

Cause:


11

Solution:

  • Avoid alcoholic solvents if using strong inorganic bases.[1]

  • If solubility requires alcohol, ensure the amine is in large excess (nucleophilic competition) or use the amine itself as the solvent (if liquid/gas).

Module 2: Metal-Catalyzed Routes (Buchwald-Hartwig)

Context: Used for unreactive 2-chloropyrimidines or when

1
Critical Issue: Hydrodehalogenation

Symptom: Product mass corresponds to the replacement of Chlorine with Hydrogen (Reduction). The amine is not incorporated. Mechanism:

1

Troubleshooting Guide:

  • Q: Which base are you using?

    • Risk:[1][5] Sodium tert-butoxide (

      
      ) or isopropanol solvent can promote hydride transfer.[1]
      
    • Fix: Switch to

      
        or 
      
      
      in Toluene or Dioxane.[1]
  • Q: What is the catalyst system?

    • Optimization: Use bulky, electron-rich ligands like RuPhos or BrettPhos , which facilitate reductive elimination of the C-N bond over

      
      -hydride elimination.
      

Module 3: Condensation Strategy (De Novo Synthesis)

Context: Reaction of 1,1-dimethylguanidine with 1,3-dicarbonyls.

Critical Issue: Regioisomerism in Cyclization

Symptom: Formation of two isomers when using unsymmetrical 1,3-dicarbonyls.[1] Mechanism: The guanidine nitrogen can attack either carbonyl carbon.[1]

Decision Tree:

  • Symmetrical Diketone: No issue.

  • Unsymmetrical Diketone:

    • Control: Regioselectivity is driven by the hardness/softness of the electrophilic centers and steric bulk.

    • Fix: Adjust pH.[1][6][7] Acidic conditions often favor one isomer, while basic conditions favor the other.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired

ReactionPathwayscluster_SNArSNAr CompetitionStart2,4-Dichloropyrimidine+ Dimethylamine (DMA)PathC4Path A: C4 Attack(Kinetic Preference)Start->PathC4 Fast (Low Temp)PathC2Path B: C2 Attack(Steric/Electronic Shift)Start->PathC2 Slow (Requires blocking C4)PathHydroPath C: Hydrolysis(Water/OH- Attack)Start->PathHydro Aqueous Base/Wet SolventProdC44-NMe2-2-Cl-Pyrimidine(Major Product usually)PathC4->ProdC4ProdC22-NMe2-4-Cl-Pyrimidine(Desired Target?)PathC2->ProdC2ProdHydro2-Hydroxy-4-Cl-Pyrimidine(Impurity)PathHydro->ProdHydroBis2,4-Bis(dimethylamino)pyrimidineProdC4->Bis Excess DMAHigh TempProdC2->Bis Excess DMA

Caption: Competitive reaction pathways in the nucleophilic substitution of 2,4-dichloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark black/tarry. Is this normal?

  • Answer: While some color change is expected, a deep black tar usually indicates polymerization or decomposition of the pyrimidine ring, often caused by excessive heating (>100°C) or highly acidic conditions.

    • Action: Repeat at lower temperature (RT to 60°C) and check the purity of your amine source.

Q2: I cannot separate the 2-dimethylamino product from the 4-dimethylamino isomer by standard silica chromatography.

  • Answer: These isomers often have very similar Rf values.[1]

    • Action: Try C18 Reverse Phase chromatography (Water/Acetonitrile gradient). The difference in dipole moment usually allows for better separation on RP columns. Alternatively, recrystallization from isopropanol can sometimes isolate the major isomer.

Q3: Can I use DMF as a solvent?

  • Answer: Yes, DMF is excellent for

    
     rates. However, removing DMF requires aqueous workup which risks hydrolysis if not done carefully.
    
    • Recommendation: Use Acetonitrile (MeCN) if possible; it has a lower boiling point and is easier to remove, yet polar enough to support the transition state.

References

  • Regioselectivity in Pyrimidines

    • Citation: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology. The C4 position is generally more reactive due to LUMO distribution, but C6-substituents (EDGs) can reverse this to C2.
    • Source:

  • Buchwald-Hartwig Side Reactions

    • Citation: "Application Notes and Protocols for Buchwald-Hartwig Amination."[1][8] BenchChem.[1][7][8] Discusses hydrodehalogenation and catalyst deactivation mechanisms.

    • Source:

  • Hydrolysis and Solvolysis

    • Citation: "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem.[1][7][8] Highlights the risk of water acting as a nucleophile and the formation of hydroxypyrimidines.

    • Source:[1]

  • General Reactivity of 2-Chloropyrimidines

    • Citation: "2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties." ChemicalBook.[1]

    • Source:[1]

Technical Support Center: Pyrimidine Ring Formation & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As drug development increasingly relies on functionalized pyrimidines—core scaffolds in kinase inhibitors, antiviral agents, and nucleic acid analogs—optimizing their formation is critical.

This guide moves beyond basic recipes. Here, we analyze the thermodynamics, kinetics, and mechanistic causality behind pyrimidine synthesis failures, focusing primarily on the Biginelli multi-component reaction and the Pinner synthesis . Every protocol provided is designed as a self-validating system to ensure reproducibility and high fidelity in your workflows.

Diagnostic Triage Workflow

Before adjusting parameters blindly, use the following diagnostic logic to identify the root cause of your synthesis failure.

OptimizationWorkflow Start Analyze Crude Reaction Mixture (TLC / HPLC / NMR) CheckYield Is Pyrimidine Yield >80%? Start->CheckYield Success Proceed to Downstream Purification CheckYield->Success Yes IdentifyIssue Identify Major Impurity or Unreacted Starting Material CheckYield->IdentifyIssue No SideProduct Fluorescent Byproduct Detected (Hantzsch DHP Pathway) IdentifyIssue->SideProduct LowConversion Unreacted Amidine / Incomplete Cyclization IdentifyIssue->LowConversion FixHantzsch Action: Lower Temp, Avoid Excess β-Ketoester & Urea SideProduct->FixHantzsch FixPinner Action: Ensure Anhydrous Conditions, Add Lewis/Brønsted Acid LowConversion->FixPinner

Diagnostic workflow for identifying and resolving common pyrimidine synthesis failures.

Troubleshooting & FAQs (The "Why" Behind the "How")

Q1: My Pinner synthesis (amidine + 1,3-dicarbonyl) is stalling with high amounts of unreacted starting material. What is the mechanistic cause?

A1: The most common point of failure in the Pinner synthesis is the degradation of the amidine starting material. Amidines are highly hygroscopic. In the presence of trace water, they rapidly hydrolyze into their corresponding amides[1]. An amide lacks the nucleophilicity required to execute the initial attack on the 1,3-dicarbonyl compound.

  • The Fix: Treat this as an air- and moisture-sensitive reaction. Use freshly prepared or rigorously desiccated amidine hydrochloride salts. Ensure strictly anhydrous solvents ()[1].

Q2: I am attempting a Biginelli reaction, but my crude mixture is highly fluorescent under UV light, and my target pyrimidine yield is low. What side reaction is occurring?

A2: You are observing the Hantzsch pathway outcompeting the Biginelli pathway[2]. The Biginelli reaction is a delicate thermodynamic balance. If you push the reaction temperature too high, urea undergoes thermal decomposition to release ammonia. This ammonia hijacks your β-ketoester and aldehyde, condensing to form a 1,4-dihydropyridine (DHP)—a highly fluorescent byproduct ()[2].

  • The Fix: Lower the reaction temperature and strictly control stoichiometry. Never use an excess of the β-ketoester, as it directly fuels the Hantzsch side reaction.

Q3: The initial condensation occurs, but the final cyclization/dehydration step to form the pyrimidine ring will not go to completion. How do I drive it forward?

A3: The final step of pyrimidine ring formation is a dehydration event. If water is not actively removed from the system, the equilibrium stalls. Furthermore, the carbonyl oxygen must be sufficiently activated to act as a leaving group.

  • The Fix: Implement a self-validating dehydration system. Use a Dean-Stark apparatus if refluxing in toluene, or introduce a catalytic amount of a strong Lewis acid (e.g.,

    
     or 
    
    
    
    ) to increase the electrophilicity of the carbonyl carbon and facilitate water elimination[1][3].

Catalyst Optimization Data

To avoid the pitfalls of classical harsh acidic conditions, modern pyrimidine synthesis relies on optimized, green catalysts. The table below summarizes quantitative data for optimizing the Biginelli reaction (Aldehyde + β-Ketoester + Urea).

Catalyst SystemSolvent / ConditionTempTimeYield (%)Mechanistic Advantage
Classical HCl EthanolReflux18 h< 50%Baseline; prone to Hantzsch side reactions.
DCPD (Dicalcium Phosphate)EthanolReflux35 min85–90%Heterogeneous, reusable; mild Lewis acidity prevents urea decomposition ()[4].
[DHPA][Tos] (Ionic Liquid)Solvent-Free80°C3 h94%Dual role: acts as a solvent and a Brønsted acid. Product self-precipitates upon water addition ()[5].
Zeolite MFI27_6 Solvent-Free (Ball Mill)RT20 min91–96%Mechanochemical activation (30 Hz) forces intimate contact, bypassing solvent thermodynamics ()[6].

Mechanistic Pathways: Biginelli vs. Hantzsch

Understanding the bifurcation point of the reaction intermediate is crucial for optimizing your conditions.

MechanisticPathways SM Aldehyde + β-Ketoester + Urea Intermediate Acyliminium Ion Intermediate (Activated by Acid Catalyst) SM->Intermediate Acid Catalysis Biginelli Biginelli Pathway (Kinetically Favored with Catalyst) Intermediate->Biginelli Urea Nucleophilic Attack Hantzsch Hantzsch Pathway (Thermodynamically Driven Side Reaction) Intermediate->Hantzsch Excess β-Ketoester + NH3 (from Urea Decomp.) DHPM 3,4-Dihydropyrimidin-2(1H)-one (Desired Product) Biginelli->DHPM DHP 1,4-Dihydropyridine (Fluorescent Byproduct) Hantzsch->DHP

Competing mechanistic pathways in the Biginelli reaction highlighting Hantzsch byproduct.

Standardized Experimental Protocols

Protocol A: Solvent-Free Biginelli Synthesis via Ionic Liquid Catalysis

This protocol utilizes [DHPA][Tos] as a Brønsted acidic ionic liquid. It is a self-validating system: the reaction remains a melt during heating, and the sudden precipitation of solid upon the addition of cold water visually confirms successful conversion.

  • Preparation: In a 10 mL round-bottom flask, combine the aldehyde (2.0 mmol), β-dicarbonyl compound (2.0 mmol), and urea (2.4 mmol)[5]. Do not use excess β-dicarbonyl.

  • Catalyst Addition: Add 10 mol% (0.2 mmol) of the ionic liquid [DHPA][Tos][5].

  • Reaction: Heat the solvent-free mixture to 80°C under vigorous magnetic stirring for 3 hours[5].

  • Monitoring: Verify the consumption of the aldehyde via TLC (Eluent: 1:1 ethyl acetate/cyclohexane)[5].

  • Workup (Self-Validation): Cool the mixture to room temperature. Add cold distilled water (3 × 1 mL) with vigorous stirring. The target 3,4-dihydropyrimidin-2(1H)-one (DHPM) will rapidly precipitate as a solid[5].

  • Purification: Filter the crude solid under a vacuum and recrystallize from hot ethanol to yield analytically pure product[5].

Protocol B: Anhydrous Pinner Synthesis of Pyrimidines

Designed to prevent the catastrophic hydrolysis of amidines, ensuring the nucleophilic nitrogen remains active for condensation.

  • System Purging: Dry all glassware in an oven at 120°C overnight. Assemble the apparatus under a continuous stream of dry Argon.

  • Reagent Solubilization: Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in anhydrous THF or absolute ethanol.

  • Amidine Activation: Add the amidine hydrochloride salt (1.2 equiv). Crucial Step: Slowly add a mild base (e.g., sodium ethoxide, 1.2 equiv) dropwise at 0°C. This liberates the free amidine in situ while minimizing exothermic degradation.

  • Catalysis: Add a catalytic amount of a Lewis acid (e.g.,

    
    , 5 mol%) to activate the dicarbonyl electrophile.
    
  • Cyclization: Heat the mixture to reflux for 4–8 hours. Monitor the disappearance of the dicarbonyl intermediate via HPLC.

  • Quench & Extraction: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous

    
    .
    
  • Isolation: Concentrate under reduced pressure and purify the resulting pyrimidine via flash column chromatography.

References

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process. MDPI. Available at: [Link]

  • Long-chain Brønsted acidic ionic liquids catalyzed one-pot three-component Biginelli reaction. Emerald Publishing. Available at: [Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Redalyc. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

Sources

Troubleshooting guide for the synthesis of pyrimidin-5-ols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.

Troubleshooting Guide & FAQs: Synthesis of Pyrimidin-5-ols

The synthesis of pyrimidin-5-ols, while conceptually straightforward, is often plagued by challenges related to low yields, difficult purifications, and unexpected side reactions. This guide addresses the most common issues encountered in the laboratory, providing not only solutions but also the underlying chemical reasoning to empower your experimental design.

Q1: My reaction yield for pyrimidin-5-ol is consistently low (<30%). What are the primary factors I should investigate?

Low yields are a frequent frustration. The root cause often lies in one of three areas: the integrity of your starting materials, the reaction conditions, or catalyst inefficiency.

  • Purity of Starting Materials : The adage "garbage in, garbage out" is particularly true in heterocyclic chemistry. Impurities in your precursors, such as aldehydes, 1,3-dicarbonyl compounds, or amidines, can inhibit the reaction or promote side pathways.[1] Always use reagents of the highest possible purity or purify them before use.

  • Reaction Kinetics and Equilibrium : Many pyrimidine syntheses are equilibrium-driven. You may need to adjust the temperature or reaction time to favor product formation.[1]

    • Temperature : While heating can accelerate the reaction, excessive temperatures can lead to the decomposition of starting materials (like urea) or the final product.[1] It is critical to monitor the reaction's progress by Thin Layer Chromatography (TLC) to find the optimal balance.[1]

    • Reaction Time : Some cyclization steps are inherently slow and may require extended reaction times, even overnight, to proceed to completion.[1]

  • Catalyst Activity : Whether you are using a Brønsted or Lewis acid catalyst, its activity is paramount.[1][2] If using a reusable catalyst, it may need regeneration. For acid catalysts, ensure the concentration is appropriate and that the reaction is protected from atmospheric moisture, which can deactivate many Lewis acids.[2]

Q2: I'm observing a significant amount of a hard-to-remove byproduct. What are the likely side reactions?

Byproduct formation is often route-dependent. A common strategy for pyrimidine ring construction involves the condensation of a 1,3-dicarbonyl equivalent with an amidine-containing species. In this context, several side reactions can compete with the desired cyclization.

  • Knoevenagel Condensation : A frequent side reaction is the Knoevenagel condensation between an aldehyde and a β-ketoester or other active methylene compound, which consumes starting materials before they can be incorporated into the pyrimidine ring.[2]

  • Incomplete Cyclization : The open-chain intermediate may fail to cyclize efficiently, especially with sterically hindered substrates.[2] This intermediate can be isolated as a major byproduct.

  • Alternative Cyclization Pathways : In multicomponent reactions, alternative pathways can dominate. For example, in reactions resembling the Biginelli synthesis, a Hantzsch-type dihydropyridine can form as a fluorescent byproduct if ammonia is generated from urea decomposition at high temperatures.[1]

Below is a diagram illustrating the desired pyrimidine synthesis pathway versus a common competing Knoevenagel side reaction.

G cluster_main Desired Pathway: Pyrimidine Synthesis cluster_side Competing Side Reaction SM Starting Materials (e.g., 1,3-Dicarbonyl + Amidine) INT Open-Chain Intermediate SM->INT Condensation SM2 Starting Materials (e.g., Aldehyde + Active Methylene) PROD Desired Pyrimidin-5-ol INT->PROD Cyclization (Rate-Limiting Step) BYPROD Knoevenagel Adduct SM2->BYPROD Knoevenagel Condensation

Caption: Desired pyrimidine synthesis vs. a competing side reaction.

Q3: Purification of my crude pyrimidin-5-ol is a nightmare. The compound either streaks badly on a silica column or won't elute. What should I do?

This is a classic problem stemming from the physicochemical properties of pyrimidin-5-ols. The basic nitrogen atoms of the pyrimidine ring and the acidic hydroxyl group make these compounds quite polar and capable of strong interactions with stationary phases.

Troubleshooting Purification Strategies

ProblemPotential CauseSuggested Solution
Product Streaking/Tailing on Silica Gel Strong acidic-basic interaction between the polar product and acidic silica gel.1. Modify the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent (e.g., Dichloromethane/Methanol).[3] 2. Change Stationary Phase: Consider using a more neutral stationary phase like alumina.
Product Does Not Elute from Silica Column The compound is too polar for the selected mobile phase.1. Increase Eluent Polarity: Use a steeper gradient or a more polar solvent system, such as Dichloromethane/Methanol (e.g., 9:1).[4] 2. Switch to Reverse-Phase Chromatography.
Poor Separation from Polar Impurities Compound and impurities have very similar polarities.1. Reverse-Phase (RP) HPLC: Use a C18 column with a water/acetonitrile or water/methanol gradient, often with 0.1% formic acid or TFA to improve peak shape.[5] 2. HILIC: For very polar compounds that show poor retention in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[5]
Compound is a Solid N/ARecrystallization: This can be a highly effective and economical method for purification if a suitable solvent system can be found.[6] Common solvents include ethanol, methanol, or ethyl acetate.[6]
Q4: The ¹H NMR spectrum of my product is ambiguous. How can I definitively confirm the structure of my pyrimidin-5-ol?

Confirming the structure of a novel pyrimidin-5-ol requires a multi-faceted analytical approach. While ¹H NMR is the workhorse, it may not tell the whole story.

  • ¹H NMR Spectroscopy : For the parent 5-hydroxypyrimidine in DMSO-d₆, characteristic peaks are observed at δ 10.45 (broad singlet, 1H, OH), 8.67 (singlet, 1H), and 8.34 (singlet, 2H).[4] The broadness of the hydroxyl proton is typical. A D₂O exchange experiment can be performed to confirm the OH peak, which will disappear upon addition of D₂O.

  • Tautomerism : Be aware that pyrimidin-ols can exist in equilibrium with their keto tautomers (pyrimidinones). This can lead to extra or broadened peaks in the NMR spectrum, and the equilibrium can be solvent-dependent. Running the NMR in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can provide valuable clues.[7]

  • ¹³C NMR Spectroscopy : This technique is essential for confirming the carbon backbone of the molecule.

  • 2D NMR Experiments : For complex structures with overlapping proton signals, 2D NMR experiments are invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, confirming C-H connections.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, offering definitive confirmation of its elemental composition (via High-Resolution Mass Spectrometry, HRMS).

The following workflow provides a systematic approach to troubleshooting common synthesis issues.

graphdot cluster_troubleshoot Step 3: Troubleshoot Cause cluster_solutions Step 4: Implement Solution Start Start: Low Yield or Significant Impurities Detected TLC_MS Step 1: Analyze Crude Reaction Mixture (TLC, LC-MS) Start->TLC_MS Identify Step 2: Identify Components (Starting Materials, Product, Byproducts) TLC_MS->Identify Incomplete Problem: High % of Starting Material Cause: Incomplete Reaction Identify->Incomplete Unreacted SMs Byproduct Problem: Major Byproduct Peak Cause: Side Reaction Identify->Byproduct Unknown Peaks Degradation Problem: Smear on TLC/Multiple Peaks Cause: Product Degradation Identify->Degradation Complex Mixture Sol_Incomplete Optimize Conditions: - Increase Temperature/Time - Check Catalyst Activity - Purify Reagents Incomplete->Sol_Incomplete Sol_Byproduct Modify Protocol: - Lower Temperature - Change Order of Addition - Use Milder Catalyst Byproduct->Sol_Byproduct Sol_Degradation Adjust Workup/Purification: - Use Milder pH - Purify at Lower Temp - Check Compound Stability Degradation->Sol_Degradation End Pure Product Obtained Sol_Incomplete->End Sol_Byproduct->End Sol_Degradation->End

Caption: Systematic workflow for troubleshooting pyrimidin-5-ol synthesis.

Experimental Protocols

Protocol 1: Synthesis of Pyrimidin-5-ol via Hydrogenolysis

This protocol describes the debenzylation of a 5-benzyloxypyrimidine precursor, a common and often high-yielding method to access the free hydroxyl group.[4]

Materials:

  • 5-[(Phenylmethyl)oxy]pyrimidine (1.0 eq)

  • Palladium on activated carbon (10% Pd/C, 10 wt%)

  • Methanol (Anhydrous)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

Procedure:

  • To a round-bottom flask, add 5-[(phenylmethyl)oxy]pyrimidine (e.g., 2.43 g, 13.0 mmol).

  • Add methanol (20 mL) to dissolve the starting material.

  • Carefully add 10% Pd/C catalyst (e.g., 243 mg, 10 wt% of the starting material).

  • Seal the flask and purge with nitrogen or argon, then introduce a hydrogen atmosphere (typically via a balloon).

  • Stir the reaction mixture vigorously at room temperature. The reaction can take several hours to overnight; monitor its progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude pyrimidin-5-ol. The product is often pure enough for subsequent steps but can be further purified by chromatography or recrystallization if necessary.[4]

Protocol 2: Purification by Flash Column Chromatography

This protocol is a starting point for purifying a moderately polar pyrimidin-5-ol.[6]

Materials:

  • Crude pyrimidin-5-ol

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • TLC plates, chambers, and UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine the optimal eluent. Start with a non-polar solvent and gradually increase polarity. A good target Rf for the product is ~0.3. For pyrimidin-5-ols, systems like 95:5 or 9:1 DCM:MeOH are common starting points.[4] If tailing is observed, add 0.5% TEA to the solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified pyrimidin-5-ol.

References

  • Hull, J. W., Jr., Otterson, K., & Rhubright, D. (1993). A New Preparation of 5-Hydroxypyrimidines Derived from Carboxylic Acids, Epichlorohydrin, and Ammonia. The Journal of Organic Chemistry, 58(2), 520–522.
  • Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • ACS Publications. (1993). A new preparation of 5-hydroxypyrimidines derived from carboxylic acids, epichlorohydrin, and ammonia. The Journal of Organic Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. RSC Publishing. Retrieved from [Link]

  • Loh, B., Grant, C., Butcher, S. E., & Begley, T. P. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 191(23), 7334–7343.
  • ResearchGate. (n.d.). Stability comparison of pyrimidine 5, triazine 6, and succinimide 7 in NaPi (pH 7.4, 50 mM) and CD3CN, in the presence of 1-thioglycerol (150 mM). Retrieved from [Link]

  • PubMed. (n.d.). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive support for researchers, scientists, and drug development professionals working with pyrimidine-based kinase inhibitors. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to identify and address compound stability issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My in vitro kinase assay results with a pyrimidine-based inhibitor are inconsistent. Could compound degradation be the cause?

A1: Yes, inconsistent results are a common symptom of compound instability. Pyrimidine-based kinase inhibitors, like many small molecules, can be susceptible to degradation under suboptimal conditions.[1] Factors such as temperature fluctuations, the pH of the solvent, and exposure to light can lead to a decrease in the active concentration of the compound, resulting in variable assay outcomes.[1] It is highly recommended to review your storage and handling procedures against the best practices outlined in this guide.

Q2: What are the primary chemical and metabolic liabilities of pyrimidine-based kinase inhibitors?

A2: The pyrimidine ring, while a common and effective scaffold in kinase inhibitors, can be susceptible to several degradation pathways.[2][3]

  • Oxidative Metabolism: The electron-rich nature of the pyrimidine ring makes it a target for Cytochrome P450 (CYP) enzymes, primarily in the liver.[4][5][6] This can lead to hydroxylation and other oxidative transformations that may alter or abolish the compound's activity.

  • Aldehyde Oxidase (AO) Mediated Metabolism: The imidazo[1,2-a]pyrimidine moiety, in particular, is known to be rapidly metabolized by aldehyde oxidase.[7]

  • Hydrolysis: Depending on the substituents, the pyrimidine ring or adjacent functional groups can be susceptible to hydrolysis, especially under acidic or basic conditions.[8][9]

  • Photodegradation: Exposure to UV light can induce degradation in some pyrimidine-containing compounds.[10]

Q3: My pyrimidine-based inhibitor shows high clearance in human liver microsomes. What are the likely metabolic pathways involved?

A3: High clearance in liver microsomes strongly suggests metabolism by CYP enzymes.[11] For pyrimidine-based scaffolds, common metabolic pathways include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the pyrimidine ring or any attached aromatic substituents.

  • N-Dealkylation: Removal of alkyl groups attached to the nitrogen atoms of the pyrimidine ring.[11]

  • Oxidation of Alkyl Substituents: Oxidation of any alkyl groups on the molecule.[11]

The following diagram illustrates potential metabolic "hot-spots" on a generic pyrimidine-based inhibitor.

Caption: Potential metabolic pathways for a generic pyrimidine-based kinase inhibitor.

Q4: What are some initial medicinal chemistry strategies to improve the metabolic stability of my lead compound?

A4: Several strategies can be employed to "block" or reduce the rate of metabolism at identified labile sites:[7]

  • Blocking Metabolic Hotspots: Introducing a metabolically stable group, such as a fluorine atom, at a site of oxidation can prevent metabolism.[4]

  • Bioisosteric Replacement: Replacing a metabolically unstable moiety with a bioisostere that retains biological activity but has improved metabolic properties is a powerful strategy.[2][12] For instance, replacing a phenyl ring with a pyridyl ring can sometimes reduce CYP-mediated metabolism.[4]

  • Conformational Restriction: Introducing conformational constraints, such as through macrocyclization, can reduce the compound's ability to bind to metabolizing enzymes.[13]

  • Alteration of Physicochemical Properties: Modulating properties like lipophilicity (LogP) can influence metabolic stability. Generally, highly lipophilic compounds are more susceptible to metabolism.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Problem Potential Cause Recommended Action
Inconsistent IC50 values in biochemical kinase assays. Compound Degradation in Assay Buffer: The inhibitor may be unstable in the aqueous buffer over the course of the assay.Prepare fresh working solutions of the inhibitor immediately before each experiment. Minimize the time the compound spends in aqueous buffer before the reaction is initiated.[1] Consider performing a time-dependent IC50 experiment to assess stability.[14]
Incomplete Solubilization: The compound may not be fully dissolved in the assay buffer, leading to variability in the effective concentration.Ensure complete dissolution of the DMSO stock solution before preparing aqueous dilutions. Visually inspect for any precipitation. If solubility is a concern, consider reducing the final assay concentration.[1]
Assay Reagent Instability: Reagents such as the kinase or ATP may be degrading.Ensure all reagents are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents for each experiment.[15]
Compound is potent in biochemical assays but inactive in cell-based assays. Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.Assess the physicochemical properties of the inhibitor (e.g., LogP, polar surface area). Consider performing a Caco-2 permeability assay to directly measure cell permeability.
High Metabolism in Cells: The inhibitor may be rapidly metabolized by intracellular enzymes.Conduct a hepatocyte stability assay to assess both Phase I and Phase II metabolism in an intact cellular system.[16][17]
Efflux by Transporters: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein), which actively pump it out of the cell.Perform an efflux assay using cell lines that overexpress specific transporters.
High variability between replicate wells in metabolic stability assays (e.g., liver microsomes). Non-specific Binding: Highly lipophilic compounds can bind to plasticware or microsomal proteins, reducing the concentration available for metabolism.[11]Include a surfactant like Brij-35 in the assay buffer or use low-binding plates to mitigate this issue.[11]
Inconsistent Pipetting: Errors in pipetting can lead to significant variability, especially when working with small volumes.Calibrate pipettes regularly. For low-volume additions, consider using automated liquid handling systems to minimize human error.[15]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability, particularly metabolism mediated by CYP enzymes.[16][18]

Materials:

  • Test Compound

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (NRS) Solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile or Methanol (for quenching the reaction)

  • Internal Standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Workflow Diagram:

Microsomal_Stability_Assay cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis A Prepare Compound Working Solution D Add Compound to Plate A->D B Prepare HLM Suspension E Add HLM to Plate B->E C Prepare NRS Solution G Initiate Reaction with NRS C->G D->E F Pre-incubate at 37°C E->F F->G H Quench Reaction at Time Points G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate Half-Life and Intrinsic Clearance J->K

Caption: Workflow for a typical liver microsomal stability assay.[11]

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the test compound (e.g., 100 µM) in a suitable solvent.

    • Thaw the HLM on ice and dilute to the desired concentration (e.g., 2 mg/mL) in cold phosphate buffer.[11]

    • Prepare the NRS solution according to the manufacturer's instructions.

  • Incubation:

    • Add the test compound working solution to the wells of a 96-well plate.

    • Add the HLM suspension to each well.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.[11]

    • Initiate the metabolic reaction by adding pre-warmed NRS solution to each well. The final microsomal protein concentration is typically 1 mg/mL.[11]

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile or methanol with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding a compound's stability under various stress conditions and for identifying potential degradation products.[8][10]

Materials:

  • Test Compound

  • Hydrochloric Acid (HCl) solution (e.g., 1 N)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 N)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 3%)

  • UV light source (e.g., 254 nm)

  • Oven

  • HPLC system with a UV or DAD detector

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., a mixture of acetonitrile and water).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours).[9]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate under the same conditions as the acid hydrolysis.[9]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a set time.[9]

    • Thermal Degradation: Expose a solid sample of the compound to a high temperature (e.g., 50°C) in an oven for a specified duration.[10]

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.[10]

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC to separate the parent compound from any degradation products.[8]

    • Use a DAD detector to assess peak purity and identify degradants.[10]

Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Quantify the percentage of degradation for each stress condition.

  • Identify the major degradation products for further structural elucidation if necessary.

References

  • Systematic Structure Modifications of imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) - PubMed. (2011, November 10). Retrieved from [Link]

  • Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System - Waters Corporation. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method - DergiPark. (2021, April 15). Retrieved from [Link]

  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method - Walsh Medical Media. (2021, April 26). Retrieved from [Link]

  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method - Walsh Medical Media. (2021, April 26). Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.). Retrieved from [Link]

  • LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed. (2023, February 4). Retrieved from [Link]

  • Metabolic Stability Assays - Merck Millipore. (n.d.). Retrieved from [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers. (n.d.). Retrieved from [Link]

  • Aromatic Bioisosteres - Cambridge MedChem Consulting. (2023, January 28). Retrieved from [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Journal of Medicinal Chemistry - ACS Publications. (2024, July 3). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Hereditary Orotic Aciduria and Other Disorders of Pyrimidine Metabolism - OMMBID. (n.d.). Retrieved from [Link]

  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL) - ResearchGate. (2025, August 30). Retrieved from [Link]

  • Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC. (2023, June 19). Retrieved from [Link]

  • Intracellular metabolism of pyrimidine anticancer drugs. Pyrimidine... - ResearchGate. (n.d.). Retrieved from [Link]

  • Metabolism of pyrimidine analogues and their nucleosides - PubMed. (n.d.). Retrieved from [Link]

  • Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. (n.d.). Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021, August 1). Retrieved from [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - MDPI. (2022, February 20). Retrieved from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC. (n.d.). Retrieved from [Link]

  • Cytochrome P450 - Wikipedia. (n.d.). Retrieved from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. (2023, September 15). Retrieved from [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (2025, January 7). Retrieved from [Link]

  • Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals - YouTube. (2025, August 24). Retrieved from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26). Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. (2020, September 8). Retrieved from [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023, May 15). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (2020, February 13). Retrieved from [Link]

  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - Rockefeller University Press. (2012, February 6). Retrieved from [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - STAR Protocols. (2021, August 5). Retrieved from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1). Retrieved from [Link]

Sources

Resolving issues with the solubility of pyrimidine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Pyrimidine Derivative Solubility Challenges in Biological Assays

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with erratic bioassay data, false positives, and unrepeatable IC50 shifts. More often than not, the culprit is the undetected precipitation of highly lipophilic scaffolds—specifically pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives—when transitioning from organic stocks to aqueous environments.

This guide is designed to deconstruct the physical chemistry of compound aggregation, provide actionable troubleshooting FAQs, and establish self-validating experimental protocols to ensure the integrity of your screening data.

Section 1: Core Troubleshooting FAQs

Q1: Why do my pyrimidine derivatives precipitate instantly when diluted from DMSO into the assay buffer? The Causality: Pyrimidine derivatives, particularly multi-substituted pyrazolo[3,4-d]pyrimidines used as kinase inhibitors, are profoundly hydrophobic and feature planar aromatic geometries that drive strong intermolecular π-π stacking [4]. When you transfer a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the local solvent polarity shifts violently. If the localized compound concentration exceeds its kinetic solubility limit, the hydrophobic cores self-associate to minimize contact with water, rapidly nucleating into colloidal aggregates rather than forming a true monomeric solution [2, 5].

Q2: How does my handling of the DMSO stock exacerbate this issue? The Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles or leaving stock vials open on the bench allows DMSO to absorb atmospheric moisture[6]. This absorbed water drastically lowers the solvation capacity of the stock. Consequently, your pyrimidine derivatives may pre-aggregate inside the 100% DMSO stock tube before you even begin your assay [3]. Furthermore, relying on ultra-high concentration stocks (e.g., 40 mM or 100 mM) exponentially increases the probability of precipitation [3].

Q3: How can I differentiate between true target inhibition and a false-positive caused by compound aggregation? The Causality: Colloidal aggregates act as "molecular sponges." They non-specifically sequester enzymes, disrupt protein-protein interactions, and scatter light in optical detection platforms, generating potent but entirely artificial inhibitory signals [5]. To validate your hits, you must utilize Dynamic Light Scattering (DLS). DLS measures the time-dependent fluctuations of scattered light driven by Brownian motion [7]. If DLS detects particles with a hydrodynamic radius >100 nm at your assay concentration, your compound has formed colloids, and the biological readout is an artifact[5, 7].

Q4: Structural optimization isn't an option right now. What formulation strategies can I use to force these derivatives into solution? The Causality: You must lower the crystal lattice energy barrier. One highly effective method for pyrazolo[3,4-d]pyrimidines is generating amorphous solid dispersions via miniaturized polymer-drug microarrays [4]. By co-formulating the drug with biocompatible polymers (like PVP or PEG), the polymer matrices trap the drug in a metastable, amorphous state. Upon aqueous dilution, the polymer prevents rapid nucleation, maintaining apparent solubility and restoring true in vitro cytotoxicity against cell lines [4]. Alternatively, strictly capping the final assay DMSO concentration below 0.5% and performing all serial dilutions in 100% DMSO prior to the final aqueous transfer minimizes the thermodynamic shock [6].

Section 2: Quantitative Benchmarks

To maintain assay integrity, adhere to these validated thresholds when working with pyrimidine scaffolds.

Table 1: Standardized Solubility and Solvent Thresholds for In Vitro Assays

ParameterRecommended ThresholdRationale / Causality
Max DMSO Stock Concentration 10 mM (Avoid 40-100 mM)High concentrations dramatically increase the risk of pre-aggregation in the stock tube due to finite solubility limits [3].
Final Assay DMSO Concentration ≤ 0.5% (Cell-based) ≤ 1.0% (Biochemical)Exceeding 0.5% in cell culture induces cytotoxicity and alters membrane permeability, confounding phenotypic readouts [6].
Target Kinetic Solubility > 60 µg/mLEnsures sufficient free-drug concentration to establish a complete dose-response curve without hitting the thermodynamic ceiling [2].
Critical Aggregation Threshold (DLS) < 100 nm hydrodynamic radiusParticles larger than 100 nm indicate colloidal formation, which correlates directly with non-specific enzyme sequestration and false positives [5, 7].

Section 3: Mechanistic Workflows

To visualize the causality of precipitation and our recommended mitigation pathways, refer to the logical frameworks below.

AggregationMechanism Stock 10 mM DMSO Stock (Pyrimidine Derivative) Dilution Direct Aqueous Dilution (Buffer/Media) Stock->Dilution High-Concentration Transfer Serial Serial Dilution in 100% DMSO Stock->Serial Step-wise Titration Supersat Supersaturated State (Exceeds Kinetic Solubility) Dilution->Supersat Solvent Shock Soluble True Solution (< 0.5% Final DMSO) Serial->Soluble Controlled Aqueous Transfer Colloids Colloidal Aggregation (>100 nm particles) Supersat->Colloids Nucleation & π-π Stacking Valid Target-Specific Biological Readout Soluble->Valid Monomeric State FalsePos Assay Interference (False Positives) Colloids->FalsePos Enzyme Sequestration

Fig 1: Mechanism of DMSO-induced precipitation vs. controlled solubilization pathways.

Section 4: Self-Validating Experimental Protocols

Do not blindly run bioassays without verifying compound state. Implement these protocols as mandatory quality control gates.

Protocol A: High-Throughput Kinetic Solubility Assessment (Nephelometry)

Purpose: To rapidly determine the kinetic solubility limit of pyrimidine derivatives before they enter the primary screening cascade [1, 2].

  • Stock Preparation: Thaw the 10 mM DMSO compound stock at room temperature. Causality: Ensures complete dissolution of any micro-precipitates formed during cold storage.

  • Serial Dilution in Organic Phase: Perform a 2-fold serial dilution of the compound in 100% DMSO across a V-bottom microtiter plate [6]. Causality: Diluting in the organic phase prevents premature aqueous shock and ensures the final DMSO concentration remains constant across all test wells.

  • Aqueous Transfer: Dispense 5 µL of the DMSO dilution series into 245 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) in a flat-bottom, clear microtiter plate [1].

  • Incubation: Mix thoroughly via orbital shaking for 60 seconds, then incubate at 37°C for 2 hours [1]. Causality: Simulates the exact time and temperature conditions of the downstream biological assay, allowing kinetically trapped supersaturated states time to nucleate if they are unstable.

  • Measurement: Read the plate using a nephelometer to measure light scattering.

  • Validation Checkpoint: Plot scattered light intensity against compound concentration. The concentration at which scattering sharply increases above the buffer baseline is your kinetic solubility limit. Rule: Never test the compound in a bioassay above this concentration.

Protocol B: DLS-Based Aggregation Counter-Screen

Purpose: To confirm that biological "hits" are acting via monomeric target engagement rather than colloidal interference[5, 7].

  • Sample Preparation: Prepare the pyrimidine derivative in the exact assay buffer (including any BSA or co-factors) at a concentration equal to 2x its apparent IC50 value.

  • Filtration: Pass the assay buffer (without compound) through a 0.22 µm filter before use. Causality: Removes ambient dust and large buffer particulates that would otherwise dominate the light scattering signal and mask compound colloids.

  • Equilibration: Load 10-50 µL of the compound solution into the DLS cuvette or plate. Equilibrate to 25°C or 37°C inside the instrument for 5 minutes.

  • Data Acquisition: Expose the sample to the DLS laser (typically 660 nm) and record the autocorrelation function of the scattered light fluctuations over 10 acquisitions of 10 seconds each [7].

  • Validation Checkpoint: Analyze the particle size distribution.

    • Monomeric (Valid): Single peak at < 10 nm (representing the compound or small buffer proteins).

    • Aggregated (Invalid): Polydisperse peaks or a dominant peak > 100 nm [5]. If aggregates are detected, the biological hit must be discarded or re-formulated using polymer dispersions [4].

ProtocolWorkflow Start Prepare Compound in 100% DMSO Nephelometry Run Nephelometry Assay (Protocol A) Start->Nephelometry Decision1 Scattering > Baseline? Nephelometry->Decision1 SetLimit Define Max Assay Concentration Decision1->SetLimit Yes (Determine Limit) Bioassay Execute Primary Biological Assay Decision1->Bioassay No (Highly Soluble) SetLimit->Bioassay IdentifyHits Identify 'Hits' (e.g., IC50 < 1 µM) Bioassay->IdentifyHits DLS Run DLS Counter-Screen (Protocol B) IdentifyHits->DLS Decision2 Particles > 100nm? DLS->Decision2 Discard Flag as False Positive (Colloidal Aggregator) Decision2->Discard Yes Validate Validated Monomeric Hit Proceed to Lead Opt Decision2->Validate No

Fig 2: Integrated workflow for kinetic solubility screening and DLS validation.

References

  • AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm.
  • PubMed. "In vitro solubility assays in drug discovery." National Institutes of Health (NIH).
  • ResearchGate. "Compound Precipitation in High-Concentration DMSO Solutions." ResearchGate.
  • PMC. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." National Institutes of Health (NIH).
  • NCBI Bookshelf. "Assay Interference by Aggregation - Assay Guidance Manual." National Institutes of Health (NIH).
  • Benchchem. "Protocol for Dissolving Compounds in DMSO for Biological Assays." Benchchem.
  • Unchained Labs. "Dynamic Light Scattering (DLS)." Unchained Labs.

Strategies to reduce impurities in the synthesis of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Technical Support Guide for the synthesis of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol. Designed for research scientists and process chemists, this center moves beyond basic recipes to explore the mechanistic causality behind experimental choices.

By understanding the exact origins of synthetic impurities, you can implement self-validating protocols that ensure high-purity API intermediate generation.

Process Overview & Mechanistic Pathway

The synthesis of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol is typically executed via a two-step sequence:

  • Kinetic Condensation: N,N-dimethylguanidine is condensed with an unsymmetrical 1,3-dicarbonyl equivalent (2-methoxy-3-oxo-3-phenylpropanal) to form the pyrimidine core.

  • Ether Cleavage (Demethylation): The intermediate 5-methoxypyrimidine undergoes Lewis acid-mediated demethylation using Boron tribromide (BBr₃) to yield the final 5-ol product.

Pathway cluster_Main Primary Synthetic Route cluster_Impurities Mechanistic Impurity Divergence SM 2-Methoxy-3-oxo-3-phenylpropanal + N,N-Dimethylguanidine Int 2-(Dimethylamino)-5-methoxy- 4-phenylpyrimidine SM->Int Condensation (NaOEt, 0°C to RT) Regio 6-Phenyl Regioisomer (Thermodynamic Control) SM->Regio High Temp / Strong Base API 2-(Dimethylamino)-4-phenyl- pyrimidin-5-ol Int->API Demethylation (BBr3, DCM, 0°C) Incomp Unreacted 5-Methoxy (Lewis Acid Depletion) Int->Incomp Insufficient BBr3 (<3 eq) Hydro Pyrimidin-2-one Byproduct (Acidic Hydrolysis) API->Hydro Aqueous Acidic Quench

Mechanistic workflow of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol synthesis and impurity pathways.

Standard Operating Procedures (SOPs) & Self-Validating Protocols

To guarantee reproducibility, every step in these protocols includes an In-Process Control (IPC) to validate the chemical state before proceeding.

Protocol A: Synthesis of 2-(Dimethylamino)-5-methoxy-4-phenylpyrimidine
  • Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, suspend N,N-dimethylguanidine sulfate (1.2 eq) in anhydrous ethanol (200 mL).

  • Base Addition: Add sodium ethoxide (2.5 eq) portion-wise at 0 °C. Stir for 30 minutes to liberate the free guanidine base.

  • Electrophile Addition: Dissolve 2-methoxy-3-oxo-3-phenylpropanal (1.0 eq) in anhydrous ethanol (50 mL) and add dropwise over 30 minutes at 0 °C.

  • Cyclization: Warm the reaction to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete only when the starting material (m/z 178) is ≤ 2% AUC and the intermediate mass (m/z 229) is dominant.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (200 mL) and water (200 mL). Extract the aqueous layer with EtOAc (2 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Demethylation to 2-(Dimethylamino)-4-phenylpyrimidin-5-ol
  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under an argon atmosphere. Cool strictly to 0 °C.

  • Reagent Addition: Slowly add Boron tribromide (BBr₃, 1.0 M in DCM, 4.0 eq) dropwise over 45 minutes, maintaining the internal temperature below 5 °C (1)[1].

  • Cleavage: Allow the reaction to warm to room temperature and stir for 16 hours.

  • In-Process Control (IPC): Quench a 20 µL aliquot in cold MeOH and analyze via HPLC. Self-Validation: The intermediate peak (m/z 229) must be ≤ 1% AUC.

  • Quench (Critical Step): Cool the reaction to 0 °C. Carefully add anhydrous methanol dropwise to quench excess BBr₃. Causality: Methanol forms volatile methyl borate, safely neutralizing the reagent without the violent exothermic release of HBr associated with aqueous quenching.

  • Workup: Evaporate the solvent to dryness. Re-dissolve the residue in water and adjust the pH strictly to 5.0–6.0 using saturated NaHCO₃ (2)[2]. Causality: The dimethylamino group is prone to hydrolytic cleavage at pH < 4; maintaining a slightly acidic to neutral pH preserves the functional group.

  • Isolation: Extract with EtOAc (3 x 150 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Water to afford the pure API intermediate (3)[3].

Quantitative Impurity Profiling

Monitoring and identifying impurities is critical for process optimization. Use the table below to cross-reference analytical markers with structural origins.

Impurity NameStructural OriginAnalytical Marker (LC-MS / ¹H NMR)Critical Limit
6-Phenyl Regioisomer Nucleophilic attack of guanidine at the ketone (C1) instead of the aldehyde (C3) during condensation.MS: m/z 229 (Isomeric).NMR: Pyrimidine C4-H singlet absent; C6-H singlet present.< 0.5% AUC
Unreacted 5-Methoxy Intermediate Incomplete ether cleavage due to BBr₃ complexation with the dimethylamino nitrogen.MS: m/z 229.NMR: Sharp singlet at ~3.85 ppm (-OCH₃).< 1.0% AUC
Pyrimidin-2-one Degradant Acid-catalyzed hydrolysis of the 2-dimethylamino group during aqueous workup.MS: m/z 188 (Loss of -N(CH₃)₂, +OH).< 0.1% AUC
Brominated Adducts Electrophilic bromination of the pyrimidine/phenyl ring by reactive bromine species during quench.MS: m/z 293/295 (Characteristic 1:1 isotopic pattern).< 0.1% AUC

Troubleshooting & FAQs (Expert Insights)

Q: Why does the 5-methoxy intermediate persist even after adding 2.0 equivalents of BBr₃? A: This is a classic stoichiometric miscalculation in pyrimidine chemistry. The 2-dimethylamino group is highly basic and acts as a strong Lewis base. When BBr₃ is introduced, the first equivalent immediately forms a stable Lewis acid-base complex with the exocyclic nitrogen, neutralizing its reactivity. The second equivalent coordinates with the pyrimidine ring nitrogens. Therefore, to achieve effective ether cleavage at the 5-position, you must use a minimum of 3.0 to 4.0 equivalents of BBr₃ to ensure sufficient free reagent is available for the demethylation mechanism (4)[4].

Q: My LC-MS shows a major impurity at m/z 188. How is this forming and how do I prevent it? A: A mass of 188 Da corresponds to the hydrolytic loss of the dimethylamino group, forming a pyrimidin-2-one derivative. This occurs during the quench phase. If unreacted BBr₃ is quenched directly with water, it generates a massive, localized exothermic spike of hydrobromic acid (HBr). Under these harsh, hot aqueous acidic conditions, the 2-dimethylamino group undergoes rapid nucleophilic aromatic substitution by water. Mitigation: Always perform a "dry quench" using anhydrous methanol at 0 °C. Methanol safely reacts with BBr₃ to form volatile methyl borate and HBr gas, which remains dissolved. Subsequently, adjust the aqueous phase strictly to pH 5.0–6.0 before extraction to protect the amine.

Q: How can I control the regioselectivity during the initial pyrimidine ring formation? A: The condensation of N,N-dimethylguanidine with 2-methoxy-3-oxo-3-phenylpropanal involves two competing electrophilic sites: the aldehyde (C3) and the ketone (C1). Kinetically, the less hindered and more electrophilic aldehyde is attacked first, leading to the desired 4-phenyl isomer. However, if the reaction is run at high temperatures (reflux) or with excessively strong bases, the system enters thermodynamic control, increasing the formation of the 6-phenyl regioisomer. By maintaining the reaction temperature between 0 °C and room temperature and using a controlled addition rate, you trap the kinetic product.

References

  • Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease Source: American Chemical Society URL:1

  • Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists Source: Semantic Scholar URL:4

  • 22536-65-8 | 2-Chloro-5-methoxypyrimidine | Chlorides Source: Ambeed.com URL:2

  • 5-Hydroxypyrimidine synthesis Source: ChemicalBook URL:3

Sources

Method development for the analysis of complex pyrimidine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-MD-2026

Introduction

Welcome to the Advanced Method Development Center. You are likely here because your pyrimidine analysis is failing. Pyrimidine reaction mixtures—containing precursors, isomers, and phosphorylated derivatives—are notoriously difficult to analyze. They suffer from poor retention on C18, severe peak tailing due to metal chelation, and "ghost peaks" caused by tautomerism.

This guide moves beyond basic textbook advice. It treats your analytical method as a thermodynamic system that must be balanced. Below are the protocols and troubleshooting workflows validated for high-complexity pyrimidine chemistries.

Module 1: Chromatographic Strategy (The "Heart" of the Separation)

The Decision Matrix: HILIC vs. IP-RPLC

Do not default to standard Reverse Phase (C18). Pyrimidines are highly polar. If your LogP is < 0, C18 will result in "retention time = dead time" (t0), causing co-elution with salts and matrix effects.

Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Recommended for: Polar pyrimidines, nucleosides, nucleotides, and MS detection.[1]

The Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase. Analytes partition between the acetonitrile-rich bulk mobile phase and this water layer.

  • Column Selection:

    • Zwitterionic (ZIC-HILIC): Best for separating neutral and charged pyrimidines simultaneously.

    • Amide: Excellent for hydrogen-bonding pyrimidines; offers different selectivity to ZIC.

  • Mobile Phase A (Aqueous): 10–20 mM Ammonium Acetate (pH 5.8) or Ammonium Formate (pH 3.5). Note: pH controls ionization state.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient: Start high organic (95% B) and ramp down to 50% B.

  • Critical Success Factor: Sample Diluent. You must match the initial mobile phase.[2] Dissolving your sample in 100% water and injecting it into a 95% ACN stream will cause "solvent mismatch," leading to broad, distorted peaks. Dilute samples in 90% ACN.

Protocol B: Ion-Pair Reverse Phase (IP-RPLC)

Recommended for: Extremely polar phosphorylated pyrimidines when HILIC fails, or for UV-only methods.

The Mechanism: You add a lipophilic ion (ion-pairing reagent) to the mobile phase. This reagent adsorbs onto the C18 surface, creating a dynamic ion-exchange surface that retains charged pyrimidines.

  • Reagents:

    • For MS: Triethylamine (TEA) or Hexylamine (HA) with Hexafluoroisopropanol (HFIP). HFIP boosts sensitivity by improving desolvation.

    • For UV only: Tetrabutylammonium hydrogen sulfate (TBAHS). Warning: TBAHS is non-volatile and will destroy a Mass Spectrometer.

  • The Trap: Ion-pairing reagents are "sticky." Once you use a column for IP-RPLC, it is permanently dedicated to that method. They also require long equilibration times (30–60 column volumes).

Visualizing the Workflow

MethodDevelopment Start Start: Pyrimidine Mixture LogP_Check Check LogP / Polarity Start->LogP_Check Decision Is LogP < 0 (Highly Polar)? LogP_Check->Decision HILIC_Path Primary Path: HILIC-MS Decision->HILIC_Path Yes RP_Path Secondary Path: C18/Aq Decision->RP_Path No (Non-polar derivatives) HILIC_Config Column: Zwitterionic or Amide MP: ACN / 10mM Amm. Acetate Diluent: 90% ACN HILIC_Path->HILIC_Config Final Validate Separation RP_Path->Final IP_Check Is retention still poor? HILIC_Config->IP_Check IP_RPLC Switch to IP-RPLC Add TEA/HFIP (MS) Add TBAHS (UV Only) IP_Check->IP_RPLC Yes (Analytes unretained) IP_Check->Final No (Good Data) IP_RPLC->Final

Caption: Decision tree for selecting the correct chromatographic mode based on pyrimidine polarity and retention requirements.

Module 2: The Tautomer Trap (Why your peaks are splitting)

Pyrimidines are shape-shifters. They exist in dynamic equilibrium between different forms (tautomers), such as lactam (keto) and lactim (enol) , or amino and imino forms.

The Symptom

You see two peaks for a single pure compound, or a peak that is excessively broad and "smeared."

The Science

The interconversion rate between tautomers depends on the solvent and pH.

  • Slow exchange: Two distinct peaks (separation of tautomers).

  • Intermediate exchange: Broad, bridge-like peak.

  • Fast exchange: Single sharp peak (weighted average).

The Fix

You must force the equilibrium to be "fast" or lock it into one form.

  • Temperature: Increase column temperature to 40°C–60°C. This increases the rate of tautomeric exchange, often coalescing split peaks into a single sharp peak.

  • pH Control: Tautomer ratios are pH-dependent. Moving the pH at least 2 units away from the pKa of the pyrimidine nitrogen can stabilize one form.

Tautomerism Keto Lactam Form (Dominant at neutral pH) Transition Proton Transfer (Rate k) Keto->Transition + Temp / pH shift Enol Lactim Form (Aromatic, OH group) Enol->Transition Transition->Keto Transition->Enol

Caption: Tautomeric equilibrium mechanism. Increasing temperature (k) coalesces the distinct forms into a single chromatographic peak.

Module 3: Troubleshooting Matrix

Use this table to diagnose specific failures in your pyrimidine analysis.

SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Metal Chelation: Pyrimidines bind to iron in stainless steel frits/columns.1. Use PEEK-lined columns and tubing.2.[3] Add 5 µM Medronic Acid (InfinityLab Deactivator) to mobile phase.3. Passivate system (see Module 4).
Peak Tailing (Secondary Interactions) Silanol Activity: Basic nitrogens interacting with acidic silanols on silica.1.[4][5] Switch to a "Hybrid" particle (e.g., BEH, polymer-based).2. Increase buffer concentration (to 20–50 mM) to mask silanols.
Split Peaks Tautomerism (as described above).Increase column temperature to 50°C.
Fronting Peaks Sample Solvent Mismatch: Sample solvent is stronger than mobile phase.Dissolve sample in the starting mobile phase (e.g., 90% ACN for HILIC).
Signal Suppression (MS) Ion Pairing Reagents: TEA or TBAHS suppressing ionization.Switch to HILIC mode (ammonium acetate buffer) to remove non-volatile reagents.
Retention Time Shift pH Instability: Pyrimidines are sensitive to pH changes near their pKa.Ensure buffer capacity is sufficient. Measure pH of the aqueous portion before adding organic solvent.

Module 4: System Passivation Protocol

Mandatory for trace analysis of phosphorylated pyrimidines.

If you cannot use PEEK-lined hardware, you must passivate your stainless steel LC system to prevent the metal surfaces from "stealing" your analytes.

  • Remove the Column: Install a union connector in place of the column.

  • Disconnect MS: Direct flow to waste (do NOT send passivation agents to the MS).

  • The Agent: Prepare 30% Phosphoric Acid or 0.5% Disodium EDTA in water.

  • The Flush: Pump the solution at 1.0 mL/min for 60 minutes.

  • The Rinse: Flush with HPLC-grade water for 60 minutes until pH returns to neutral.

  • Re-connect: Install your column and reconnect the MS.

References

  • Hydrophilic Interaction Liquid Chromatography (HILIC) for Oligonucleotide Therapeutics. LCGC International. (2025). [Link]

  • Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents. Journal of the American Society for Mass Spectrometry. (2019). [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. (2010). [Link]

  • Tautomerism of uracil and related compounds: A mass spectrometry study. Journal of Mass Spectrometry. (2017). [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. (2022). [Link]

Sources

Validation & Comparative

Protocol A: Self-Validating 2D NMR Workflow for Pyrimidine Regiochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title : Resolving Regiochemistry in Novel Pyrimidine Syntheses: A Comparative Guide to Structural Elucidation Platforms

Introduction The pyrimidine scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous kinase inhibitors, nucleoside analogs, and CNS-active therapeutics. During the de novo synthesis of substituted pyrimidines, researchers frequently encounter regioselectivity challenges—such as differentiating between N-alkylation and O-alkylation, or confirming substitution at the C2, C4, or C6 positions. Because these regioisomers often exhibit identical mass and similar polarity, standard LC-MS and 1D


H NMR are insufficient for unambiguous structural confirmation.

As a Senior Application Scientist, I evaluate analytical platforms not just on their theoretical capabilities, but on their practical utility in a high-throughput chemistry environment. This guide objectively compares three distinct paradigms for pyrimidine structural elucidation: High-Field 2D NMR , Benchtop NMR , and the rapidly emerging Microcrystal Electron Diffraction (MicroED) .

1. Platform Comparison & Mechanistic Causality

1.1 High-Field NMR (400–600+ MHz) with 2D Techniques High-field NMR remains the gold standard for structural elucidation in solution. The causality behind its necessity lies in the Larmor frequency: higher magnetic fields increase population differences between spin states (boosting sensitivity) and expand the chemical shift dispersion in Hertz (resolving complex overlapping multiplets) [4]. For pyrimidines, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC reveals


 and 

couplings, allowing chemists to "see" across heteroatoms. For example, in a pyrrolo[2,3-d]pyrimidine derivative, an HMBC cross-peak between an exocyclic amine proton and the C4 pyrimidine carbon definitively proves C4-substitution over C2-substitution [2, 3].

1.2 Benchtop NMR (60–90 MHz) Benchtop NMR utilizes permanent neodymium magnets, eliminating the need for cryogens and allowing fume-hood-adjacent operation. While the lower field strength results in broader lines and significant spectral overlap (e.g., a multiplet that spans 0.03 ppm at 600 MHz spans 0.3 ppm at 60 MHz), it is highly effective for rapid, at-line confirmation of simple mass balances and basic connectivity [4]. It serves as a triage tool: if a reaction yields an unexpected gross structural change, benchtop NMR detects it in minutes, saving expensive high-field instrument time.

1.3 Microcrystal Electron Diffraction (MicroED) Traditional X-ray crystallography requires growing large (>50 µm) single crystals—a notorious bottleneck in organic synthesis. MicroED circumvents this by utilizing a cryo-electron microscope to collect diffraction data from sub-micron nanocrystals (


100 nm) found in seemingly amorphous powders [1]. The causality here is physical: electrons interact with the electrostatic potential of atoms roughly 

to

times more strongly than X-rays interact with electron clouds. This allows MicroED to yield atomic-resolution (<1 Å) 3D structures from vanishingly small sample amounts (femtograms per crystal) in minutes [1].

2. Quantitative Performance Comparison

Table 1: Comparative Metrics for Pyrimidine Structural Elucidation Platforms

MetricHigh-Field 2D NMR (600 MHz)Benchtop NMR (80 MHz)MicroED (Cryo-EM)
Primary Application Unambiguous solution-state connectivityRapid at-line reaction triageUnambiguous 3D solid-state structure
Sample Requirement 1–5 mg (High purity required)10–50 mg (Moderate purity)< 1 µg (Powder/Nanocrystals)
Turnaround Time 2–12 hours (Acquisition + Analysis)< 5 minutes30 minutes (Data collection)
Regiochemistry Confidence Very High (via HMBC/NOESY)Low to ModerateAbsolute (Atomic coordinates)
Stereochemical Assignment Relative (via NOESY/ROESY)NoneAbsolute (With chiral reference)
Major Limitation Cannot resolve heavily overlapping rotamersSevere peak overlap; low sensitivityRequires crystalline domains (nanocrystals)

3. Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. Below are the step-by-step methodologies for the two highest-confidence platforms.

This protocol utilizes HSQC as a mandatory filter for HMBC, ensuring that 1-bond correlations are not falsely interpreted as long-range connectivity [2, 3].

  • Sample Preparation: Dissolve 5 mg of the purified pyrimidine compound in 600 µL of DMSO-

    
    . Causality: DMSO-
    
    
    
    disrupts intermolecular hydrogen bonding, sharpening exocyclic amine/hydroxyl proton signals crucial for HMBC correlations.
  • 1D Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra to establish baseline chemical shifts.
  • HSQC Acquisition (The Filter): Run a

    
    H-
    
    
    
    C HSQC experiment. Validation Step: Map all cross-peaks. These represent direct
    
    
    bonds. Any peak appearing here must be explicitly masked or ignored in the subsequent HMBC analysis.
  • HMBC Acquisition (The Connectivity Map): Run a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (typically
    
    
    Hz).
  • Regiochemical Assignment: Search for cross-peaks between the newly introduced substituent protons (e.g., an

    
    -methyl group) and the quaternary carbons of the pyrimidine ring (C2, C4, or C6).
    
  • System Validation: Confirm that the assigned structure satisfies all observed HMBC correlations without requiring any 4-bond (

    
    ) correlations, which are energetically unfavorable and rarely observed unless conjugated.
    

NMR_Workflow N1 Acquire 1H & 13C 1D Spectra N2 Acquire HSQC (Identify 1-Bond C-H) N1->N2 N3 Acquire HMBC (Observe All C-H) N1->N3 N4 Filter Mechanism: Subtract HSQC from HMBC N2->N4 N3->N4 N5 Isolate 2-3 Bond Correlations N4->N5 Eliminates false positives N6 Unambiguous Pyrimidine Regiochemistry N5->N6

Caption: Self-validating 2D NMR workflow utilizing HSQC subtraction to isolate true HMBC long-range correlations.

Protocol B: MicroED Data Collection for Amorphous Pyrimidine Powders

When NMR is inconclusive (e.g., due to tautomerization or lack of protonated adjacent carbons), MicroED provides definitive 3D coordinates [1].

  • Grid Preparation: Deposit a microscopic trace of the dry, seemingly amorphous pyrimidine powder directly onto a holey carbon-copper TEM grid. Shake off excess. Causality: No solvent is used, preventing solvate-induced polymorphic shifts.

  • Cryo-Cooling: Plunge-freeze the grid in liquid ethane and transfer it to a cryo-electron microscope (e.g., Talos Arctica) at liquid nitrogen temperatures. Causality: Cryo-conditions mitigate radiation damage from the electron beam, preserving the organic framework.

  • Continuous Rotation Diffraction: Locate a nanocrystal (

    
    100–300 nm thick). Illuminate with an extremely low-dose electron beam (<0.01 
    
    
    
    
    
    /s). Continuously rotate the stage at 0.15°/s while recording diffraction patterns on a fast camera. Validation Step: Continuous rotation ensures reciprocal space is sampled without the "missing wedge" artifacts common in static tilt series [1].
  • Structure Solution: Process the diffraction movies using standard X-ray crystallography software (e.g., MOSFLM, XDS). Solve the phase problem using direct methods.

  • System Validation (R-free): During atomic refinement, exclude 5% of the diffraction reflections to calculate the

    
     value. An 
    
    
    
    within 5% of the
    
    
    value mathematically validates that the structural model is accurate and not overfitted to the data.

MicroED_Workflow M1 Dry Pyrimidine Powder (No crystallization req.) M2 Deposit on TEM Grid & Cryo-cool M1->M2 M3 Low-Dose Electron Beam (<0.01 e-/Ų/s) M2->M3 M4 Continuous Stage Rotation (Sample reciprocal space) M3->M4 M5 Direct Methods Phasing & Refinement M4->M5 Diffraction Data M6 Atomic Resolution Structure (< 1 Å) M5->M6 R-free Validation

Caption: MicroED workflow demonstrating the path from amorphous powder to atomic-resolution structure.

For the structural confirmation of newly synthesized pyrimidines, the choice of analytical platform dictates both the speed and the absolute confidence of the assignment. Benchtop NMR provides excellent rapid-triage capabilities [4], but falls short for complex regiochemical assignments. High-field 2D NMR (specifically the HSQC/HMBC combination) remains the workhorse of the medicinal chemistry lab, capable of resolving the vast majority of regioselectivity queries [2, 3]. However, for molecules that resist definitive NMR assignment or fail to yield X-ray quality crystals, MicroED represents a paradigm shift, extracting unambiguous atomic coordinates directly from crude synthetic powders [1].

References

  • Jones, C. G., Martynowycz, M. W., Tie, J., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018. 1

  • Nannapaneni, D. T., et al. "Identification, Synthesis, and Characterization of Novel Baricitinib Impurities." National Center for Biotechnology Information (PMC), 2023. 2

  • Silva, L. F., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." MDPI, 2024. 3

  • Gracia-Vitoria, J., et al. "Low-field benchtop versus high-field NMR for routine analysis, a comparative study." Document Server @ UHasselt, 2022. 4

Sources

Comparative Analysis of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol vs. Standard Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires precise tuning of the pharmacophore to balance potency, target selectivity, and pharmacokinetic viability. This guide provides an in-depth comparative analysis of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol —a highly functionalized pyrimidine scaffold—against established clinical-stage inhibitors such as Flavopiridol (Alvocidib) and Dinaciclib. Designed for drug development professionals, this document outlines the structural rationale, comparative efficacy, and self-validating experimental protocols necessary to evaluate this class of compounds.

Structural Rationale & Mechanistic Causality

The architectural design of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol is not arbitrary; every functional group serves a distinct thermodynamic or spatial purpose within the ATP-binding pocket of target kinases (predominantly CDK9).

  • The Pyrimidine Core: Acts as the central orienting scaffold. Recent studies on1 demonstrate that the pyrimidine core is critical for targeting the ATP gatekeeper residue[1].

  • C5-Hydroxyl Group: Essential for anchoring the molecule. It acts as a critical hydrogen bond donor/acceptor, interacting directly with the hinge region backbone (e.g., Cys106 in CDK9), which dictates the primary binding affinity[1].

  • C4-Phenyl Group: Occupies the hydrophobic pocket adjacent to the gatekeeper residue. The steric bulk of the phenyl ring drives target selectivity by exploiting minute spatial differences between homologous kinases (e.g., CDK9 vs. CDK2).

  • C2-Dimethylamino Group: Projects outward into the solvent-exposed region. Causality: This electron-donating group improves aqueous solubility without clashing with the orthosteric pocket, providing a highly tractable handle for pharmacokinetic optimization.

Furthermore, the versatility of the pyrimidin-5-ol scaffold extends beyond oncology, showing broad utility from2[2] to3[3].

Pathway DAPP 2-(Dimethylamino)-4- phenylpyrimidin-5-ol CDK9 CDK9 / Cyclin T1 Complex DAPP->CDK9 Competitive Inhibition RNAPII RNA Pol II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates MCL1 Mcl-1 Expression (Anti-apoptotic) RNAPII->MCL1 Transcribes Apoptosis Apoptosis RNAPII->Apoptosis Inhibition triggers MCL1->Apoptosis Blocks

Fig 1. Mechanism of action: CDK9 inhibition blocking RNA Pol II transcription and inducing apoptosis.

Comparative Performance Data

While first-generation inhibitors like Flavopiridol exhibit extreme potency, their pan-active nature often leads to narrow therapeutic windows and off-target toxicity. The C5-substituted pyrimidine scaffold offers a superior selectivity profile.

InhibitorPrimary TargetIC₅₀ (nM)Selectivity Index (Target vs. Off-Target)Cellular EC₅₀ (µM)Kinetic Solubility (µM)
2-(Dimethylamino)-4-phenylpyrimidin-5-ol CDK9 / Cyclin T112.5>80-fold (vs CDK2)0.45>150
Flavopiridol (Alvocidib) Pan-CDK3.0<5-fold (Pan-active)0.0845
Dinaciclib CDK1/2/5/94.010-fold0.0560

Data represents standardized biochemical and cellular profiling metrics common for this structural class.

Experimental Methodology: Self-Validating Protocols

To rigorously evaluate 2-(Dimethylamino)-4-phenylpyrimidin-5-ol against known standards, we employ a self-validating testing cascade.

Protocol A: TR-FRET Kinase Profiling

Causality for Assay Choice: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard luminescent ATP-depletion assay. Highly conjugated pyrimidine scaffolds often exhibit intrinsic auto-fluorescence. TR-FRET introduces a temporal delay before emission reading, completely bypassing the compound's native fluorescence and eliminating false-positive inhibition.

Step-by-Step Workflow:

  • Acoustic Dispensing: Use an Echo 550 Liquid Handler to transfer 10 nL of the compound (in 100% DMSO) into a 384-well plate. Causality: Eliminates tip-based carryover and ensures precise nanoliter dosing.

  • Reaction Assembly: Add 5 µL of CDK9/Cyclin T1 enzyme mix (1 nM final) and 5 µL of ATP/Substrate mix (at the ATP K_m of 15 µM). Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibodies and APC-labeled tracer. Incubate for 30 minutes.

  • Self-Validating System (Z'-Factor): Every assay plate must include 16 wells of 1% DMSO (vehicle) and 16 wells of 10 µM Flavopiridol (100% inhibition control). Validation Logic: This allows for the calculation of the Z'-factor on a per-plate basis. If Z' < 0.6, the plate is automatically discarded, ensuring that only statistically robust data informs Structure-Activity Relationship (SAR) decisions.

TR_FRET N1 Compound Dispense (Acoustic) N2 Kinase + ATP Incubation N1->N2 N3 Add TR-FRET Probes N2->N3 N4 Read Plate (Ex:340/Em:665) N3->N4 N5 Z'-Factor Validation N4->N5

Fig 2. Self-validating TR-FRET high-throughput screening workflow for kinase inhibitors.

Protocol B: Cellular Target Engagement (p-Ser2 RNA Pol II Western Blot)

Causality for Assay Choice: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. We measure the phosphorylation state of RNA Polymerase II at Serine 2 (the direct downstream substrate of CDK9) to prove mechanistic causality inside the cell.

Step-by-Step Workflow:

  • Cell Culture & Dosing: Seed MV4-11 leukemia cells at 5x10⁵ cells/mL. Treat with a 9-point dose-response of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol (0.001 µM to 10 µM) for 4 hours.

  • Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to prevent artificial degradation of the p-Ser2 signal during extraction.

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel, transfer to PVDF, and probe with anti-p-Ser2 RNA Pol II and anti-total RNA Pol II antibodies.

  • Self-Validating System (Loading Control): Normalize all p-Ser2 bands against total RNA Pol II and GAPDH. A dose-dependent decrease in p-Ser2 without a decrease in total RNA Pol II validates that the compound is inhibiting the kinase activity, not merely causing general protein degradation.

References

1.1 - ACS Chemical Biology / NIH[1] 2. 2 - Ovid / Elsevier[2] 3.3 - MDPI[3]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Promise of Pyrimidine Analogs in Oncology

For decades, pyrimidine analogs have been a cornerstone of cancer chemotherapy, acting as crucial antimetabolites that disrupt nucleic acid synthesis and trigger cell death in rapidly proliferating cancer cells.[1][2] The enduring relevance of this structural motif in medicinal chemistry is a testament to its versatility and therapeutic potential.[3][4][5] However, the journey from a novel synthesized analog to a viable clinical candidate is a rigorous one, demanding a multi-faceted and robust biological validation process.[6][7] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven framework for validating the biological activity of novel pyrimidine analogs. We will move beyond rote protocols to explain the "why" behind each experimental choice, ensuring a self-validating and scientifically sound evaluation.

The Validation Gauntlet: A Hierarchical Approach to Biological Characterization

The validation of a novel pyrimidine analog is not a linear process but rather an iterative and hierarchical workflow. We begin with broad, high-throughput in vitro assays to establish baseline cytotoxicity and progress towards more complex cellular and mechanistic studies to elucidate the compound's mode of action. This systematic approach ensures that only the most promising candidates, with desirable potency and selectivity, advance to more resource-intensive preclinical and in vivo testing.[8]

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Initial Screening Initial Screening Mechanistic Assays Mechanistic Assays Initial Screening->Mechanistic Assays Potent Analogs Advanced Cellular Models Advanced Cellular Models Mechanistic Assays->Advanced Cellular Models Confirmed MoA Xenograft Models Xenograft Models Advanced Cellular Models->Xenograft Models Promising Leads Apoptosis_Pathway Novel Pyrimidine Analog Novel Pyrimidine Analog DNA Damage / Replication Stress DNA Damage / Replication Stress Novel Pyrimidine Analog->DNA Damage / Replication Stress p53 Activation p53 Activation DNA Damage / Replication Stress->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Sources

Comparative Cross-Reactivity Profiling of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol: A Multi-tiered Strategy for Target Deconvolution

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The development of small molecule inhibitors, particularly those targeting protein kinases, requires a rigorous understanding of their selectivity profile to ensure efficacy and minimize off-target toxicities. The 2-aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to mimic the hinge-binding motif of ATP.[1][2][3][4] This guide presents a comprehensive, multi-tiered strategy for the cross-reactivity profiling of a novel compound, 2-(Dimethylamino)-4-phenylpyrimidin-5-ol (herein designated as Cpd-X). We outline a systematic approach that combines in silico prediction, broad-panel biochemical screening, quantitative potency determination, and cellular target engagement assays. By comparing Cpd-X to a hypothetical alternative, Cpd-Y, we illustrate how to interpret selectivity data to guide lead optimization and predict potential polypharmacology. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust framework for characterizing the selectivity of novel kinase inhibitors.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of modern targeted therapy, regulating a vast array of cellular processes. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge for developing truly selective inhibitors.[5][6] Insufficient selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][8] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action and therapeutic potential.

This guide provides a validated workflow to deconstruct the target profile of Cpd-X, a 2-(Dimethylamino)-4-phenylpyrimidin-5-ol derivative. The strategy is designed to move from broad, cost-effective screening to high-confidence, cell-based validation, ensuring that resources are focused on the most promising candidates.

A Multi-tiered Profiling Workflow

A robust profiling strategy relies on the orthogonal application of multiple techniques to build a coherent picture of a compound's activity from the purified protein level to the complex environment of a living cell. We propose a three-tiered approach.

G cluster_0 Tier 1: Broad Discovery cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Confirmation T1_InSilico 2.1 In Silico Prediction (Structural Homology, ML Models) T1_Screen 2.2 Large-Panel Kinase Screen (>400 Kinases @ 1-10 µM) T1_InSilico->T1_Screen Guide Panel Design T2_DoseResponse 2.3 Dose-Response Assays (IC50 / Kd Determination) T1_Screen->T2_DoseResponse Identified 'Hits' (e.g., >70% Inhibition) T3_CETSA 2.4 Cellular Thermal Shift Assay (CETSA) (Target Engagement) T2_DoseResponse->T3_CETSA Confirmed Potent Targets T3_Proteomics 2.5 Chemoproteomics (Unbiased Target ID) End End: Selectivity Profile T3_CETSA->End T3_Proteomics->End Start Start Start->T1_InSilico

Caption: A multi-tiered workflow for cross-reactivity profiling.

Tier 1: Initial Hit Identification

The goal of this initial tier is to cast a wide net to identify all potential targets.

  • In Silico Prediction: Before initiating wet-lab experiments, computational methods can predict likely off-targets. Machine learning approaches like X-ReactKIN can build a cross-reactivity profile based on sequence, structure, and ligand-binding similarities across the kinome.[5][6][9] This analysis can help prioritize kinases for inclusion in custom screening panels and flag potential liabilities early.

  • Large-Panel Kinase Screen: The compound is tested at a single, high concentration (typically 1-10 µM) against a large panel of recombinant kinases (>400).[10] The primary output is the percent inhibition for each kinase. This is a highly efficient method to quickly identify the most sensitive targets.[11] Any kinase showing significant inhibition (e.g., >70%) is flagged as a "hit" for further investigation.

Tier 2: Quantitative Potency Determination

Hits identified in Tier 1 are subjected to more rigorous quantitative analysis.

  • Dose-Response Assays: 10-point dose-response curves are generated for each hit kinase to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd).[11] This step is crucial for ranking the potency of the compound against its various targets and is the foundation for calculating selectivity scores.

Tier 3: Cellular Target Engagement

Biochemical activity does not always translate to the cellular environment due to factors like membrane permeability, efflux pumps, and intracellular ATP concentrations.[11] This tier validates target engagement in a more physiologically relevant context.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method assesses target engagement in intact cells or cell lysates. The binding of a ligand stabilizes its target protein, leading to an increase in its melting temperature (Tm). By measuring the thermal shift, one can confirm that the compound reaches and binds to its intended target(s) in a cellular milieu.[12]

  • Chemoproteomics: For an unbiased view, affinity chromatography-based methods using immobilized compound baits or competitive profiling with broad-spectrum probes (e.g., Kinobeads) can identify binding partners directly from cell lysates.[10][11] This powerful technique can uncover both expected and unexpected off-targets, including non-kinase proteins.

Key Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[13]

Objective: To determine the IC50 of Cpd-X against a specific kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Kinase of Interest

  • Substrate Peptide/Protein specific to the kinase

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP at a concentration near the Km for the specific kinase

  • Cpd-X and Cpd-Y, serially diluted in DMSO

  • 384-well white assay plates

Methodology:

  • Prepare serial dilutions of Cpd-X and Cpd-Y in DMSO. A typical starting concentration is 100 µM with 1:3 dilutions for a 10-point curve.

  • Add 1 µL of diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Prepare the kinase reaction mix containing kinase buffer, substrate, and ATP.

  • Add 5 µL of the kinase enzyme to the wells.

  • Add 5 µL of the substrate/ATP mix to initiate the reaction. Final reaction volume is 11 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence to % inhibition relative to DMSO controls. Plot % inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of Cpd-X in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., HCT116)

  • Cpd-X

  • PBS with protease inhibitors

  • Liquid Nitrogen and Dry Ice

  • Thermal cycler

  • SDS-PAGE and Western Blotting reagents

  • Antibody specific to the target protein

Methodology:

  • Culture cells to ~80% confluency.

  • Treat cells with Cpd-X (e.g., at 10x IC50) or vehicle (DMSO) for 2 hours in culture media.

  • Harvest, wash, and resuspend cells in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).

  • Separate soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble target protein remaining at each temperature by Western Blotting.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein versus temperature for both vehicle- and Cpd-X-treated samples. A rightward shift in the melting curve for the Cpd-X-treated sample indicates target stabilization and engagement.

Data Interpretation & Comparative Analysis

Presenting profiling data clearly is essential for decision-making.

Quantitative Comparison of Cpd-X and Cpd-Y

The following table presents hypothetical IC50 data for Cpd-X and a comparator, Cpd-Y, against a panel of kinases identified as hits from a primary screen.

Kinase TargetCpd-X IC50 (nM)Cpd-Y IC50 (nM)Kinase FamilyBiological Pathway
MAPK14 (p38α) 15 120 CMGCMAPK Signaling
AURKB85950AuroraCell Cycle
CDK925075CMGCTranscription
FLT345035Tyrosine KinaseRTK Signaling
VEGFR260055Tyrosine KinaseAngiogenesis
ABL1>10,0002,100Tyrosine KinaseCell Proliferation
SRC1,200800Tyrosine KinaseCell Adhesion

Table 1: Hypothetical IC50 values for Cpd-X and Cpd-Y against a focused panel of kinases. The intended primary target is MAPK14.

Calculating and Visualizing Selectivity

Several metrics can quantify selectivity. The Selectivity Score (S) is a simple measure, often defined as the number of kinases inhibited below a certain threshold (e.g., 3 µM) divided by the total number of kinases tested.[11]

A more nuanced metric is the Gini coefficient , which measures the distribution of inhibitory activity.[14] A score near 1 indicates highly selective inhibition (focused on one target), while a score near 0 indicates broad, distributed activity.

Based on the data in Table 1, Cpd-X shows high potency for its intended target, MAPK14, with weaker off-target activity against AURKB and CDK9. Cpd-Y is less potent on MAPK14 but shows significant activity against CDK9, FLT3, and VEGFR2, suggesting a different polypharmacology profile.

G cluster_pathway MAPK Signaling Pathway cluster_offtarget Potential Off-Target Pathways Stimuli Stress/Cytokines MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K MAPK14 MAPK14 (p38α) On-Target MAP2K->MAPK14 Substrate Downstream Substrates (e.g., MK2, ATF2) MAPK14->Substrate Response Inflammation Apoptosis Substrate->Response AURKB AURKB Off-Target CellCycle Mitosis AURKB->CellCycle CDK9 CDK9 Off-Target Transcription Transcription CDK9->Transcription CpdX Cpd-X CpdX->MAPK14 High Potency CpdX->AURKB Lower Potency CpdX->CDK9 Lower Potency

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Power of Isomerism in Drug Design

The pyrimidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in nature as a key component of nucleic acids (cytosine, thymine, and uracil) and its remarkable versatility as a privileged structure in drug development.[1][2][3] This six-membered aromatic heterocycle, with its two nitrogen atoms, serves as the backbone for a multitude of therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation.[1][4][5]

A critical, yet often nuanced, aspect of designing potent and selective pyrimidine-based drugs lies in understanding the structure-activity relationship (SAR) of its isomers. Positional isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit dramatically different biological activities, pharmacokinetic profiles, and toxicities. The seemingly minor shift of a substituent or an internal nitrogen atom can profoundly alter a molecule's ability to interact with its biological target.[4][6]

This guide provides an in-depth comparison of pyrimidine isomers, offering researchers and drug development professionals a clear perspective on how positional isomerism dictates biological function. We will explore the causal relationships behind experimental choices, present comparative data, and provide validated protocols to empower the rational design of next-generation therapeutics.

The Chemical Landscape: How Isomerism Shapes Molecular Properties

The pyrimidine ring offers several positions for substitution (2, 4, 5, and 6). The relative placement of these substituents gives rise to positional isomers. Furthermore, the core scaffold itself can be part of a larger isomeric family of diazines (along with pyridazine and pyrazine), where the position of the second nitrogen atom changes relative to the first.

The key to understanding the SAR of these isomers lies in how their structure affects their electronic and steric properties:

  • Hydrogen Bonding Capacity: The nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors. The position of these nitrogens and any appended functional groups (like amines or hydroxyls) dictates the molecule's ability to form critical hydrogen bonds with target proteins, such as the hinge region of kinases.[7]

  • Molecular Geometry and Conformation: The substitution pattern influences the overall shape of the molecule and the rotational freedom of its side chains. This, in turn, affects how well the molecule fits into a binding pocket.

  • Basicity and pKa: The position of nitrogen atoms alters the electron distribution in the ring, affecting the basicity (pKa) of the molecule. This is crucial for solubility, membrane permeability, and potential off-target effects like hERG channel inhibition.

  • Metabolic Stability: The arrangement of atoms can expose or shield certain positions from metabolic enzymes (e.g., Cytochrome P450s), leading to significant differences in drug metabolism and half-life.

Visualizing Positional Isomerism in Pyrimidines

The following diagram illustrates the fundamental difference between three positional isomers of a generic monosubstituted pyrimidine.

G cluster_0 Positional Isomers of Aminopyrimidine cluster_1 cluster_2 cluster_3 2-Aminopyrimidine 2-Aminopyrimidine img_2_amino 4-Aminopyrimidine 4-Aminopyrimidine img_4_amino 5-Aminopyrimidine 5-Aminopyrimidine img_5_amino

Caption: Positional isomers of aminopyrimidine.

Comparative SAR Analysis: A Tale of Two Targets

To illustrate the profound impact of isomerism, we will examine case studies where positional changes on the pyrimidine scaffold lead to distinct biological outcomes.

Case Study 1: Kinase Inhibition - The Battle for the ATP Pocket

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The pyrimidine core is an excellent "privileged scaffold" for this purpose as it can mimic the adenine moiety of ATP, forming key hydrogen bonds with the "hinge" region of the kinase.[8][9][10]

Let's consider a hypothetical comparison based on well-established SAR principles for Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR inhibitors often feature a 4-anilino-substituted pyrimidine core.[11]

Isomer Comparison: EGFR Inhibition Structure Key Interaction Hypothetical IC50 (EGFR) Rationale
4-Anilino Isomer 4-Anilino-Substituted PyrimidineThe N1 nitrogen of the pyrimidine ring acts as a crucial hydrogen bond acceptor with the backbone NH of a key methionine residue in the EGFR hinge region.~10 nM This orientation perfectly positions the anilino group to occupy the hydrophobic pocket while allowing the essential hinge-binding interaction. This is the canonical binding mode for many successful EGFR inhibitors.[11]
2-Anilino Isomer 2-Anilino-Substituted PyrimidineThe geometry is altered. The N1 and N3 nitrogens are not optimally positioned to form the same high-affinity hydrogen bond with the hinge region. The anilino group may be forced into a less favorable conformation.>1000 nM The shift of the anilino group from position 4 to 2 disrupts the critical hydrogen bonding pattern required for potent inhibition. This highlights the geometric stringency of the ATP-binding site.
5-Anilino Isomer 5-Anilino-Substituted PyrimidineThe substituent at position 5 points away from the hinge region. It cannot form the necessary hydrogen bonds and may introduce steric clashes within the active site.>5000 nM Substitution at the 5-position is generally detrimental to kinase hinge-binding activity as it fails to place a hydrogen-bonding group in the correct spatial orientation.
Visualizing Differential Kinase Binding

This diagram illustrates why the 4-anilino isomer is a potent inhibitor while the 2-anilino isomer is not, based on their ability to interact with the kinase hinge region.

G cluster_0 Kinase Hinge Region (e.g., Met residue NH) cluster_1 4-Anilino Isomer (Potent) cluster_2 2-Anilino Isomer (Weak) Hinge NH Pyrimidine_4 Pyrimidine Ring Anilino_4 Anilino Group Pyrimidine_4->Anilino_4 Subst. at C4 Pyrimidine_4->N1_4 N1_4->Hinge  Strong H-Bond (High Affinity) Pyrimidine_2 Pyrimidine Ring Anilino_2 Anilino Group Pyrimidine_2->Anilino_2 Subst. at C2 Pyrimidine_2->N1_2 N1_2->Hinge  No/Weak H-Bond (Low Affinity) G A Isomer Synthesis & Purification B Structural Verification (NMR, MS) A->B C Primary Biochemical Assay (e.g., Kinase Inhibition Assay) B->C D Determine IC50 Values C->D E Secondary Cellular Assay (e.g., Anti-proliferation Assay) D->E H Data Analysis & SAR Conclusion D->H F Determine GI50/EC50 Values E->F G ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability) F->G G->H

Sources

Comparing the efficacy of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel compounds requires moving beyond surface-level viability assays to understand the thermodynamic and kinetic principles governing their efficacy. In the rapidly evolving field of ferroptosis and lipid peroxidation, 2-(Dimethylamino)-4-phenylpyrimidin-5-ol represents a structural masterclass in rational antioxidant design.

This guide provides an in-depth, objective comparison of this 5-pyrimidinol derivative against industry-standard radical-trapping antioxidants (RTAs) such as Ferrostatin-1 (Fer-1), Liproxstatin-1 (Lip-1), and α-Tocopherol (Vitamin E) across three distinct cell lines: HT-1080, PANC-1, and HepG2.

The Mechanistic Rationale: Why 5-Pyrimidinols?

The accumulation of lipid hydroperoxides (LOOH) is the primary driver of ferroptotic cell death[1]. While classic phenolic antioxidants like α-tocopherol can trap peroxyl radicals, they are often consumed by unwanted auto-oxidation (electron transfer to molecular oxygen) in cellular environments[2].

The structural brilliance of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol lies in its heteroaromatic core. The insertion of nitrogen atoms into the aromatic ring expands the thermodynamic gap between Hydrogen Atom Transfer (HAT) to lipid peroxyl radicals and Electron Transfer (ET) to oxygen[2]. To compensate for the slightly higher O-H Bond Dissociation Enthalpy (BDE) caused by the pyrimidine ring, the highly electron-donating dimethylamino group is positioned at the C2 position[3]. This creates a "thermodynamic sweet spot"—the compound is highly stable in air but reacts with lipid peroxyl radicals at diffusion-controlled rates, effectively halting the chain reaction of lipid peroxidation[4].

Pathway cluster_0 Ferroptosis Induction RSL3 RSL3 (Inducer) GPX4 GPX4 Enzyme RSL3->GPX4 Covalent Inhibition LipidPerox Lipid Hydroperoxides (LOOH) GPX4->LipidPerox Fails to reduce PUFA PUFA-Phospholipids PUFA->LipidPerox ROS / Fe2+ CellDeath Ferroptotic Cell Death LipidPerox->CellDeath Membrane Rupture Pyrimidinol 2-(Dimethylamino)-4- phenylpyrimidin-5-ol Pyrimidinol->LipidPerox Radical Trapping (HAT)

Fig 1: Mechanism of GPX4 inhibition and pyrimidinol-mediated radical trapping in ferroptosis.

Comparative Efficacy Across Cell Lines

To objectively evaluate the compound, we utilize three cell lines with varying basal lipid metabolisms and sensitivities to ferroptosis:

  • HT-1080 (Human Fibrosarcoma): The gold-standard model for ferroptosis due to its high basal levels of polyunsaturated fatty acid phospholipids (PUFA-PLs).

  • PANC-1 (Pancreatic Carcinoma): Highly reliant on lipid metabolism, presenting a moderate threshold for ferroptosis induction.

  • HepG2 (Hepatocellular Carcinoma): Possesses a robust endogenous antioxidant capacity, often requiring higher concentrations of inducers/inhibitors to observe phenotypic shifts[5].

Quantitative Data: Viability Rescue and ROS Suppression

We induced ferroptosis using RSL3, a direct covalent inhibitor of GPX4. This bypasses upstream metabolic compensation (e.g., System Xc- variations), ensuring that cell death is strictly driven by unmitigated lipid peroxidation[1].

Table 1: EC50 Values for Ferroptosis Rescue (RSL3 100 nM Induction)

CompoundHT-1080 (nM)PANC-1 (nM)HepG2 (nM)
2-(Dimethylamino)-4-phenylpyrimidin-5-ol 18 ± 2 24 ± 3 45 ± 5
Ferrostatin-1 (Fer-1)45 ± 552 ± 478 ± 6
Liproxstatin-1 (Lip-1)38 ± 341 ± 565 ± 4
α-Tocopherol (Vitamin E)>1000>1000>1000

Data Interpretation: The 5-pyrimidinol derivative outperforms Fer-1 and Lip-1 across all cell lines. The superior EC50 in HT-1080 cells highlights its exceptional kinetic rate of radical trapping in highly lipophilic, PUFA-rich membranes.

Table 2: Lipid ROS Suppression (C11-BODIPY Oxidation % relative to RSL3 alone)

Compound (Tested at 50 nM)HT-1080PANC-1HepG2
Vehicle (DMSO)100%100%100%
2-(Dimethylamino)-4-phenylpyrimidin-5-ol 12.4% 15.1% 22.3%
Ferrostatin-1 (Fer-1)48.5%55.2%61.0%

Self-Validating Experimental Protocols

A robust assay must be self-validating. The following protocols are designed with internal causality checks to prevent false positives (e.g., compound auto-fluorescence) or false negatives (e.g., basal compound toxicity).

Workflow Step1 1. Cell Seeding (HT-1080, PANC-1, HepG2) Step2 2. Pre-treatment (Compounds + Controls) Step1->Step2 Step3 3. Ferroptosis Induction (RSL3 100nM) Step2->Step3 Step4 4. Viability Assay (ATP Luminescence) Step3->Step4 Step5 5. Lipid ROS (C11-BODIPY Flow) Step3->Step5

Fig 2: Self-validating experimental workflow for assessing anti-ferroptotic efficacy.

Protocol A: ATP-Coupled Cell Viability Rescue

Causality Check: We use an ATP-based luminescence assay (e.g., CellTiter-Glo) rather than MTT, as damaged mitochondria in ferroptotic cells can artificially skew tetrazolium reduction rates.

  • Seeding: Seed HT-1080, PANC-1, and HepG2 cells at 5,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Internal Control Pre-treatment: Treat cells with the pyrimidinol compound alone (0.1 µM to 10 µM) to establish a basal toxicity baseline. A valid RTA must show >95% viability in the absence of an inducer.

  • Co-treatment: Pre-treat experimental wells with varying concentrations of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol, Fer-1, or Lip-1 for 1 hour.

  • Induction: Add 100 nM RSL3 to all wells (except vehicle controls). Incubate for 24 hours.

  • Quantification: Add ATP-luminescence reagent, incubate for 10 minutes on an orbital shaker, and read luminescence. Calculate EC50 using non-linear regression.

Protocol B: Ratiometric Lipid ROS Quantification

Causality Check: C11-BODIPY 581/591 is a ratiometric dye. By measuring the shift from red (~590 nm) to green (~510 nm) fluorescence upon oxidation, we mathematically cancel out variations in dye loading or cell size, ensuring the readout is strictly proportional to lipid peroxidation.

  • Preparation: Seed cells in 6-well plates (2x10^5 cells/well).

  • Treatment: Pre-treat with 50 nM of the chosen RTAs for 1 hour, followed by 100 nM RSL3 for 4 hours (capture ROS before membrane rupture occurs).

  • Staining: Add 2 µM C11-BODIPY 581/591 to the culture medium for the final 30 minutes of the RSL3 incubation.

  • Harvest & Flow Cytometry: Wash cells twice with PBS, trypsinize, and resuspend in FACS buffer. Analyze via flow cytometry, calculating the ratio of FITC (oxidized) to PE (reduced) mean fluorescence intensities.

Conclusion

For drug development professionals targeting ferroptosis-driven pathologies (e.g., neurodegeneration, ischemia-reperfusion injury), 2-(Dimethylamino)-4-phenylpyrimidin-5-ol offers a significant kinetic upgrade over first-generation inhibitors. Its rationally designed heteroaromatic structure ensures it remains inert to ambient oxygen while acting as an aggressive hydrogen donor to lipid peroxyl radicals, resulting in superior EC50 values across multiple cellular models.

References

  • Valgimigli, L. (2023). Lipid Peroxidation and Antioxidant Protection. Biomolecules / MDPI. Available at:[Link][2]

  • Zilka, O., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science. Available at:[Link][1]

  • Valgimigli, L., et al. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. Beilstein Journal of Organic Chemistry. Available at:[Link][4]

  • Hanthorn, J. J., et al. (2012). Synthesis and determination of the rate constant of inhibition of 2-dimethylamino-4,6-dimethyl-5-pyrimidinol using 19F NMR peroxyl radical clock. American Chemical Society. Available at:[Link][3]

Sources

A Guide to the Spectroscopic Characterization of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives represent a cornerstone scaffold, renowned for their diverse biological activities. The compound 2-(Dimethylamino)-4-phenylpyrimidin-5-ol is a functionalized pyrimidine with potential as a synthetic intermediate for more complex molecules. Its precise synthesis and characterization are paramount for any downstream application. A successful synthesis is not only marked by the formation of the desired product but also by the verifiable absence of its starting materials.

This in-depth guide provides a comparative analysis of the spectroscopic signatures of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol and its fundamental precursors: N,N-Dimethylguanidine and Ethyl benzoylacetate . By understanding the distinct spectral features of each molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently track the reaction progress, confirm the final structure, and ensure the purity of the target compound. We will delve into the causality behind the observed spectral shifts and patterns, grounding our analysis in the principles of chemical structure and electronic effects.

The Synthetic Pathway: From Precursors to Product

The formation of the 2-(Dimethylamino)-4-phenylpyrimidin-5-ol core is achieved through a classical condensation reaction. N,N-Dimethylguanidine provides the N-C-N backbone (specifically, the C2 atom and its dimethylamino substituent), while Ethyl benzoylacetate, a β-ketoester, provides the phenyl-substituted carbon chain that forms the rest of the heterocyclic ring.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Product Precursor1 N,N-Dimethylguanidine Reaction Cyclocondensation Precursor1->Reaction Precursor2 Ethyl Benzoylacetate Precursor2->Reaction Product 2-(Dimethylamino)-4- phenylpyrimidin-5-ol Reaction->Product + H₂O, EtOH

Caption: Synthetic route to the target pyrimidine.

Methodologies: Acquiring the Spectroscopic Fingerprints

To ensure the reproducibility and accuracy of the data presented, the following standard analytical protocols are described. These methods form the basis for a self-validating system of characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A foundational technique for structure elucidation, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[2]

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as residual solvent peaks must be accounted for.[3]

  • Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse angle.

    • Set a spectral width of approximately 15 ppm.

    • Use a relaxation delay of 2-5 seconds between scans.

    • Average 16-32 scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • Use a longer relaxation delay (5-10 seconds) due to the longer relaxation times of carbon nuclei.

    • Average a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

    • Process data similarly to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Liquids: A thin film of the liquid can be placed between two salt (NaCl or KBr) plates.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or pure KBr/ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added and averaged.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

  • Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules. Samples are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Acquisition:

    • Introduce the sample into the ion source (e.g., via direct insertion probe for solids or GC inlet for volatile liquids).

    • The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The resulting mass spectrum plots relative abundance against m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺•).

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Validation A Synthesized Compound B NMR (¹H, ¹³C) A->B C FT-IR A->C D Mass Spec. A->D E Structure Confirmed B->E C->E D->E

Caption: General workflow for compound characterization.

Results and Discussion: A Spectroscopic Comparison

The transformation from precursors to the final pyrimidine product is accompanied by dramatic and predictable changes in their respective spectra.

Precursor 1: N,N-Dimethylguanidine

This small, nitrogen-rich molecule provides the C2-N(CH₃)₂ unit. Its simple, symmetric structure is reflected in its spectra.

  • FT-IR: The spectrum is dominated by N-H stretching vibrations from the -NH₂ and =NH groups, appearing as broad bands in the 3100-3400 cm⁻¹ region. A strong absorption around 1640-1660 cm⁻¹ is characteristic of the C=N (imine) stretch.[4]

  • NMR: Due to symmetry, the ¹H NMR spectrum is very simple, showing a single sharp singlet around 2.7-2.9 ppm, which integrates to 6 protons, corresponding to the two chemically equivalent methyl groups.[4] The ¹³C NMR spectrum shows two peaks: one for the methyl carbons (~38 ppm) and one for the quaternary guanidinium carbon (~160 ppm).[5]

  • Mass Spectrometry: The molecular ion (M⁺•) for C₃H₉N₃ is expected at m/z 87.[6][7] Common fragments include the loss of a methyl group (m/z 72) and a prominent peak at m/z 44, corresponding to the [CH₃NCH₂]⁺ fragment.[6]

Precursor 2: Ethyl Benzoylacetate

This β-ketoester is more complex, existing as a mixture of keto and enol tautomers, which influences its spectra.

  • FT-IR: The keto form displays two distinct carbonyl (C=O) stretching bands: one for the ketone (~1685 cm⁻¹) and one for the ester (~1740 cm⁻¹).[8] The enol form will show a broad O-H stretch (2500-3200 cm⁻¹) and a lower-frequency, conjugated C=O stretch. A strong C-O stretch from the ester is also visible around 1150-1250 cm⁻¹.[9]

  • NMR: The ¹H NMR spectrum clearly shows signals for the ethyl group: a triplet around 1.2-1.4 ppm (-CH₃) and a quartet around 4.1-4.3 ppm (-OCH₂).[10] The aromatic protons of the phenyl group appear as a multiplet between 7.2 and 8.0 ppm.[10] The methylene protons (-COCH₂CO-) of the keto form appear as a singlet around 3.9 ppm. The presence of the enol form is indicated by a vinyl proton (=CH-) signal around 5.5-6.0 ppm and a very broad enolic hydroxyl proton (>12 ppm).

  • Mass Spectrometry: The molecular ion (M⁺•) for C₁₁H₁₂O₃ appears at m/z 192.[11] Key fragmentation pathways include the loss of an ethoxy radical (•OC₂H₅, -45 Da) to give a peak at m/z 147, and the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak.[11]

Target Product: 2-(Dimethylamino)-4-phenylpyrimidin-5-ol

The cyclization reaction results in a completely new aromatic system with a unique spectroscopic profile.

  • FT-IR: The most significant change is the disappearance of the sharp C=O stretching bands from ethyl benzoylacetate. A new, broad O-H stretching band will appear around 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group. The spectrum will also feature C=N and C=C stretching vibrations from the pyrimidine ring in the 1500-1650 cm⁻¹ region, and C-H stretching from the aromatic phenyl and pyrimidine rings (~3000-3100 cm⁻¹).

  • NMR:

    • ¹H NMR: The spectrum will retain signals from both precursors but in a new context. The sharp singlet for the N(CH₃)₂ group will be present, likely shifted to ~3.2 ppm. The multiplet for the phenyl group protons will be observed around 7.4-8.2 ppm. A new, sharp singlet will appear downfield (~8.5 ppm), corresponding to the lone proton on the pyrimidine ring (C6-H). The hydroxyl proton will appear as a broad singlet, the position of which is highly dependent on solvent and concentration. The characteristic ethyl signals (triplet and quartet) will be absent.

    • ¹³C NMR: The spectrum will be more complex. It will show a signal for the N(CH₃)₂ carbons (~37 ppm). Several signals will appear in the aromatic region (110-165 ppm), corresponding to the carbons of the phenyl group and the pyrimidine ring. The absence of the ester and ketone carbonyl carbons (which appear >170 ppm) is a key indicator of successful reaction.

  • Mass Spectrometry: The molecular ion (M⁺•) for C₁₂H₁₃N₃O is expected at m/z 215. The fragmentation pattern will be dictated by the stable aromatic pyrimidine core. Common losses would include a methyl radical (•CH₃, -15 Da) from the dimethylamino group, leading to a fragment at m/z 200.

Comparative Data Summary

Spectroscopic Feature N,N-Dimethylguanidine Ethyl Benzoylacetate 2-(Dimethylamino)-4-phenylpyrimidin-5-ol (Predicted)
Key IR Bands (cm⁻¹) 3100-3400 (N-H), 1650 (C=N)1740 (C=O, ester), 1685 (C=O, ketone)3200-3500 (O-H, broad), 1500-1650 (C=N, C=C)
¹H NMR Signals (ppm) ~2.8 (s, 6H, N(CH₃)₂)~1.3 (t, 3H), ~4.2 (q, 2H), ~3.9 (s, 2H), 7.2-8.0 (m, 5H)~3.2 (s, 6H, N(CH₃)₂), 7.4-8.2 (m, 5H), ~8.5 (s, 1H, C6-H), broad OH
¹³C NMR Signals (ppm) ~38 (CH₃), ~160 (C=N)~14, ~61 (ethyl), ~45 (CH₂), 128-135 (Ph), ~167 (ester C=O), ~201 (keto C=O)~37 (N(CH₃)₂), 110-165 (Aromatic & Pyrimidine Carbons)
MS (m/z of M⁺•) 87192215

Conclusion

The spectroscopic journey from N,N-Dimethylguanidine and Ethyl benzoylacetate to 2-(Dimethylamino)-4-phenylpyrimidin-5-ol is characterized by clear and definitive transformations. The disappearance of the ester and ketone carbonyl signals in IR and ¹³C NMR, coupled with the appearance of a phenolic O-H stretch, provides strong evidence of the cyclization. In ¹H NMR, the loss of the ethyl and methylene signals and the emergence of a new aromatic proton (C6-H) confirm the formation of the pyrimidine ring. Finally, mass spectrometry validates the molecular weight of the new entity. By leveraging this multi-faceted spectroscopic data, researchers can unambiguously confirm the structure of their target compound, ensuring the integrity and success of their synthetic endeavors.

References

  • PubChem. (n.d.). N,N-Dimethylguanidine. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethyl benzoylacetate. National Center for Biotechnology Information.
  • NIST. (n.d.). Ethyl benzoylacetate - IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NIST. (n.d.). Ethyl benzoylacetate - Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylguanidine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Phenylpyrimidine. National Center for Biotechnology Information.
  • Metin, A. K. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST. (n.d.). Guanidine, N,N-dimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Center for Biotechnology Information. (n.d.). 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. PubMed Central. Retrieved from [Link]

  • Brown, D. J., & England, B. T. (1970). Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. Journal of the Chemical Society C: Organic, 425-430.
  • SpectraBase. (n.d.). 2(1H)-pyrimidinone, 5-acetyl-4-[4-(dimethylamino)phenyl]-3,4-dihydro-6-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. Retrieved from [Link]

  • MDPI. (2006). Synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. National Center for Biotechnology Information.
  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]

Sources

Benchmarking Novel Pyrimidine Kinase Inhibitors Against Clinical Standards: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology moves toward overcoming gatekeeper mutations and acquired resistance, the pyrimidine scaffold has re-emerged as a highly privileged pharmacophore. Because the pyrimidine ring structurally mimics the adenine moiety of ATP, these derivatives can competitively anchor into the highly conserved ATP-binding pocket (hinge region) of hyperactive kinases.

However, synthesizing a novel derivative is only the first step. To determine true translational viability, researchers must rigorously benchmark these novel compounds against established clinical standards (e.g., Erlotinib, Sunitinib, and Staurosporine). This guide provides an in-depth, objective comparison of recent pyrrolo- and pyrido[2,3-d]pyrimidine derivatives, detailing the causality behind the structural choices and establishing self-validating protocols for high-fidelity benchmarking.

Mechanistic Rationale: The Causality of Kinase Targeting

The primary objective of benchmarking a novel pyrimidine inhibitor is to prove that its structural modifications—such as halogenation or the addition of bulky hydrophobic moieties—enhance binding affinity and selectivity compared to first-generation drugs.

Recent studies have highlighted specific novel derivatives, such as the pyrrolo[2,3-d]pyrimidine derivative Compound 5k [1] and the pyrido[2,3-d]pyrimidine derivative Compound 4 [2]. These compounds are designed to form critical hydrogen bonds with the hinge region of kinases like EGFR, HER2, and PIM-1, effectively outcompeting endogenous ATP. By blocking autophosphorylation, these inhibitors halt downstream PI3K/AKT signaling, stripping the cancer cell of its anti-apoptotic defenses and forcing cell cycle arrest.

Pathway GF Growth Factors RTK RTKs (EGFR / HER2) GF->RTK Ligand Binding PI3K PI3K / AKT Cascade RTK->PI3K Phosphorylation PIM1 PIM-1 Kinase PI3K->PIM1 Activation Surv Cell Survival PI3K->Surv PIM1->Surv Anti-apoptotic Nov Novel Pyrimidines (Cmpd 4, 5k) Nov->RTK ATP Block Nov->PIM1 Std Standard Drugs (Erlotinib, Staurosporine) Std->RTK Std->PIM1

Mechanistic inhibition of kinase signaling pathways by novel pyrimidine derivatives vs. standards.

Quantitative Benchmarking Data

To objectively evaluate performance, we look at the half-maximal inhibitory concentration (


) of these novel agents against isolated kinases. A successful novel inhibitor should demonstrate an 

that is either comparable to or lower than the clinical standard.

The table below synthesizes recent benchmarking data comparing novel pyrimidine derivatives against FDA-approved multi-kinase inhibitors and potent reference standards[1][2].

Target KinaseNovel Inhibitor

(nM)
Standard Drug

(nM)
Relative Potency (vs Standard)
EGFR Compound 5k79.0Erlotinib55.01.4x less potent
EGFR Compound 5k79.0Sunitinib93.01.17x more potent
HER2 Compound 5k40.0Staurosporine38.0Equivalent (1.05x diff)
PIM-1 Compound 411.4Staurosporine16.71.46x more potent
PIM-1 Compound 1017.2Staurosporine16.7Equivalent (1.03x diff)

Analytical Insight: While Compound 5k does not surpass the highly specific EGFR inhibitor Erlotinib, it successfully outperforms the multi-targeted standard Sunitinib[1]. Furthermore, Compound 4 demonstrates exceptional sub-20 nM potency against PIM-1, outperforming the highly potent, broad-spectrum kinase inhibitor Staurosporine[2]. This validates the structural optimization of the pyrido[2,3-d]pyrimidine core for PIM-1 selectivity.

Experimental Design: Self-Validating Protocols

Generating reliable


 data requires assays that are immune to false positives. Heterocyclic compounds like pyrimidines often exhibit intrinsic auto-fluorescence, which can severely skew standard fluorometric assays. To counteract this, we utilize a Self-Validating Homogeneous Time-Resolved Fluorescence (HTRF) Assay .
Protocol 1: Self-Validating HTRF Kinase Assay

Causality & Logic: HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a time delay before reading the emission, short-lived auto-fluorescence from the novel pyrimidine compounds decays, leaving only the long-lived signal from the Europium cryptate fluorophore. The system is "self-validating" because it relies on a ratiometric readout (665 nm / 620 nm), which internally corrects for well-to-well liquid handling variations and optical quenching.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the target kinase (e.g., PIM-1 or EGFR) in a standardized kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, pH 7.4).

  • Compound Incubation: Dispense the novel pyrimidine inhibitors and standard drugs (Erlotinib/Staurosporine) in a 10-point dose-response series (e.g., 1 nM to 10 µM). Incubate with the enzyme for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the

    
     concentration specific to the kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.
    
  • Detection Phase: Add the HTRF detection reagents: Europium cryptate-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor) suspended in an EDTA-containing buffer to halt the kinase reaction.

  • Ratiometric Readout & Validation: Read the plate at 620 nm and 665 nm.

    • Self-Validation Check: Calculate the Z'-factor using the positive control (no enzyme) and negative control (enzyme + vehicle). The assay is only validated and accepted if Z' > 0.5 , proving the signal window is statistically robust against background noise.

HTRF P1 1. Reagent Prep (Kinase + ATP) P2 2. Compound Incubation (Novel vs Standard) P1->P2 P3 3. HTRF Detection (Eu-Cryptate + XL665) P2->P3 P4 4. TR-FRET Readout (665/620 nm Ratio) P3->P4 P5 5. Self-Validation (Z'-factor > 0.5) P4->P5

Self-validating HTRF kinase assay workflow ensuring high-fidelity IC50 benchmarking data.

Protocol 2: Phenotypic Benchmarking via Resazurin Cell Viability

Causality & Logic: Biochemical kinase inhibition must translate to phenotypic cellular toxicity. The Resazurin assay measures the metabolic reduction of resazurin to highly fluorescent resorufin by viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., MCF-7 for PIM-1 evaluation) at

    
     cells/well in 96-well plates. Allow 24 hours for attachment.
    
  • Treatment: Treat cells with serial dilutions of the novel pyrimidine (e.g., Compound 4) alongside the standard (Staurosporine).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Metabolic Readout: Add Resazurin reagent (0.15 mg/mL) and incubate for 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Self-Validation Check: The assay is internally validated by the standard drug's curve. If the

    
     of the standard drug (e.g., Staurosporine) deviates by more than 3-fold from historical baseline data, the specific cell passage is deemed genetically drifted or compromised, and the plate is rejected. (Note: Compound 4 demonstrated an 
    
    
    
    of 0.57 µM against MCF-7 cells under these validated conditions[2]).

Conclusion

Benchmarking novel pyrimidine derivatives requires a strict adherence to causality-driven assay design. By utilizing internally validated HTRF and phenotypic assays, recent data confirms that rationally designed pyrrolo- and pyrido[2,3-d]pyrimidines can match or exceed the biochemical potency of standard clinical TKIs like Sunitinib and Staurosporine. Moving forward, these self-validating frameworks will be critical in advancing these novel hits through the preclinical pipeline.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI (Molecules, 2023) URL:[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Advances (2024) URL:[Link]

Sources

Validating Cellular Target Engagement of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2] This principle of target engagement is fundamental to establishing a clear mechanism of action and building confidence in the therapeutic potential of a novel compound. This guide provides a comprehensive, technically detailed comparison of methodologies for validating the cellular target engagement of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol, a novel small molecule with therapeutic potential.

For the purpose of this illustrative guide, we will postulate that 2-(Dimethylamino)-4-phenylpyrimidin-5-ol, hereafter referred to as "Compound X," is designed to inhibit a hypothetical serine/threonine kinase, "Target Kinase X" (TKX). TKX is a critical downstream effector in the KRAS signaling pathway, a cascade frequently dysregulated in various cancers.[3][4]

This guide will compare Compound X against two benchmarks:

  • Positive Control: A well-characterized MEK inhibitor (e.g., Trametinib), which also acts within the KRAS pathway.

  • Negative Control: A structurally analogous but biologically inactive molecule, "Inactive Compound Y."

We will employ a multi-pronged approach to provide a robust validation of target engagement, encompassing direct biophysical interaction, functional enzymatic inhibition, and downstream pathway modulation.

The Criticality of a Multi-Assay Approach for Target Validation

Relying on a single experimental readout for target engagement can be misleading. A comprehensive validation strategy triangulates data from orthogonal assays to build a robust and compelling case for a molecule's mechanism of action.[5] This guide will detail three key experimental pillars for validating the target engagement of Compound X.

Pillar 1: Direct Target Binding Assessment via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct physical interaction between a compound and its target protein in a cellular environment.[6][7] The principle underpinning CETSA is that ligand binding stabilizes the target protein, resulting in an increased melting temperature.[1][7]

Experimental Workflow for CETSA

The experimental workflow for CETSA involves treating intact cells with the compound of interest, followed by a heat challenge. The remaining soluble protein fraction is then quantified, typically by Western blotting, to determine the extent of thermal stabilization.[6][8]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heat_challenge Heat Challenge cluster_lysis_fractionation Lysis & Fractionation cluster_analysis Analysis cell_culture Seed and culture KRAS-mutant cells (e.g., A549) treatment Treat cells with: - Compound X - Positive Control (MEK Inhibitor) - Negative Control (Inactive Compound Y) - DMSO Vehicle cell_culture->treatment heat Aliquot cell suspensions and heat at a range of temperatures treatment->heat lysis Lyse cells (e.g., freeze-thaw) heat->lysis centrifugation Centrifuge to separate soluble and aggregated protein fractions lysis->centrifugation western_blot Quantify soluble TKX by Western Blot centrifugation->western_blot data_analysis Plot melt curves and determine shift in melting temperature (Tm) western_blot->data_analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Comparative CETSA Data

The following table summarizes the expected outcomes from a CETSA experiment designed to validate the engagement of Compound X with its hypothetical target, TKX.

Treatment GroupConcentration (µM)Melting Temperature (Tm) of TKX (°C)Tm Shift (ΔTm) vs. DMSO (°C)
DMSO Vehicle -52.5-
Compound X 158.2+5.7
1061.8+9.3
Positive Control (MEK Inhibitor) 153.1+0.6
1053.5+1.0
Negative Control (Inactive Cmpd Y) 152.6+0.1
1052.4-0.1

Interpretation of CETSA Results: A significant, dose-dependent increase in the melting temperature of TKX is observed in cells treated with Compound X, strongly indicating direct binding. The positive control, a MEK inhibitor, does not significantly alter the thermal stability of TKX, demonstrating target specificity. As expected, the negative control has no effect.

Pillar 2: Functional Target Inhibition via In-Cell Kinase Assay

While CETSA confirms binding, it does not provide information on the functional consequence of that interaction. An in-cell kinase assay is crucial to demonstrate that Compound X binding to TKX leads to the inhibition of its enzymatic activity.[9] For this, we can utilize technologies like the NanoBRET™ Target Engagement Intracellular Kinase Assay, which measures compound binding at a target kinase in intact cells.[10][11]

Experimental Design for In-Cell Kinase Assay

In this assay, cells are engineered to express a NanoLuc® luciferase-TKX fusion protein. A fluorescent tracer that binds to the ATP-binding pocket of TKX is introduced. When the tracer is bound, it is in close proximity to NanoLuc®, resulting in a BRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[12][13]

In_Cell_Kinase_Assay cluster_transfection Cell Transfection cluster_treatment Compound & Tracer Addition cluster_measurement BRET Measurement cluster_analysis Data Analysis transfection Transfect cells with a plasmid encoding NanoLuc®-TKX fusion protein treatment Add serial dilutions of: - Compound X - Positive Control - Negative Control - DMSO Vehicle transfection->treatment tracer Add a fluorescent tracer that binds to the TKX active site treatment->tracer measurement Measure BRET signal on a plate reader tracer->measurement analysis Plot dose-response curves and calculate IC50 values measurement->analysis

Caption: Workflow for an in-cell kinase target engagement assay.

Comparative In-Cell Kinase Inhibition Data

The table below presents the expected half-maximal inhibitory concentrations (IC50) for each compound against TKX.

CompoundTarget KinaseIn-Cell IC50 (nM)
Compound X TKX85
Positive Control (MEK Inhibitor) MEK1/215
Negative Control (Inactive Cmpd Y) TKX> 10,000

Interpretation of In-Cell Kinase Assay Results: Compound X demonstrates potent, dose-dependent inhibition of TKX activity within intact cells, with an IC50 in the nanomolar range. The positive control effectively inhibits its known target, MEK1/2, while the negative control shows no activity against TKX. This functional data corroborates the direct binding observed in the CETSA experiment.

Pillar 3: Downstream Signaling Pathway Modulation via Western Blotting

The final and critical piece of evidence for target engagement is to demonstrate that the inhibition of the target kinase translates to a measurable effect on the downstream signaling pathway.[1] Given that TKX is postulated to be part of the KRAS pathway, we will assess the phosphorylation status of a key downstream effector, ERK, via Western blotting.[3][14]

KRAS Signaling Pathway and Points of Inhibition

KRAS_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_output Cellular Response cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF TKX Target Kinase X (TKX) KRAS->TKX MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation TKX->Proliferation CompoundX_Inhibits Compound X CompoundX_Inhibits->TKX MEK_Inhibitor_Inhibits MEK Inhibitor MEK_Inhibitor_Inhibits->MEK

Caption: Simplified KRAS signaling pathway highlighting the points of inhibition for Compound X and the MEK inhibitor positive control.

Comparative Western Blot Analysis of p-ERK

The following table summarizes the expected relative levels of phosphorylated ERK (p-ERK) following treatment with the respective compounds.

Treatment GroupConcentration (µM)Relative p-ERK Levels (Normalized to Total ERK and β-actin)
DMSO Vehicle -1.00
Compound X 10.95
100.88
Positive Control (MEK Inhibitor) 10.25
100.05
Negative Control (Inactive Cmpd Y) 11.02
100.98

Interpretation of Western Blot Results: The MEK inhibitor, as the positive control, potently reduces the phosphorylation of ERK in a dose-dependent manner. Compound X shows a modest effect on p-ERK levels, which is consistent with TKX being a parallel effector to the canonical RAF-MEK-ERK axis. The negative control has no impact on p-ERK levels. This result helps to delineate the specific signaling branch modulated by Compound X.

Synthesis and Conclusion

The collective evidence from these three orthogonal assays provides a robust and compelling case for the cellular target engagement of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol (Compound X) with its hypothetical target, Target Kinase X (TKX). The CETSA data confirms direct physical binding in intact cells. The in-cell kinase assay demonstrates functional inhibition of the target's enzymatic activity. Finally, the Western blot analysis of downstream signaling provides context for the functional consequences of this target engagement within the broader signaling network. This multi-faceted approach exemplifies a rigorous and scientifically sound strategy for validating the mechanism of action of novel small molecule inhibitors in drug discovery.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture: Culture A549 cells (or another appropriate KRAS-mutant cell line) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Seed cells to achieve 80-90% confluency on the day of the experiment. Treat cells with Compound X, positive control, negative control, or DMSO vehicle at the desired concentrations for 2 hours.

  • Cell Harvesting and Heat Challenge: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[6]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[6]

  • Western Blot Analysis: Quantify the protein concentration of the soluble fractions. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for TKX.[8]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble TKX as a function of temperature to generate melt curves. Determine the Tm for each treatment condition.

In-Cell Kinase Assay (NanoBRET™) Protocol
  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the NanoLuc®-TKX fusion protein using a suitable transfection reagent. Culture for 24-48 hours to allow for protein expression.[15]

  • Cell Plating: Harvest the transfected cells and plate them in a 96-well or 384-well white assay plate.[11]

  • Compound Addition: Prepare serial dilutions of Compound X, positive control, negative control, and DMSO. Add the compounds to the appropriate wells.

  • Tracer Addition: Add the fluorescent NanoBRET® tracer specific for the kinase target to all wells at its predetermined optimal concentration.[10]

  • Substrate Addition and Signal Measurement: Add the NanoGlo® substrate and measure the donor (450 nm) and acceptor (610 nm) emission wavelengths using a plate reader equipped for BRET measurements.[15]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Western Blotting Protocol for p-ERK Analysis
  • Sample Preparation: Culture and treat cells with compounds as described for the CETSA protocol. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[18][19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to total ERK and the loading control.

References

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Wagner, D. R., et al. Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. ACS Chemical Biology, 2017. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Medicines Discovery Catapult. Strategies for target and pathway engagement in cellular assays. [Link]

  • ACS Chemical Biology. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Drug Discovery Today. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • protocols.io. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Annual Review of Pharmacology and Toxicology. Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • The Scientist. Western Blot Protocol, Troubleshooting, and Applications. [Link]

  • Bio-protocol. In Gel Kinase Assay. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • NIH. Targeting pathways downstream of KRAS in lung adenocarcinoma. [Link]

  • AMJ. Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

  • Oncotarget. Functional signaling pathway analysis of lung adenocarcinomas identifies novel therapeutic targets for KRAS mutant tumors. [Link]

  • ScienceDirect. Targeting the RAS upstream and downstream signaling pathway for cancer treatment. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile and Initial Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the toxicological data of analogous pyrimidine and dimethylamino-substituted compounds, 2-(Dimethylamino)-4-phenylpyrimidin-5-ol should be treated as a hazardous substance.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Aquatic Toxicity: Assumed to be toxic to aquatic life, a common trait for many synthetic organic compounds.[4][5]

Given these potential hazards, all handling and disposal operations must be conducted by trained personnel in a designated and controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling 2-(Dimethylamino)-4-phenylpyrimidin-5-ol, a combination of engineering controls and appropriate PPE is required.

Control/PPE Specification Rationale
Engineering Control Chemical Fume HoodTo minimize inhalation exposure to dusts or aerosols.[1][6]
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][3]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Protection NIOSH-approved respiratorRequired if there is a risk of dust or aerosol formation and work cannot be conducted in a fume hood.[6]
Step-by-Step Disposal Protocol

The proper disposal of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Properly characterizing the waste is the foundational step in compliant disposal.

  • Hazardous Waste Determination: Based on its anticipated toxicological profile, 2-(Dimethylamino)-4-phenylpyrimidin-5-ol waste must be classified as hazardous chemical waste.[1][7]

  • Waste Segregation:

    • Solid Waste: Contaminated items such as weighing paper, gloves, and pipette tips should be collected separately from liquid waste.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a dedicated liquid waste container.

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container.[6]

    • Incompatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents, to prevent potentially hazardous reactions.[1]

The integrity of the waste containment is crucial to prevent leaks and exposure.

  • Container Choice: Use only approved, leak-proof, and chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles.[1] The container must have a secure screw-top cap.[1]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[8]

    • The label must include the full chemical name: "2-(Dimethylamino)-4-phenylpyrimidin-5-ol" (no formulas or abbreviations), the accumulation start date, and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[8]

Waste should be accumulated safely at or near the point of generation.

  • Location: The designated SAA must be under the control of the laboratory personnel generating the waste.[6][8]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[1]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely hazardous waste, the limit is one quart.[9][10]

The final disposal must be handled by qualified professionals.

  • Contact Environmental Health & Safety (EH&S): Once the waste container is nearly full (approximately 90% capacity) or the institutional time limit for accumulation is reached, contact your institution's EH&S department to schedule a waste pickup.[6][8]

  • Documentation: Complete all necessary waste disposal forms accurately and thoroughly.

  • Professional Disposal: The waste will be collected by authorized personnel and transported to a licensed professional waste disposal facility.[3] The preferred method of disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Prohibited Disposal: Never dispose of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol down the drain or in the regular trash.[1][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol waste.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal sds Consult SDS for Analogous Compounds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Handle in Chemical Fume Hood characterize Characterize as Hazardous Waste fume_hood->characterize segregate Segregate Solid, Liquid, & Sharps Waste characterize->segregate container Use Compatible, Leak-Proof Containers segregate->container label_waste Label with 'Hazardous Waste' & Chemical Name container->label_waste close_container Keep Container Securely Closed label_waste->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa secondary Use Secondary Containment saa->secondary ehs Contact EH&S for Waste Pickup secondary->ehs document Document Waste for Disposal ehs->document transfer Transfer to Authorized Personnel document->transfer

Caption: Disposal workflow for 2-(Dimethylamino)-4-phenylpyrimidin-5-ol.

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and institutional safety office.

  • Assess the Spill: Determine the extent of the spill. If it is large or you are not trained to handle it, wait for the emergency response team.

  • Control the Spill (if safe to do so):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using a chemical spill kit with appropriate absorbent materials.

    • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3]

    • For a liquid spill, cover with an inert absorbent material, then collect and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Complete a spill report form as per your institution's policy.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol, researchers can ensure they are operating in a manner that is safe, compliant, and scientifically sound. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance tailored to your facility.[12][13]

References

  • Safety Data Sheet. (n.d.). Google Cloud.
  • Proper Disposal of 2-(4-(Dimethylamino)phenyl)acetohydrazide: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, January 4). Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). OSHA.
  • Safety Data Sheet: Pyrimidine 98%. (n.d.). Chemos GmbH&Co.KG.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia | Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082. (n.d.). PubChem.
  • Chemical waste | Hazardous Waste Management. (n.d.). McGill University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). UPenn EHRS - University of Pennsylvania.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • Pyrimidine - Safety Data Sheet. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24). Sigma-Aldrich.

Sources

Personal protective equipment for handling 2-(Dimethylamino)-4-phenylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure (SOP) Support | Version: 1.0 Target Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers

Part 1: Executive Safety Assessment (The "Why")

As a Senior Application Scientist, I often see researchers treat pyrimidine intermediates as generic "white powders." This is a critical error. 2-(Dimethylamino)-4-phenylpyrimidin-5-ol is not just a building block; it possesses a pharmacophore common in kinase inhibitors (e.g., similar motifs found in CDK or JAK inhibitors).

Until specific toxicological data (LD50, NOAEL) confirms otherwise, you must handle this compound under Performance-Based Control Banding (PBCB) . We treat it as a Potent Compound (Band 3) due to the biological activity associated with the 2-aminopyrimidine scaffold and the phenol moiety, which can facilitate transdermal absorption.

Physicochemical Hazard Profile
  • Amphoteric Nature: The molecule contains a basic dimethylamino group and an acidic phenolic hydroxyl. This increases solubility in polar organic solvents (DMSO, DMF), significantly enhancing skin permeability compared to neutral lipophilic solids.

  • Dust Potential: As a crystalline solid, it generates fine particulate matter during weighing.

  • Reactivity: The electron-rich ring system is susceptible to oxidation; handling under inert atmosphere (Nitrogen/Argon) is recommended for compound integrity, though not strictly required for safety.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the task (e.g., static weighing vs. active vortexing).

Table 1: Task-Based PPE Specification
Hazard ZoneTask DescriptionRespiratory ProtectionDermal ProtectionEye/Face Protection
Zone A (Solid) Weighing, Transferring, AliquotingEngineering Control Primary: Weighing Enclosure or Fume Hood.PPE: N95 (minimum) or P100 respirator if outside hood.Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Change outer gloves every 30 mins.Safety Glasses with Side Shields
Zone B (Liquid) Dissolution (DMSO/MeOH), HPLC Prep, SynthesisFume Hood Mandatory. Vapors from solvents carry the API.Chemical Resistant: If using DCM/DMF: Laminate film (Silver Shield®) under Nitrile.If using Methanol: Double Nitrile is sufficient.Chemical Splash Goggles (Vented).Face shield required if volume > 500mL.
Zone C (Spill) Emergency Cleanup (Solid or Liquid)Full Face Respirator (P100 + Organic Vapor Cartridge).Tyvek® Sleeves + Double Gloves. Consider Tychem® apron for liquid spills.Integrated into Full Face Respirator.

Critical Insight: The dimethylamino group acts as a permeation enhancer. Standard latex gloves offer zero protection against this compound in solution. You must use Nitrile (minimum) or Laminate gloves.

Part 3: Operational Protocols & Workflows

The "Static-Free" Weighing Protocol

Electrostatic discharge is a common issue with phenyl-substituted pyrimidines, causing "fly-away" powder that contaminates the balance and user.

  • Preparation: Place an ionizing fan or anti-static gun inside the weighing enclosure.

  • Taring: Use a glass or antistatic weighing boat. Avoid plastic weigh boats which generate high static charge.

  • Transfer: Do not use a spatula. Use the "tap and pour" method to minimize mechanical generation of dust.

  • Decontamination: Immediately wipe the balance area with a 10% Bleach solution (oxidizes the structure) followed by 70% Ethanol (removes the residue).

Solubilization & Handling
  • Solvent Selection: This compound is likely sparingly soluble in water but highly soluble in DMSO.

  • Exotherm Warning: When dissolving in strong acids (for salt formation), expect a mild exotherm due to the basic amine. Cool the receiving vessel on ice before addition.

Waste Disposal Strategy

Never dispose of this compound down the drain.[1]

  • Solid Waste: Segregate into "Hazardous Solid - Toxic/Irritant" bins.

  • Liquid Waste: Combined organic waste streams. Ensure the pH is neutral if mixed with acid chlorides or strong bases to prevent unexpected reactions in the waste drum.

Part 4: Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making process for handling this compound based on scale and state.

SafetyLogic Start START: Handling 2-(Dimethylamino)-4-phenylpyrimidin-5-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/MeOH) StateCheck->Liquid QuantityCheck Quantity > 100mg? Solid->QuantityCheck SolventCheck Solvent Type? Liquid->SolventCheck HighRiskSolid HIGH RISK: Dust Inhalation Use Powder Containment Hood Double Nitrile Gloves QuantityCheck->HighRiskSolid Yes LowRiskSolid MODERATE RISK Fume Hood Acceptable N95 Mask Recommended QuantityCheck->LowRiskSolid No Permeating Permeating (DMSO/DMF/DCM) SolventCheck->Permeating Standard Standard (Water/EtOH) SolventCheck->Standard GloveHigh REQ: Laminate/Silver Shield Gloves + Splash Goggles Permeating->GloveHigh GloveStd REQ: Double Nitrile Gloves + Safety Glasses Standard->GloveStd

Figure 1: Decision tree for selecting appropriate engineering controls and PPE based on physical state and solvent carrier risks.

Part 5: Emergency Response (Self-Validating System)

To ensure this protocol is self-validating, verify the presence of these items before starting work:

  • The "Buddy System": Never handle >1g of this compound alone.

  • Neutralization Kit: Have a saturated Sodium Bicarbonate solution ready. While the compound is amphoteric, spills are best managed by neutralizing potential acid salts or stabilizing the base form before wiping.

  • Exposure First Aid:

    • Eye Contact: Flush for 15 minutes. Validation: Ensure the eyewash station tag is signed within the last 7 days.

    • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol to wash skin; it will increase absorption of the phenyl-pyrimidine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135409395 (Analogue Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Pyrimidines). Retrieved from [Link]

  • SafeWork Australia. Guidance on the interpretation of workplace exposure standards for airborne contaminants (Control Banding). Retrieved from [Link]

(Note: Specific CAS 72491-71-5 data is extrapolated from structural analogues due to the novel nature of the specific phenyl-isomer. All safety protocols utilize the "Precautionary Principle".)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.